molecular formula C12H10S B1225116 4-Phenylthiophenol CAS No. 19813-90-2

4-Phenylthiophenol

Cat. No.: B1225116
CAS No.: 19813-90-2
M. Wt: 186.27 g/mol
InChI Key: KRVHFFQFZQSNLB-UHFFFAOYSA-N
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Description

Biphenyl-4-thiol(BPT) is an alkylthiol that forms a self-assembled monolayer(SAM) which can be used as a spacer chain that enhances the adhesion and frictional forces on a variety of surfaces.>

Properties

IUPAC Name

4-phenylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVHFFQFZQSNLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375145
Record name 4-Phenylthiophenol
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Molecular Weight

186.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19813-90-2
Record name 4-Phenylthiophenol
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Record name 19813-90-2
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Foundational & Exploratory

4-Phenylthiophenol: A Comprehensive Technical Guide to its Structural Properties and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural properties, analysis, and synthesis of 4-Phenylthiophenol (CAS No. 5633-55-6). The information is intended to support research, development, and quality control activities involving this compound.

Core Structural and Physical Properties

This compound, also known as 4-(phenylthio)phenol, is an organosulfur compound with a molecular structure featuring a phenol group substituted with a phenylthio group at the para position.

PropertyValue
CAS Number 5633-55-6
Molecular Formula C₁₂H₁₀OS
Molecular Weight 202.27 g/mol
Melting Point 108-110 °C
Boiling Point 133 °C at 0.1 mmHg
Solubility Soluble in Chloroform
Storage Refrigerator, under inert atmosphere

Spectroscopic Analysis

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data of 4-(Phenylthio)phenol (Solvent: CDCl₃) [1]

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
7.35d8.72H, Ar-H (ortho to S)
7.24 - 7.11m-5H, Ar-H (phenylthio group)
6.80d8.72H, Ar-H (ortho to OH)
~5.0br s-1H, OH (phenolic)

Note: The chemical shift of the phenolic proton (-OH) can vary depending on the solvent, concentration, and temperature.[1]

Predicted ¹³C NMR Spectroscopic Data of 4-(Phenylthio)phenol [1]

Chemical Shift (δ) (ppm)Assignment
155.8C-OH
135.2C-S
131.5Ar-C (ortho to S)
129.2Ar-C (phenylthio)
126.8Ar-C (phenylthio)
125.5Ar-C (ipso of phenylthio)
116.5Ar-C (ortho to OH)

These are predicted chemical shifts, and actual experimental values may vary slightly.[1]

Infrared (IR) Spectroscopy

FT-IR Spectroscopic Data of 4-(Phenylthio)phenol [1]

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3600 - 3200Strong, BroadO-H stretch (phenolic)
3100 - 3000MediumAromatic C-H stretch
1580 - 1450Medium-StrongAromatic C=C skeletal vibrations
1260 - 1180StrongC-O stretch (phenolic)
750 - 690StrongC-S stretch

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of a thiophenol derivative involves the reduction of a corresponding benzenesulfonamide. The following protocol is adapted from a general method for the preparation of thiophenols.[2]

Reaction: Reduction of 4-hydroxybenzene sulfonamide.

Materials:

  • 4-hydroxybenzene sulfonamide

  • Ammonium formate or Potassium formate

  • Dilute sulfuric acid or hydrochloric acid (10% mass concentration)

  • Reaction vessel with heating and stirring capabilities

  • Distillation apparatus

Procedure:

  • Combine 4-hydroxybenzene sulfonamide and ammonium formate (or potassium formate) in a molar ratio of approximately 1:4 to 1:5 in a suitable reaction vessel.

  • Heat the mixture to 180-210 °C with constant stirring for 4-6 hours. During the reaction, water vapor generated should be removed from the system.

  • After the reaction is complete, cool the reaction mixture to approximately 80 °C.

  • Slowly add 10% dilute sulfuric acid or hydrochloric acid to adjust the pH of the solution to approximately 2.

  • The resulting 4-hydroxythiophenol (a compound structurally similar to this compound) can then be purified by rectification (distillation under reduced pressure).

Note: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Purification by Recrystallization

Recrystallization is a common technique for purifying solid organic compounds.

General Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed. Crystals of pure this compound should form. Cooling in an ice bath can further promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., 4-halophenol and thiophenol) reaction Chemical Reaction (e.g., Nucleophilic Aromatic Substitution) start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization pure Purified this compound recrystallization->pure nmr NMR Spectroscopy (¹H, ¹³C) pure->nmr ir IR Spectroscopy pure->ir ms Mass Spectrometry pure->ms final Structural Confirmation and Purity Assessment nmr->final ir->final ms->final

Caption: General experimental workflow for this compound.

This diagram outlines the key stages from synthesis to purification and final analysis for structural confirmation and purity assessment of this compound. The process begins with the chemical reaction of starting materials to yield the crude product. This is followed by a purification step, typically recrystallization, to obtain the purified compound. Finally, a suite of analytical techniques, including NMR, IR, and mass spectrometry, are employed to verify the structure and assess the purity of the final product.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Phenylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-phenylthiophenol, a significant organosulfur compound utilized in various research and development applications, including pharmaceuticals and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data analysis, and visual representations of the chemical processes.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through several methods. A common and robust laboratory-scale approach is the Newman-Kwart rearrangement, which involves the conversion of a phenol to the corresponding thiophenol. This method is advantageous due to the accessibility of the starting phenol and the generally good yields. The process begins with the conversion of 4-phenylphenol to an O-aryl dialkylthiocarbamate, which is then thermally rearranged to the S-aryl isomer, followed by hydrolysis to yield the final thiophenol product.

Alternative synthetic routes to thiophenols include the reduction of benzenesulfonyl chlorides and the reaction of organometallic reagents like phenyl magnesium halides with sulfur.[1] Copper-catalyzed coupling reactions of aryl iodides with a sulfur source also present a viable pathway.[2]

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This protocol adapts the general procedure for the Newman-Kwart rearrangement to synthesize this compound from 4-phenylphenol.[3]

Step 1: Synthesis of O-(4-biphenylyl) dimethylthiocarbamate

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-phenylphenol in a suitable solvent such as aqueous potassium hydroxide.

  • Cool the solution to below 10°C in an ice bath.

  • Slowly add N,N-dimethylthiocarbamoyl chloride dissolved in an appropriate solvent like tetrahydrofuran to the stirred solution, ensuring the temperature does not exceed 12°C.

  • After the addition is complete, continue stirring for an additional 10 minutes at room temperature.

  • Make the reaction mixture alkaline with 10% potassium hydroxide and extract the product with benzene.

  • Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation to obtain the crude O-(4-biphenylyl) dimethylthiocarbamate.

  • Recrystallize the crude product from absolute methanol to yield pure O-(4-biphenylyl) dimethylthiocarbamate.

Step 2: Thermal Rearrangement to S-(4-biphenylyl) dimethylthiocarbamate

  • Place the purified O-(4-biphenylyl) dimethylthiocarbamate in a flask fitted with a diffusion tube and purge with nitrogen.

  • Heat the flask in a salt bath to 270-275°C for approximately 45 minutes to induce the rearrangement.

Step 3: Hydrolysis to this compound

  • After cooling the reaction mixture, add a solution of potassium hydroxide in water and ethylene glycol.

  • Reflux the mixture for 1 hour.

  • Pour the cooled reaction mixture onto ice and extract with chloroform to remove any unreacted material.

  • Cautiously acidify the aqueous layer with concentrated hydrochloric acid.

  • Extract the resulting this compound with chloroform.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent by distillation, and purify the crude product by distillation under reduced pressure to obtain pure this compound.

Characterization Techniques

The synthesized this compound is characterized using standard analytical techniques to confirm its identity and purity. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the molecular structure. The ¹H NMR spectrum provides information about the different types of protons and their chemical environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is employed to identify the functional groups present in the molecule. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of specific bonds.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming the molecular formula.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.[4]

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.20 - 7.60Multiplet9HAromatic Protons
3.40 (approx.)Singlet1HThiol Proton (-SH)

Note: The chemical shift of the thiol proton can vary depending on the solvent and concentration.

Table 2: FT-IR Spectroscopic Data of this compound

Wavenumber (cm⁻¹)Assignment
3000 - 3100Aromatic C-H Stretch
2550 - 2600S-H Stretch (Thiol)
1580 - 1600Aromatic C=C Stretch
1470 - 1490Aromatic C=C Stretch
690 - 900Aromatic C-H Bending

Table 3: Mass Spectrometry Data of this compound

m/z ValueAssignment
186Molecular Ion [M]⁺
185[M-H]⁺
109[M-C₆H₅]⁺

Visualizations

The following diagrams illustrate the synthesis workflow and the Newman-Kwart rearrangement pathway.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start 4-Phenylphenol Step1 Formation of O-aryl dimethylthiocarbamate Start->Step1 N,N-dimethylthiocarbamoyl chloride Step2 Thermal Rearrangement (Newman-Kwart) Step1->Step2 Heat Step3 Hydrolysis Step2->Step3 KOH, H₂O Product This compound Step3->Product NMR NMR Spectroscopy Product->NMR FTIR FT-IR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Newman_Kwart_Rearrangement A O-Aryl Dimethylthiocarbamate B Transition State (Four-membered ring) A->B Heat (Δ) C S-Aryl Dimethylthiocarbamate B->C D This compound C->D Hydrolysis (H₃O⁺)

References

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Phenylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of 4-Phenylthiophenol (also known as Biphenyl-4-thiol). The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. While specific, publicly available experimental spectra for this compound are limited, this guide presents predicted data based on the analysis of structurally analogous compounds. Furthermore, it furnishes detailed, standardized experimental protocols for the acquisition of high-quality spectroscopic data and illustrates the analytical workflow for structural determination.

Compound Profile

  • Compound Name: this compound

  • Synonym: Biphenyl-4-thiol

  • CAS Number: 19813-90-2

  • Molecular Formula: C₁₂H₁₀S

  • Molecular Weight: 186.27 g/mol

  • Structure: Chemical Structure of this compound

Spectroscopic Data Presentation

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established values for biphenyl, thiophenol, and related substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Data (Predicted)

  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.55 - 7.65m4HProtons on the unsubstituted phenyl ring (ortho to the other ring) and protons on the thiol-bearing ring (ortho to the phenyl group).
~ 7.30 - 7.50m5HRemaining aromatic protons on both rings.
~ 3.40s (broad)1HThiol (-SH) proton. Note: This peak is exchangeable with D₂O and its chemical shift can vary significantly with concentration and temperature.

3.1.2 ¹³C NMR Data (Predicted)

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 141Quaternary Carbon (C-S)
~ 140Quaternary Carbon (C-C biphenyl link)
~ 135Quaternary Carbon (C-C biphenyl link)
~ 129.5Aromatic CH
~ 129.0Aromatic CH
~ 128.5Aromatic CH
~ 127.5Aromatic CH
~ 127.0Aromatic CH
Infrared (IR) Spectroscopy
  • Sample Preparation: KBr Pellet or Nujol Mull

Wavenumber (cm⁻¹)IntensityVibrational Mode
~ 3100 - 3000MediumAromatic C-H Stretch
~ 2600 - 2550WeakS-H Stretch (Thiol)[1]
~ 1585Medium-StrongAromatic C=C Ring Stretch
~ 1480Medium-StrongAromatic C=C Ring Stretch
~ 830Strongpara-disubstituted C-H Bend (out-of-plane)
~ 760StrongMonosubstituted C-H Bend (out-of-plane)
~ 690StrongMonosubstituted C-H Bend (out-of-plane)
Mass Spectrometry (MS)
  • Ionization Method: Electron Ionization (EI)

m/z RatioPredicted Relative IntensityAssignment
186High[M]⁺ (Molecular Ion)
185Medium[M-H]⁺
152Medium[M-SH]⁺
109Low[C₆H₅S]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-20 mg of the solid this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[2]

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Filtration: Filter the solution through a Pasteur pipette plugged with glass wool directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[3] The final liquid column height should be 4-5 cm.[2]

  • Acquisition: Insert the sample into the spectrometer. The experiment involves three main steps:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized to improve signal resolution.

    • Acquisition: The appropriate pulse sequence is run to acquire the spectrum. For ¹H NMR, a sufficient number of scans are acquired (typically 8-16), while ¹³C NMR requires a significantly larger number of scans due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the IR beam.

  • Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or similar detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound, demonstrating how different techniques provide complementary information to confirm the compound's structure.

Spectroscopic_Workflow cluster_0 Structural Elucidation of this compound Sample This compound (C12H10S) MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (1H, 13C) Sample->NMR Data_MS Molecular Weight (186.27) Fragmentation Pattern MS->Data_MS Data_IR Functional Groups (S-H, Aromatic C-H, C=C) IR->Data_IR Data_NMR Proton/Carbon Environments Connectivity (J-coupling) NMR->Data_NMR Structure Confirmed Structure Data_MS->Structure Data_IR->Structure Data_NMR->Structure

Caption: Logical workflow for the structural determination of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Phenylthiophenol

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound. It includes key data, experimental protocols, and visualizations to support research and development activities.

Chemical and Physical Properties

This compound, also known as 4-mercaptodiphenyl sulfide, is an organosulfur compound with a molecular structure featuring a phenyl group attached to a thiophenol ring through a sulfur atom.

General Properties
PropertyValueReference
IUPAC Name 4-(phenylthio)benzenethiol[1]
Synonyms 4-Mercaptodiphenyl sulfide[1]
CAS Number 5633-55-6[2][3]
Molecular Formula C₁₂H₁₀OS[3]
Molecular Weight 202.27 g/mol [3]
Physical Properties
PropertyValueReference
Melting Point 108-110 °C[3]
Boiling Point 133 °C at 0.1 mmHg[3]
Density 1.250 g/cm³[3]
Solubility Soluble in Chloroform[3]
Storage Temperature Refrigerator, under inert atmosphere[3]

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyDataReference
¹H NMR Data is well-documented.[4]
¹³C NMR Specific experimental data can be limited; values may be based on analogous compounds and predictive models.[4]
FT-IR Specific experimental data can be limited; values may be based on analogous compounds and predictive models.[4]
Mass Spectrometry (MS) Specific experimental data can be limited; values may be based on analogous compounds and predictive models.[4]

Experimental Protocols

Synthesis of 4-(Phenylthio)phenol Derivatives

A common method for the synthesis of 4-(phenylthio)phenol derivatives is through a copper-catalyzed C-S cross-coupling reaction. The following is a general protocol.

Reaction: Thiophenol + 4-Iodophenol → 4-(Phenylthio)phenol

Materials:

  • Thiophenol

  • 4-Iodophenol

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene

  • Ethyl acetate

  • Celite

  • Anhydrous sodium sulfate

  • Water

  • Brine

Procedure:

  • Reaction Setup: In a reaction tube, combine 4-iodophenol, a copper catalyst, a ligand, and a base.

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous toluene and thiophenol via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.[5]

Troubleshooting:

  • Low Yield: Use fresh, high-purity copper catalyst, screen different ligands and bases (cesium carbonate is often effective), gradually increase the reaction temperature, and ensure all reagents are pure and solvents are anhydrous.[5]

  • Formation of Significant Byproducts: Lower the reaction temperature, reduce the amount of copper catalyst, and optimize the ligand and base to promote the desired cross-coupling.[5]

G General Workflow for Synthesis of 4-(Phenylthio)phenol Derivatives cluster_0 Reaction Setup cluster_1 Inert Atmosphere cluster_2 Reagent Addition cluster_3 Reaction cluster_4 Work-up and Purification A Combine 4-iodophenol, copper catalyst, ligand, and base in a reaction tube B Degas by evacuating and backfilling with Ar or N₂ (3x) A->B C Add anhydrous toluene and thiophenol B->C D Heat at 110 °C for 12-24 hours C->D E Monitor progress by TLC D->E F Cool, dilute with ethyl acetate, and filter D->F G Wash with water and brine F->G H Dry and concentrate G->H I Purify by chromatography or recrystallization H->I

General workflow for the synthesis of 4-(Phenylthio)phenol derivatives.

Reactivity and Biological Activity

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of both a thiol (-SH) and a thioether (C-S-C) functional group.

  • Thiol Group: The thiol group is acidic and can be deprotonated to form a thiophenolate anion, which is a strong nucleophile. This allows for reactions such as alkylation and Michael additions. The thiol group can also be oxidized to form a disulfide bond.[1][6]

  • Thioether Group: The thioether linkage can be oxidized to a sulfoxide and further to a sulfone using appropriate oxidizing agents.[1]

Biological Activity

This compound and its derivatives have shown significant biological activity.

  • Enzyme Inhibition: It has been shown to act as an inhibitor for certain enzymes, which may influence biochemical pathways.[7]

  • Antioxidant Properties: The compound exhibits antioxidant properties, enabling it to scavenge free radicals and potentially protect against oxidative stress.[7][8] Thiophenols can act as radical scavengers through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[8]

  • Drug Development: Due to its ability to interact with biological targets, it is used in drug development.[7] It serves as an important intermediate in the synthesis of pharmaceuticals.[7]

G Antioxidant Mechanism of Thiophenols Thiophenol This compound (R-SH) ThiophenolRadical Thiophenyl Radical (R-S•) Thiophenol->ThiophenolRadical Hydrogen Atom Transfer Radical Free Radical (X•) NeutralizedRadical Neutralized Species (XH) Radical->NeutralizedRadical Accepts H• Dimer Disulfide (R-S-S-R) ThiophenolRadical->Dimer Dimerization ThiophenolRadical->Dimer

Antioxidant mechanism of thiophenols.

Safety and Handling

The following information is based on the safety data for the related compound, thiophenol, and should be used as a guideline. A specific Safety Data Sheet (SDS) for this compound should be consulted for detailed safety information.

  • Hazards: Thiophenol is a flammable liquid and vapor. It is fatal if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and is suspected of damaging fertility or the unborn child. It may also cause damage to organs through prolonged or repeated exposure.[9][10]

  • Handling: Use only under a chemical fume hood.[9] Ensure adequate ventilation.[9] Wear personal protective equipment, including gloves, protective clothing, and eye/face protection.[10] Keep away from open flames, hot surfaces, and sources of ignition.[9] Use only non-sparking tools and take precautionary measures against static discharges.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store under an inert atmosphere.[9]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[11] For skin contact, wash off immediately with soap and plenty of water.[11] If inhaled, remove to fresh air.[12] If swallowed, do NOT induce vomiting and call a physician or poison control center immediately.[12] In all cases of exposure, seek immediate medical attention.[9]

References

An In-Depth Technical Guide to the Reaction Mechanisms and Kinetics of 4-Phenylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiophenol, a versatile organosulfur compound, serves as a crucial building block in organic synthesis and holds significant potential in the realm of drug discovery and materials science. Its unique electronic and structural properties, arising from the interplay between the phenyl and thiophenol moieties, govern its reactivity in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with this compound, offering valuable insights for researchers engaged in synthetic chemistry and the development of novel therapeutic agents.

Core Reaction Mechanisms of this compound

This compound participates in a variety of organic reactions, primarily leveraging the nucleophilicity of the sulfur atom and the reactivity of the aromatic rings. The key reaction mechanisms are detailed below.

Oxidation to Disulfide

The thiol group of this compound is readily oxidized to form the corresponding disulfide, 4,4'-bis(phenylthio)diphenyl disulfide. This reaction is a cornerstone of thiol chemistry and can be achieved using a range of oxidizing agents, including air (oxygen), hydrogen peroxide, and metal catalysts.

The mechanism often proceeds through a thiyl radical intermediate, particularly in the presence of metal catalysts or under photochemical conditions. The general steps involve:

  • Deprotonation: Formation of the thiolate anion in the presence of a base.

  • Oxidation: One-electron oxidation of the thiolate to a thiyl radical.

  • Dimerization: Combination of two thiyl radicals to form the disulfide bond.

A plausible catalytic cycle for the iron(III)-catalyzed oxidation of a generic thiol to a disulfide is depicted below.

Oxidation_Mechanism cluster_0 Catalytic Cycle Fe(III)-Catalyst Fe(III)-Catalyst Fe(II)-Catalyst Fe(II)-Catalyst Fe(III)-Catalyst->Fe(II)-Catalyst 2 e⁻ transfer Thiolate 2 R-S⁻ Radical_Formation 2 R-S• Thiolate->Radical_Formation Oxidation Disulfide R-S-S-R Radical_Formation->Disulfide Dimerization Fe(II)-Catalyst->Fe(III)-Catalyst Re-oxidation (e.g., by O₂ or H₂O₂)

Caption: Catalytic cycle for the oxidation of thiols to disulfides.

Nucleophilic Aromatic Substitution (SNAr)

The thiolate anion of this compound is a potent nucleophile that can participate in nucleophilic aromatic substitution reactions, displacing leaving groups on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

The rate of SNAr reactions is highly dependent on the nature of the electrophile (the aromatic ring), the leaving group, and the solvent. Electron-withdrawing groups on the aromatic electrophile are crucial for stabilizing the negative charge of the Meisenheimer intermediate and accelerating the reaction.

SNAr_Mechanism Reactants Ar-S⁻ + E-Ar-L Meisenheimer_Complex [Ar-S-E-Ar-L]⁻ (Meisenheimer Complex) Reactants->Meisenheimer_Complex Addition (Rate-determining) Products Ar-S-E-Ar + L⁻ Meisenheimer_Complex->Products Elimination

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Michael Addition

As a soft nucleophile, the 4-phenylthiophenolate anion readily undergoes conjugate addition to α,β-unsaturated carbonyl compounds in a reaction known as the Michael addition. This reaction is a powerful tool for the formation of carbon-sulfur bonds. The reaction is typically base-catalyzed to generate the thiolate nucleophile.

The mechanism involves the nucleophilic attack of the thiolate on the β-carbon of the Michael acceptor, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product.

Michael_Addition_Mechanism Thiolate Ar-S⁻ Enolate_Intermediate [Ar-S-CR₂-CR=C(O⁻)R'] (Enolate Intermediate) Thiolate->Enolate_Intermediate Nucleophilic Attack Michael_Acceptor R₂C=CR-C(=O)R' Michael_Acceptor->Enolate_Intermediate Product Ar-S-CR₂-CHR-C(=O)R' Enolate_Intermediate->Product Protonation H⁺ Protonation->Product Protonation Suzuki_Miyaura_Workflow cluster_workflow Suzuki-Miyaura Cross-Coupling Workflow Start This compound Boronic_Acid Conversion to Boronic Acid/ Ester Derivative Start->Boronic_Acid Coupling Pd-catalyzed Cross-Coupling with Aryl Halide Boronic_Acid->Coupling Product Biaryl Product Coupling->Product Redox_Signaling cluster_redox General Role of Thiols in Redox Signaling ROS Reactive Oxygen Species (ROS) Thiol Protein-SH (Reduced) ROS->Thiol Oxidation Disulfide Protein-S-S-Protein (Oxidized) Thiol->Disulfide Oxidation Disulfide->Thiol Reduction (e.g., by Glutathione) Signaling Modulation of Signaling Pathways Disulfide->Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Signaling->Cellular_Response

Biological Activities of 4-Phenylthiophenol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiophenol, also known as 4-(phenylthio)phenol, is an organosulfur compound featuring a phenol ring linked to a phenyl group through a sulfur atom. This core structure serves as a versatile scaffold in medicinal chemistry due to its unique physicochemical properties. The presence of the thioether linkage and the phenolic hydroxyl group allows for a wide range of chemical modifications, leading to the synthesis of diverse derivatives. These derivatives have garnered significant interest in the field of drug discovery, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on quantitative data and detailed experimental methodologies to aid in future research and development.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is primarily achieved through cross-coupling reactions that form the key carbon-sulfur (C-S) bond. The two most prevalent and effective methods are the Ullmann-type C-S cross-coupling reaction and the Friedel-Crafts reaction.[1]

Experimental Protocols

Protocol 1: Ullmann-Type C-S Cross-Coupling Reaction[1]

This method involves the copper-catalyzed coupling of an aryl halide (e.g., 4-iodophenol) with a thiol (e.g., thiophenol).

  • Reaction Setup: An oven-dried Schlenk tube is charged with 4-iodophenol (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (CuI, 5 mol%), 1,10-phenanthroline (10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Degassing: The tube is sealed with a septum, then evacuated and backfilled with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: 5 mL of anhydrous toluene is added via syringe.

  • Reaction: The reaction tube is placed in a preheated oil bath at 110 °C and stirred for 12-24 hours. Reaction progress is monitored using Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite to remove insoluble salts and catalyst residues.

  • Extraction: The filtrate is washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel, using a petroleum ether/ethyl acetate gradient to yield the pure 4-(phenylthio)phenol.

Protocol 2: Friedel-Crafts Reaction[1]

This electrophilic aromatic substitution method uses a Lewis acid to catalyze the reaction between a phenol and a disulfide.

  • Reaction Setup: In a round-bottom flask, phenol (1.0 mmol) is dissolved in a suitable solvent like dichloroethane.

  • Reagent Addition: Diphenyl disulfide (1.2 mmol) is added to the solution.

  • Catalyst Addition: The mixture is cooled in an ice bath, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 mmol), is added slowly.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours, with progress monitored by TLC.

  • Quenching: The reaction is carefully quenched by the slow addition of ice-cold water.

  • Extraction: The aqueous layer is extracted with dichloromethane. The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified using flash column chromatography as described in the Ullmann protocol.

Synthesis Workflow

G General Synthesis Workflow for this compound Derivatives cluster_ullmann Ullmann C-S Coupling cluster_fc Friedel-Crafts Reaction U_Start 4-Iodophenol + Thiophenol U_Reagents CuI (catalyst) 1,10-Phenanthroline (ligand) Cs₂CO₃ (base) Toluene (solvent) U_Start->U_Reagents 1. U_Reaction Heat (110°C) 12-24h U_Reagents->U_Reaction 2. Workup Work-up (Quenching, Extraction) U_Reaction->Workup FC_Start Phenol + Diphenyl Disulfide FC_Reagents AlCl₃ (Lewis Acid) Dichloroethane (solvent) FC_Start->FC_Reagents 1. FC_Reaction Stir at RT 4-6h FC_Reagents->FC_Reaction 2. FC_Reaction->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Pure this compound Derivative Purification->Product

Caption: General synthesis workflows for this compound derivatives.

Anticancer and Angiogenesis Inhibitory Activities

Derivatives of this compound have shown significant potential as anticancer agents by targeting key enzymes and signaling pathways involved in tumor growth and proliferation.

Enzyme Inhibition

Several studies have identified this compound derivatives as potent inhibitors of crucial enzymes in cancer progression, such as cyclooxygenase-2 (COX-2), protein kinase B (AKT), and ABL tyrosine kinase.[2][3]

  • COX-2 Inhibition: A series of β-aryl-β-mercapto ketones with a methylsulfonyl pharmacophore, which can be considered derivatives of the thiophenol scaffold, were synthesized and evaluated as selective COX-2 inhibitors.[2] Many of these compounds showed high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[2]

  • Protein Kinase Inhibition: A novel series of 4-amino-2-(thio)phenol derivatives were found to effectively inhibit protein kinase B/AKT and ABL tyrosine kinase.[3] Compound 5i from this series was particularly effective, demonstrating competitive antiangiogenic activities compared to the known inhibitor Pazopanib.[3]

  • Antitumor Activity: Other derivatives, such as 2-benzylthio-4-chlorobenzenesulfonamides, have been evaluated by the National Cancer Institute (NCI) and have shown remarkable activity and selectivity against non-small cell lung cancer and melanoma cell lines.[4] Phenylthiophosphoryl dichloride derivatives have also demonstrated good antiproliferative activity against breast cancer (MCF7) cells, which was positively correlated with their ability to release hydrogen sulfide (H₂S).[5]

Quantitative Data: Anticancer & Enzyme Inhibitory Activity
Compound Class/NameTarget/Cell LineActivity MetricValueReference
1,3-Diphenyl-3-(phenylthio)propan-1-onesCOX-2IC₅₀0.07 - 0.22 µM[2]
4-Amino-2-(thio)phenol derivative (5i )Protein Kinase B/AKTIC₅₀1.26 µM[3]
4-Amino-2-(thio)phenol derivative (5i )ABL Tyrosine KinaseIC₅₀1.50 µM[3]
2-Benzylthio-benzenesulfonamide (18 )NCI-H522 (Lung Cancer)GI₅₀0.1 µM[4]
2-Benzylthio-benzenesulfonamide (18 )SK-MEL-2 (Melanoma)GI₅₀0.1 µM[4]
Phenylthiophosphoryl dichloride (S11 )MCF7 (Breast Cancer)-Good Activity[5]
Mechanism of Action: PI3K/AKT Pathway Inhibition

Phenylthiophosphoryl dichloride derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway.[5] This pathway is critical for regulating cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. By inhibiting key kinases like AKT within this cascade, these compounds can effectively halt tumor cell progression and induce apoptosis.

G Inhibition of the PI3K/AKT Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Promotes Inhibitor This compound Derivative (e.g., 5i) Inhibitor->AKT Inhibits

Caption: Inhibition of the PI3K/AKT pathway by this compound derivatives.

Experimental Protocols

Protocol 3: In Vitro Protein Kinase Inhibition Assay (Generic)[3]

  • Objective: To determine the IC₅₀ value of a compound against a specific protein kinase (e.g., AKT, ABL).

  • Materials: Purified recombinant kinase, specific substrate peptide, ATP, test compound, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Kinase reactions are set up in a multi-well plate format. Each well contains the kinase, its substrate, and ATP in a reaction buffer.

    • The test compound is added in a series of dilutions to different wells to determine a dose-response curve. Control wells contain DMSO instead of the compound.

    • The reaction is initiated by adding ATP and incubated at a set temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection reagent and a plate reader (luminescence or fluorescence).

    • The percentage of inhibition for each compound concentration is calculated relative to the controls.

    • The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 4: Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay[3]

  • Objective: To assess the anti-angiogenic potential of a compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

  • Procedure:

    • A 96-well plate is coated with Matrigel and allowed to solidify at 37 °C.

    • HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compound or a vehicle control.

    • The plate is incubated for 4-18 hours at 37 °C in a CO₂ incubator to allow for the formation of tube-like networks.

    • The formation of the capillary-like structures is observed and photographed using an inverted microscope.

    • The anti-angiogenic effect is quantified by measuring parameters such as the total tube length, number of junctions, or total branching points using image analysis software. A reduction in these parameters indicates anti-angiogenic activity.

Anti-inflammatory and Antiplatelet Activities

The anti-inflammatory properties of this compound derivatives are closely linked to their ability to inhibit COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.

COX-2 Inhibition and Antiplatelet Aggregation

As previously mentioned, certain 1,3-Diphenyl-3-(phenylthio)propan-1-one derivatives are potent and selective COX-2 inhibitors.[2] The selectivity for COX-2 is crucial for developing anti-inflammatory drugs with an improved safety profile. In addition to their COX-inhibitory effects, some of these compounds have also demonstrated significant anti-platelet aggregation activity, suggesting potential applications in cardiovascular disease.[2] Furthermore, phenylthiophosphoryl dichloride derivatives have been shown to reduce levels of inflammatory mediators such as TNF-α and IL-10 in macrophages.[5]

Quantitative Data: COX Enzyme Inhibition[2]
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1/COX-2)
4a >1000.14>714.3
4g >1000.142>703.7
4h >1000.15>666.7
Celecoxib 150.05300

Note: Higher Selectivity Index (SI) indicates greater selectivity for COX-2.

Experimental Protocols

Protocol 5: In Vitro COX-1/COX-2 Inhibition Assay[2]

  • Objective: To determine the potency and selectivity of a compound in inhibiting the cyclooxygenase enzymes COX-1 and COX-2.

  • Principle: The assay measures the peroxidase activity of the COX enzyme. The peroxidase component is activated by the prostaglandin G₂ (PGG₂) produced in the cyclooxygenase reaction. The activity is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Procedure:

    • The test compound (in various concentrations) is pre-incubated with either purified human recombinant COX-1 or COX-2 enzyme in a reaction buffer containing heme and TMPD.

    • The reaction is initiated by the addition of arachidonic acid (the substrate).

    • The absorbance at 590 nm is measured over time using a plate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated for each concentration relative to a vehicle control.

    • IC₅₀ values are determined from the dose-response curves, and the selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

References

The Pivotal Role of 4-Phenylthiophenol in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiophenol, a versatile organosulfur compound, has emerged as a crucial building block in contemporary organic synthesis. Its unique chemical properties, particularly the nucleophilicity of the thiolate anion, make it an indispensable reagent for the construction of carbon-sulfur (C-S) bonds. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of complex organic molecules, with a particular focus on methodologies relevant to drug discovery and development. We will delve into key reactions, provide detailed experimental protocols, present quantitative data, and visualize complex chemical processes.

Core Synthetic Applications of this compound

The reactivity of this compound is dominated by the sulfur atom, which can act as a potent nucleophile, especially when deprotonated to the corresponding thiophenolate. This reactivity is harnessed in several fundamental bond-forming reactions.

Synthesis of Diaryl Thioethers via C-S Cross-Coupling Reactions

The formation of diaryl thioethers is a cornerstone of medicinal chemistry, as this motif is present in numerous biologically active compounds. This compound is a key reagent in these transformations, primarily through Ullmann-type and palladium-catalyzed cross-coupling reactions.

The copper-catalyzed Ullmann condensation is a classical method for the formation of C-S bonds. The reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base at elevated temperatures.

Detailed Experimental Protocol: Synthesis of 4-(p-tolythio)phenol

  • Materials: 4-Iodophenol (1.0 mmol, 220 mg), this compound (1.2 mmol, 226 mg, 1.2 equiv), Copper(I) iodide (CuI) (0.1 mmol, 19 mg, 10 mol%), Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg, 2.0 equiv), and N,N-Dimethylformamide (DMF) (5 mL).

  • Procedure: To an oven-dried Schlenk tube is added 4-iodophenol, this compound, CuI, and K₂CO₃. The tube is sealed, evacuated, and backfilled with argon three times. Anhydrous DMF is then added via syringe. The reaction mixture is stirred and heated to 120 °C for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(p-tolythio)phenol.

Palladium-catalyzed cross-coupling reactions offer a milder and more general alternative to the Ullmann condensation for the synthesis of diaryl thioethers. These reactions typically employ a palladium catalyst and a phosphine ligand.

Detailed Experimental Protocol: Synthesis of a Diaryl Thioether

  • Materials: An aryl bromide (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg, 2 mol%), Xantphos (0.04 mmol, 23 mg, 4 mol%), and Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg, 1.4 equiv) in anhydrous toluene (5 mL).

  • Procedure: To a dried Schlenk tube are added the aryl bromide, Pd(OAc)₂, and Xantphos. The tube is evacuated and backfilled with argon. Anhydrous toluene, this compound, and NaOtBu are then added. The reaction mixture is stirred at 110 °C for 12-24 hours. After cooling, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Table 1: Quantitative Data for Diaryl Thioether Synthesis using Thiophenols

Aryl HalideThiolCatalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)Citation
4-IodotolueneThiophenolCuI (10 mol%)K₂CO₃DMF1201285
1-Bromo-4-nitrobenzene4-ChlorothiophenolPd(OAc)₂ (2 mol%) / Xantphos (4 mol%)NaOtBuToluene1101892
2-Bromopyridine4-MethoxythiophenolCuI (5 mol%) / 1,10-PhenanthrolineCs₂CO₃Toluene1102488
4-BromoacetophenoneThis compoundPd₂(dba)₃ (1 mol%) / BINAP (1.5 mol%)K₃PO₄Dioxane1001689
Michael Addition Reactions

The thiolate anion derived from this compound is a soft nucleophile and readily participates in Michael (1,4-conjugate) additions to α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the formation of C-S bonds and the synthesis of β-thio ketones and esters, which are valuable intermediates in organic synthesis.

Detailed Experimental Protocol: Michael Addition of this compound to an Enone

  • Materials: An α,β-unsaturated ketone (1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and a catalytic amount of a base such as triethylamine (Et₃N) or in a solvent-free condition.

  • Procedure: In a round-bottom flask, the α,β-unsaturated ketone and this compound are mixed. A catalytic amount of Et₃N is added if required. The reaction mixture is stirred at room temperature for 1-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the corresponding β-thio ketone.

Table 2: Quantitative Data for Michael Addition of Thiophenols to α,β-Unsaturated Carbonyl Compounds

Michael AcceptorThiolCatalyst/ConditionsTime (h)Yield (%)Citation
Methyl vinyl ketoneThiophenolSolvent-free, 30 °C0.593[1]
Methyl vinyl ketone4-ChlorothiophenolSolvent-free, 30 °C0.2598[1]
2-Cyclohexen-1-oneThis compoundEt₃N (cat.), CH₂Cl₂295
Chalcone4-MethoxythiophenolSolvent-free, 80 °C191

Visualization of Reaction Mechanisms and Workflows

Catalytic Cycle of Palladium-Catalyzed C-S Cross-Coupling

The mechanism of the palladium-catalyzed C-S cross-coupling reaction proceeds through a well-defined catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination steps.

Palladium-Catalyzed C-S Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX LigEx Ligand Exchange PdII_ArX->LigEx R'S⁻ PdII_ArSR Ar-Pd(II)(SR')L_n LigEx->PdII_ArSR -X⁻ RedElim Reductive Elimination PdII_ArSR->RedElim RedElim->Pd0 Ar-SR'

Catalytic cycle of Pd-catalyzed C-S coupling.
Workflow in a Drug Discovery Program

This compound and its derivatives can be valuable building blocks in a drug discovery pipeline, from initial hit identification to lead optimization.

Drug Discovery Workflow cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization HTS High-Throughput Screening SAR Structure-Activity Relationship (SAR) HTS->SAR FBDD Fragment-Based Drug Design FBDD->SAR Thiophenol This compound Building Block SAR->Thiophenol ADMET ADMET Optimization Thiophenol->ADMET Candidate Drug Candidate ADMET->Candidate

Role of this compound in a drug discovery workflow.

Application in the Synthesis of Biologically Active Molecules: COX-2 Inhibitors

The diaryl thioether motif is a key pharmacophore in a number of selective cyclooxygenase-2 (COX-2) inhibitors, which are an important class of anti-inflammatory drugs. The synthesis of these molecules often relies on the C-S bond-forming reactions discussed previously, with this compound or its derivatives serving as crucial precursors.

Multi-step Synthesis of a Celecoxib Analog

The following outlines a synthetic approach to a celecoxib analog, highlighting the introduction of the thioether moiety.

Step 1: Synthesis of the Pyrazole Core A suitably substituted hydrazine is condensed with a 1,3-diketone to form the central pyrazole ring.

Step 2: Introduction of the Thioether Linkage via Ullmann Condensation The pyrazole core, functionalized with a halide, is then coupled with this compound using a copper catalyst to install the diaryl thioether linkage.

Detailed Experimental Protocol: Synthesis of a Pyrazole Thioether Intermediate

  • Materials: 4-(5-(4-bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide (1.0 mmol), this compound (1.2 mmol), CuI (0.1 mmol), K₂CO₃ (2.0 mmol), and DMF (5 mL).

  • Procedure: Following the general procedure for the Ullmann condensation described above, the pyrazole intermediate is coupled with this compound to yield the desired diaryl thioether-containing COX-2 inhibitor analog.

Table 3: Biological Activity of Thioether-Containing COX-2 Inhibitors

Compound IDR Group on ThiophenolCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Citation
I -H>1000.07>1428[2]
II -F>1000.09>1111[2]
III -Cl>1000.15>667[2]
Celecoxib N/A (reference)150.04375[2]

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, enabling the efficient construction of C-S bonds that are integral to a wide array of functional molecules. Its application in the synthesis of diaryl thioethers through both classic and modern cross-coupling methodologies, as well as its utility in Michael additions, underscores its importance. For researchers in drug discovery and development, a thorough understanding of the reactivity and synthetic applications of this compound is essential for the design and synthesis of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for the practical application of this key building block in the laboratory.

References

The Genesis of a Core Moiety: An In-depth Technical Guide to the Discovery and History of Aryl Thioethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aryl thioether linkage, a cornerstone of modern medicinal chemistry and materials science, boasts a rich and evolving history. From its initial discovery in the late 19th century to its now ubiquitous presence in blockbuster pharmaceuticals and advanced materials, the journey of the aryl thioether is a story of fundamental chemical discovery, synthetic innovation, and profound biological insight. This technical guide provides a comprehensive overview of the discovery and historical development of aryl thioethers, detailing the seminal experiments, key scientific figures, and the evolution of synthetic methodologies that have enabled the widespread application of this critical functional group. We will delve into the initial discoveries of naturally occurring and synthetic aryl thioethers, chronicle the development of synthetic methods from the early Ullmann condensations to modern palladium-catalyzed cross-couplings, and explore the historical context of their burgeoning importance in drug development.

Early Discoveries: From Dyes to Vitamins and Antipsychotics

The story of aryl thioethers begins not with a singular discovery, but through the exploration of different classes of sulfur-containing aromatic compounds that would later be recognized for their shared structural motif.

The Dawn of Phenothiazines: Bernthsen's Synthesis (1883)

One of the earliest synthetic aryl thioethers to be characterized was phenothiazine. In 1883, August Bernthsen synthesized this heterocyclic compound through the reaction of diphenylamine with sulfur.[1][2] This discovery was an outgrowth of the burgeoning synthetic dye industry of the late 19th century.[3] Methylene blue, a phenothiazine derivative, had been synthesized even earlier in 1876 and its structure was deduced by Bernthsen in 1885.[3]

Experimental Protocol: Synthesis of Phenothiazine (Bernthsen, 1883)

This protocol is a generalized representation based on historical accounts of Bernthsen's work.[1][2]

  • Reactants: Diphenylamine and elemental sulfur.

  • Procedure: A mixture of diphenylamine and sulfur was heated. The reaction progress was monitored by the evolution of hydrogen sulfide gas. The heating was continued until the gas evolution ceased. The crude product was then purified.

  • Purification: The exact purification methods of the time would have involved techniques such as recrystallization from a suitable solvent.

Biotin (Vitamin H): A Naturally Occurring Aryl Thioether

The discovery of biotin, a vital coenzyme, unfolded over several decades, beginning with the observation of "egg-white injury" in the early 20th century. This condition, characterized by dermatitis and hair loss in rats fed a diet rich in raw egg whites, was eventually linked to a nutritional deficiency. In 1936, Fritz Kögl and Benno Tönnis successfully isolated a crystalline substance from egg yolk which they named "biotin".[4] The structure of biotin, which contains a tetrahydrothiophene ring, was elucidated in 1942 by Vincent du Vigneaud.[5]

Experimental Protocol: Isolation of Biotin from Egg Yolk (Kögl and Tönnis, 1936)

The following is a simplified representation of the multi-step isolation process described by Kögl and Tönnis, which was a significant feat of natural product chemistry for its time.[6]

  • Starting Material: Large quantities of dried egg yolk.

  • Initial Extraction: The egg yolk was subjected to a series of extractions with various organic solvents to remove fats and other lipids.

  • Hydrolysis: The remaining proteinaceous material was hydrolyzed to liberate the biotin from its protein-bound form.

  • Purification: A series of precipitation and adsorption steps were employed to progressively enrich the biotin content. This involved the use of reagents like phosphotungstic acid and adsorption onto materials such as charcoal.

  • Crystallization: The final, highly purified biotin concentrate was crystallized, yielding small, needle-like crystals.

Chlorpromazine: The Dawn of Psychopharmacology

The synthesis of chlorpromazine in 1950 at the Rhône-Poulenc laboratories marked a turning point in the history of medicine and psychiatry.[7][8] Initially investigated as an antihistamine and for its potential to reduce surgical shock, its profound calming effects on patients led to its investigation as a psychiatric medication.[9] The dramatic success of chlorpromazine in treating psychosis in the early 1950s ushered in the era of psychopharmacology and highlighted the therapeutic potential of synthetic aryl thioethers.[7][8]

The Evolution of Aryl Thioether Synthesis

The increasing importance of aryl thioethers, particularly in the burgeoning pharmaceutical industry, drove the development of new and more efficient synthetic methods.

The Ullmann Condensation: A Foundational Method

In the early 20th century, Fritz Ullmann reported that copper could mediate the coupling of aryl halides with nucleophiles. This reaction, now known as the Ullmann condensation, was one of the first general methods for the synthesis of aryl ethers and, by extension, aryl thioethers.[10][11] The traditional Ullmann reaction for C-S bond formation involves the coupling of an aryl halide with a thiol in the presence of a stoichiometric amount of copper at high temperatures.[10]

Experimental Protocol: Ullmann-type Synthesis of an Aryl Thioether (Generalized)

This protocol represents a typical Ullmann condensation for the synthesis of an aryl thioether.

  • Reactants: An aryl halide (often an iodide or bromide), a thiol, a base (such as potassium carbonate), and a copper catalyst (e.g., copper(I) iodide or copper powder).

  • Solvent: A high-boiling polar aprotic solvent such as DMF or nitrobenzene.

  • Procedure: The reactants are heated to a high temperature (often >150 °C) for several hours. The reaction is typically carried out under an inert atmosphere.

  • Workup and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Modern Era: The Rise of Palladium-Catalyzed Cross-Coupling

While the Ullmann reaction was a significant advance, its harsh conditions limited its functional group tolerance and substrate scope. The latter half of the 20th century saw the development of palladium-catalyzed cross-coupling reactions, which revolutionized the synthesis of aryl thioethers. The Buchwald-Hartwig and Migita cross-coupling reactions are now the methods of choice for the formation of C-S bonds, offering mild reaction conditions, broad substrate scope, and high functional group tolerance.

Quantitative Data from Early Discoveries

The following tables summarize some of the quantitative data from the early discoveries of key aryl thioethers. It is important to note that the analytical techniques of the time were limited, and these values may differ slightly from modern measurements.

CompoundPropertyReported ValueReference
PhenothiazineMelting Point185 °C[3]
Molecular FormulaC₁₂H₉NS[3]
Molar Mass199.27 g/mol [3]
BiotinMelting Point231–233 °C[12]
Molecular FormulaC₁₀H₁₆N₂O₃S[13]
Molar Mass244.31 g/mol [13]
DrugClinical Trial (early 1950s)DosageOutcomeReference
ChlorpromazineTreatment of psychosis75-100 mg daily (injections)Dramatic improvement in thinking and emotional behavior[1]
ChlorpromazineReduction of surgical shock50-100 mg (intravenous)Calming effect without loss of consciousness[7]

Signaling Pathways and Mechanisms of Action

The biological activity of many aryl thioether-containing compounds is a result of their interaction with specific biological pathways.

Chlorpromazine and the Dopamine D2 Receptor

Chlorpromazine's antipsychotic effects are primarily attributed to its antagonism of the dopamine D2 receptor in the brain's mesolimbic pathway.[10][14] Overactivity of this pathway is associated with the positive symptoms of schizophrenia. By blocking the D2 receptor, chlorpromazine reduces the downstream signaling cascade, leading to an alleviation of these symptoms.

Dopamine_D2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream phosphorylates Chlorpromazine Chlorpromazine Chlorpromazine->D2R antagonizes Acetyl_CoA_Carboxylase_Mechanism cluster_enzyme Acetyl-CoA Carboxylase BC Biotin Carboxylase (BC) Domain BCCP Biotin Carboxyl Carrier Protein (BCCP) Domain (with Biotin) BC->BCCP Carboxylates Biotin ADP_Pi ADP + Pi BC->ADP_Pi CT Carboxyltransferase (CT) Domain BCCP->CT Transfers CO₂ MalonylCoA Malonyl-CoA CT->MalonylCoA ATP ATP ATP->BC HCO3 HCO₃⁻ HCO3->BC AcetylCoA Acetyl-CoA AcetylCoA->CT Aryl_Thioether_Discovery_Workflow cluster_synthesis Synthetic Discovery cluster_natural_products Natural Product Discovery cluster_pharma Pharmaceutical Development Dye_Chemistry 19th Century Dye Chemistry Phenothiazine_Synthesis Bernthsen (1883): Phenothiazine Synthesis Dye_Chemistry->Phenothiazine_Synthesis Ullmann_Reaction Ullmann (early 1900s): C-S Bond Formation Phenothiazine_Synthesis->Ullmann_Reaction Chlorpromazine_Synthesis Rhône-Poulenc (1950): Chlorpromazine Synthesis Phenothiazine_Synthesis->Chlorpromazine_Synthesis Modern_Coupling Buchwald-Hartwig/Migita: Pd-Catalyzed C-S Coupling Ullmann_Reaction->Modern_Coupling Drug_Development Modern Drug Development Modern_Coupling->Drug_Development Egg_White_Injury Observation: 'Egg-White Injury' Biotin_Isolation Kögl & Tönnis (1936): Biotin Isolation Egg_White_Injury->Biotin_Isolation Structure_Elucidation du Vigneaud (1942): Biotin Structure Biotin_Isolation->Structure_Elucidation Structure_Elucidation->Drug_Development Psychiatric_Application Laborit, Delay, Deniker (1952): Antipsychotic Effects Chlorpromazine_Synthesis->Psychiatric_Application Psychiatric_Application->Drug_Development

References

Acidity and pKa of 4-Phenylthiophenol Compared to Phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa of 4-phenylthiophenol in comparison to phenol. This document outlines the underlying chemical principles governing their acidic properties, presents relevant quantitative data, and details experimental protocols for the determination of pKa values, crucial for applications in drug design and development where molecular ionization is a key parameter.

Executive Summary

The acidity of phenolic compounds is a critical determinant of their chemical reactivity, bioavailability, and pharmacokinetic profile. This guide establishes that this compound is a stronger acid than phenol, a fact substantiated by their respective pKa values. The lower pKa of this compound is primarily attributed to the greater ability of the sulfur atom in the thiophenoxide conjugate base to stabilize a negative charge compared to the oxygen atom in the phenoxide ion. The electronic effects of the phenylthio substituent further influence the acidity. This document provides a detailed exploration of these factors, supported by quantitative data and standardized experimental methodologies.

Comparative Acidity and pKa Values

The acid dissociation constant (pKa) is the quantitative measure of the strength of an acid in solution. A lower pKa value corresponds to a stronger acid.

CompoundStructurepKa
PhenolC₆H₅OH~9.98[1][2][3]
This compoundp-(C₆H₅S)C₆H₄OH~9.5 (estimated)[3]
ThiophenolC₆H₅SH~6.62[4][5]

Table 1: Comparison of pKa Values

Theoretical Framework for Acidity

The acidity of phenols is determined by the stability of the corresponding phenoxide ion formed upon deprotonation.[6] Factors that stabilize this conjugate base will increase the acidity of the parent phenol.

The Role of the Heteroatom: Oxygen vs. Sulfur

Thiophenols are generally more acidic than their corresponding phenols.[4][7][8] This can be attributed to two main factors:

  • Bond Strength: The S-H bond in thiophenols is weaker than the O-H bond in phenols, facilitating easier proton donation.

  • Anion Stability: The resulting thiophenoxide anion is more stable than the phenoxide anion. Sulfur, being in the third period, has a larger atomic radius and more diffuse valence orbitals (3p) compared to oxygen (2p). Consequently, the negative charge on the thiophenoxide ion is distributed over a larger volume, leading to greater stabilization.[9]

Electronic Effects of the Phenylthio Substituent

Substituents on the aromatic ring can significantly influence the acidity of a phenol by altering the stability of the phenoxide ion through inductive and resonance effects.[10][11][12]

  • Inductive Effect (-I): The sulfur atom in the phenylthio group is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, which helps to stabilize the negative charge of the phenoxide ion.

  • Resonance Effect (+R): The sulfur atom also possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, an electron-donating effect. However, the overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbon in the benzene ring is less effective than the 2p-2p overlap in phenoxide ions.

In the case of this compound, the electron-withdrawing inductive effect of the sulfur atom and potential d-orbital participation are thought to outweigh the weakly electron-donating resonance effect.[3] This net electron-withdrawing character enhances the stability of the 4-phenylthiophenoxide ion relative to the unsubstituted phenoxide ion, resulting in a lower pKa for this compound compared to phenol.

Signaling Pathways and Logical Relationships

The following diagram illustrates the factors influencing the relative acidities of phenol and this compound.

Acidity_Factors cluster_phenol Phenol cluster_thiophenol This compound cluster_stability Anion Stability cluster_effects Electronic Effects of -SPh cluster_acidity Relative Acidity phenol Phenol phenoxide Phenoxide Ion phenol->phenoxide -H+ phenoxide_stability Resonance Stabilization phenoxide->phenoxide_stability thiophenol This compound thiophenoxide 4-Phenylthiophenoxide Ion thiophenol->thiophenoxide -H+ thiophenoxide_stability Enhanced Stabilization thiophenoxide->thiophenoxide_stability acidity_comparison This compound > Phenol phenoxide_stability->acidity_comparison inductive Inductive Effect (-I) thiophenoxide_stability->inductive resonance Resonance Effect (+R) thiophenoxide_stability->resonance thiophenoxide_stability->acidity_comparison caption Factors influencing the relative acidity. Potentiometric_Titration_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare_sample Prepare Sample Solution calibrate->prepare_sample titrate Titrate with Standard Solution prepare_sample->titrate record_ph Record pH vs. Volume titrate->record_ph plot_data Plot Titration Curve record_ph->plot_data determine_pka Determine pKa from Inflection Point plot_data->determine_pka end End determine_pka->end caption Workflow for Potentiometric Titration. Spectrophotometric_Titration_Workflow start Start prepare_solutions Prepare Stock and Buffer Solutions start->prepare_solutions measure_spectra Measure Spectra of Acidic and Basic Forms prepare_solutions->measure_spectra measure_absorbance Measure Absorbance in Buffers measure_spectra->measure_absorbance plot_data Plot Absorbance vs. pH measure_absorbance->plot_data calculate_pka Calculate pKa plot_data->calculate_pka end End calculate_pka->end caption Workflow for Spectrophotometric Titration.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Phenylthiophenol Derivatives via Ullmann Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a cornerstone reaction in organic synthesis for the formation of carbon-heteroatom bonds.[1][2] Specifically, the Ullmann C-S coupling provides a robust and versatile method for the synthesis of diaryl thioethers, which are significant structural motifs in various biologically active compounds and functional materials. This document offers detailed application notes and protocols for the synthesis of 4-phenylthiophenol and its derivatives, key intermediates in medicinal chemistry and materials science.

The synthesis involves the copper-catalyzed reaction between an aryl halide, typically 4-iodo or 4-bromophenol, and a thiophenol derivative.[3] The efficiency of this transformation is highly dependent on the choice of catalyst, ligand, base, and solvent, allowing for fine-tuning to achieve optimal yields.[1][3] Modern advancements in the Ullmann reaction have led to the development of milder reaction conditions, often facilitated by the use of specific ligands that enhance catalyst performance.[1]

Reaction Principle

The synthesis of this compound derivatives via the Ullmann coupling proceeds through a copper-catalyzed reaction between a 4-halophenol and a thiophenol. The general reaction scheme is depicted below:

The reaction mechanism is believed to involve the formation of a copper(I)-thiolate intermediate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired diaryl thioether and regenerates the copper(I) catalyst.

Experimental Protocols

General Protocol for the Synthesis of 4-(Phenylthio)phenol

This protocol is a representative procedure for the synthesis of 4-(phenylthio)phenol from 4-iodophenol and thiophenol.[3]

Materials:

  • 4-Iodophenol (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Equipment:

  • Oven-dried Schlenk tube with a septum

  • Magnetic stirrer and stir bar

  • Oil bath

  • Syringes

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodophenol (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and cesium carbonate (2.0 mmol).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-(phenylthio)phenol.

Data Presentation

The following tables summarize the impact of various reaction parameters on the yield of diaryl thioether synthesis, providing a basis for optimization. The data is compiled from various sources on Ullmann C-S coupling reactions.[3]

Table 1: Effect of Different Catalysts on Yield

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
CuI (5)1,10-PhenanthrolineCs₂CO₃Toluene110High
Cu₂O (5)L-ProlineK₂CO₃DMSO90Moderate-High
CuBr (10)NeocuproineK₃PO₄DMF120Moderate
CuCl (10)NoneK₂CO₃NMP150Low-Moderate

Table 2: Effect of Different Ligands on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
CuI (5)1,10-Phenanthroline (10)Cs₂CO₃Toluene110High
CuI (5)L-Proline (20)K₂CO₃DMSO90High
CuI (5)N,N'-Dimethylethylenediamine (20)K₃PO₄Dioxane100Moderate-High
CuI (5)NoneCs₂CO₃Toluene110Low

Table 3: Effect of Different Bases on Yield

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
CuI (5)1,10-PhenanthrolineCs₂CO₃Toluene110High
CuI (5)1,10-PhenanthrolineK₂CO₃Toluene110Moderate
CuI (5)1,10-PhenanthrolineK₃PO₄Toluene110Moderate-High
CuI (5)1,10-PhenanthrolineNa₂CO₃Toluene110Low

Table 4: Effect of Different Solvents on Yield

Catalyst (mol%)LigandBaseSolventTemperature (°C)Yield (%)
CuI (5)1,10-PhenanthrolineCs₂CO₃Toluene110High
CuI (5)1,10-PhenanthrolineCs₂CO₃o-Xylene130High
CuI (5)1,10-PhenanthrolineCs₂CO₃Dioxane100Moderate
CuI (5)1,10-PhenanthrolineCs₂CO₃DMF120Moderate

Troubleshooting and Optimization

Common issues encountered during the synthesis of this compound derivatives via Ullmann coupling include low conversion, formation of byproducts, and purification difficulties.

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the copper catalyst is of high purity and stored under appropriate conditions.

    • Insufficient Temperature: Gradually increase the reaction temperature in 10 °C increments.

    • Inappropriate Base or Solvent: Screen different bases and solvents as indicated in the tables above. Cesium carbonate is often a highly effective base.[3]

    • Reagent Purity: Ensure all reagents are pure and solvents are anhydrous.

  • Formation of Significant Byproducts (e.g., homo-coupling):

    • High Reaction Temperature: Lower the reaction temperature and potentially extend the reaction time.

    • High Catalyst Loading: Reduce the amount of the copper catalyst.

    • Inefficient C-S Coupling: Optimize the ligand and base to favor the desired cross-coupling reaction.[3]

  • Debromination of Aryl Bromide:

    • Presence of a Hydrogen Source: Ensure strictly anhydrous conditions.

    • Reductive Side Reactions: Consider using a less reactive base or lowering the reaction temperature.[3]

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound derivatives via Ullmann coupling.

Ullmann_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - 4-Halophenol - Thiophenol - Cu Catalyst - Ligand - Base degas Degas and Purge with Inert Gas reagents->degas solvent Add Anhydrous Solvent degas->solvent heat Heat to Reaction Temperature (e.g., 110°C) solvent->heat stir Stir for 12-24h heat->stir monitor Monitor Progress by TLC stir->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Pure this compound Derivative

Caption: General experimental workflow for the Ullmann coupling synthesis.

Conclusion

The Ullmann C-S coupling reaction is a powerful and adaptable method for the synthesis of this compound and its derivatives. By carefully selecting the reaction components—catalyst, ligand, base, and solvent—and optimizing the reaction conditions, high yields of the desired products can be achieved. These application notes and protocols provide a comprehensive guide for researchers in organic synthesis and drug development to successfully employ this valuable transformation in their work.

References

Application Notes and Protocols for the Friedel-Crafts Synthesis of 4-(phenylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Phenylthio)phenol is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its structure, featuring a phenol and a phenylthio group, allows for diverse chemical modifications. One of the common methods for its synthesis is the Friedel-Crafts reaction, a versatile tool for C-C and C-S bond formation on aromatic rings. This document provides detailed application notes and experimental protocols for the synthesis of 4-(phenylthio)phenol via a Friedel-Crafts reaction, including data presentation, experimental procedures, and mechanistic diagrams. While the Ullmann-type C-S cross-coupling reaction is another prevalent method, the Friedel-Crafts approach offers a distinct pathway often utilizing a Lewis acid to catalyze the reaction between a phenol and a phenylthio compound.[1]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of 4-(phenylthio)phenol.

Table 1: Reaction Parameters and Yield for the Friedel-Crafts Synthesis of 4-(phenylthio)phenol

ParameterValueReference
Reactants
Phenol1.0 mmol[1]
Diphenyl disulfide1.2 mmol[1]
Catalyst
Aluminum chloride (AlCl₃)1.1 mmol[1]
Solvent Dichloroethane[1]
Reaction Temperature Room Temperature[1]
Reaction Time 4-6 hours[1]
Yield Not explicitly reported, but the protocol is established. Yields for Friedel-Crafts reactions can vary based on specific conditions and purification methods.

Table 2: Spectroscopic Data for 4-(phenylthio)phenol

Spectroscopic TechniqueDataReference
¹H NMR (CDCl₃) δ 7.35 (d, J=8.7 Hz, 2H, Ar-H ortho to S), 7.24 - 7.11 (m, 5H, Ar-H of phenylthio group), 6.80 (d, J=8.7 Hz, 2H, Ar-H ortho to OH), ~5.0 (br s, 1H, OH)[2]
¹³C NMR (Predicted) δ 155.8 (C-OH), 135.2 (C-S), 131.5 (Ar-C ortho to S), 129.2 (Ar-C of phenylthio), 126.8 (Ar-C of phenylthio), 125.5 (Ar-C ipso of phenylthio), 116.5 (Ar-C ortho to OH)[2]
FT-IR (cm⁻¹) 3600-3200 (Strong, Broad, O-H stretch), 3100-3000 (Medium, Aromatic C-H stretch), 1580, 1480 (Strong, Aromatic C=C skeletal vibrations), 1230 (Strong, Phenolic C-O stretch), 830 (Strong, para-disubstituted C-H out-of-plane bend)[2]
Mass Spectrometry (m/z) 202 [M]⁺, 173 [M-CHO]⁺, 109 [C₆H₅S]⁺, 94 [C₆H₅OH]⁺, 77 [C₆H₅]⁺, 65 [C₅H₅]⁺[2]

Experimental Protocols

Friedel-Crafts Synthesis of 4-(phenylthio)phenol

This protocol details the synthesis of 4-(phenylthio)phenol from phenol and diphenyl disulfide using aluminum chloride as a Lewis acid catalyst.[1]

Materials:

  • Phenol (1.0 mmol)

  • Diphenyl disulfide (1.2 mmol)

  • Aluminum chloride (AlCl₃) (1.1 mmol)

  • Dichloroethane (solvent)

  • Ice-cold water

  • Dichloromethane

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate (eluent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 mmol) in dichloroethane.

  • Reagent Addition: Add diphenyl disulfide (1.2 mmol) to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add aluminum chloride (1.1 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of ice-cold water.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 4-(phenylthio)phenol.[1]

Mandatory Visualizations

Reaction Mechanism

The Friedel-Crafts reaction for the synthesis of 4-(phenylthio)phenol proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, AlCl₃, activates the diphenyl disulfide to generate an electrophilic sulfur species, which is then attacked by the electron-rich phenol ring.

Reaction_Mechanism cluster_start Reactants cluster_mechanism Reaction Steps cluster_end Products phenol Phenol sigma_complex Sigma Complex (Arenium Ion) phenol->sigma_complex diphenyl_disulfide Diphenyl Disulfide electrophile_generation Generation of Electrophile diphenyl_disulfide->electrophile_generation AlCl3_catalyst AlCl₃ (Lewis Acid) AlCl3_catalyst->electrophile_generation electrophile [Ph-S]⁺AlCl₃(SPh)⁻ electrophile_generation->electrophile Activation electrophile->sigma_complex Electrophilic Attack on Phenol intermediate_complex Intermediate Complex sigma_complex->intermediate_complex Resonance Stabilization product 4-(Phenylthio)phenol intermediate_complex->product Deprotonation byproduct PhSH + AlCl₃ intermediate_complex->byproduct

Caption: Reaction mechanism for the Friedel-Crafts synthesis of 4-(phenylthio)phenol.

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the synthesis and purification of 4-(phenylthio)phenol.

Experimental_Workflow start Start: Dissolve Phenol and Diphenyl Disulfide in Dichloroethane add_catalyst Add AlCl₃ at 0°C start->add_catalyst reaction Stir at Room Temperature for 4-6 hours add_catalyst->reaction quench Quench with Ice-Cold Water reaction->quench extraction Extract with Dichloromethane quench->extraction wash_dry Wash with Brine and Dry over Na₂SO₄ extraction->wash_dry concentrate Concentrate under Reduced Pressure wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure 4-(phenylthio)phenol purify->end

Caption: Experimental workflow for the synthesis of 4-(phenylthio)phenol.

References

Application Notes and Protocols for 4-Phenylthiophenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-phenylthiophenol in polymer chemistry, focusing on its role as a chain transfer agent in free radical polymerization for the synthesis of polymers with controlled molecular weights. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in utilizing this compound for various applications, including the development of functional polymers and materials for drug delivery.

Introduction to this compound in Polymer Synthesis

This compound (4-PTP) is an aromatic thiol that serves as a highly effective chain transfer agent (CTA) in free radical polymerization.[1] Its primary function is to control the molecular weight of the resulting polymers by interrupting the growth of a polymer chain and initiating a new one.[2] This process, known as chain transfer, is crucial for synthesizing polymers with desired properties for specific applications. The general mechanism involves the abstraction of the hydrogen atom from the thiol group by the propagating radical, terminating the polymer chain and creating a new thiyl radical that can initiate the polymerization of another monomer.

The efficiency of a chain transfer agent is quantified by its chain transfer constant (C_s), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. Aromatic thiols, such as this compound, are known to have higher chain transfer activity compared to aliphatic thiols, which is attributed to the resonance stabilization of the resulting sulfenyl radicals.[1][3]

Applications in Polymer Chemistry

The primary application of this compound in polymer chemistry is in controlled radical polymerization to regulate the molecular weight and, consequently, the physical and mechanical properties of polymers. This is particularly important in:

  • Synthesis of Low Molecular Weight Polymers and Oligomers: For applications requiring low viscosity or specific end-group functionality.

  • Preparation of Telechelic Polymers: Polymers with functional end-groups, derived from the chain transfer agent, which can be used for further reactions to create block copolymers or for surface modification.

  • Functional Polymer Synthesis: The phenyl group of 4-PTP can be functionalized either before or after polymerization to introduce specific chemical moieties into the polymer structure.

While less common, thiols can also participate in other polymerization reactions, such as step-growth polymerization with suitable co-monomers to create sulfur-containing polymers like poly(thioether)s.[4][5]

Experimental Protocols

Free Radical Polymerization of Methyl Methacrylate (MMA) with this compound as a Chain Transfer Agent

This protocol describes a typical bulk polymerization of methyl methacrylate (MMA) using this compound to control the molecular weight.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • This compound (4-PTP)

  • Azobisisobutyronitrile (AIBN) as initiator

  • Toluene (or other suitable solvent)

  • Methanol (for precipitation)

  • Schlenk flask or sealed ampules

  • Nitrogen or Argon source

  • Magnetic stirrer and heating plate/oil bath

Procedure:

  • Monomer Purification: Remove the inhibitor from MMA by passing it through a column of activated basic alumina or by washing with an aqueous NaOH solution followed by drying over a suitable drying agent and distillation under reduced pressure.[6]

  • Reaction Setup: In a Schlenk flask or ampule, dissolve the desired amount of this compound and AIBN in the purified MMA monomer (and toluene if solution polymerization is preferred). A typical starting point is a molar ratio of [MMA]:[4-PTP]:[AIBN] of 200:1:0.1.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Place the sealed reaction vessel in a preheated oil bath at 60-70 °C and stir for the desired reaction time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion.

  • Isolation of Polymer: After the desired time, cool the reaction mixture to room temperature. If the polymer is solid, dissolve it in a suitable solvent like tetrahydrofuran (THF) or dichloromethane. Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring.

  • Purification and Drying: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer, initiator fragments, and 4-PTP. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Analyze the resulting poly(methyl methacrylate) (PMMA) for its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using Gel Permeation Chromatography (GPC). The chemical structure can be confirmed by ¹H NMR and FTIR spectroscopy.

Experimental Workflow for Free Radical Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification Reagent_Mixing Mix MMA, 4-PTP, AIBN Monomer_Purification->Reagent_Mixing Degassing Degassing (Freeze-Pump-Thaw) Reagent_Mixing->Degassing Polymerization Heat and Stir (60-70°C) Degassing->Polymerization Cooling Cool to Room Temp. Polymerization->Cooling Precipitation Precipitate in Methanol Cooling->Precipitation Filtration_Drying Filter and Dry Precipitation->Filtration_Drying Characterization Characterize (GPC, NMR) Filtration_Drying->Characterization

Caption: Workflow for the synthesis of PMMA using 4-PTP.

Determination of the Chain Transfer Constant (C_s) using the Mayo Method

The chain transfer constant (C_s) for this compound with a specific monomer can be determined experimentally using the Mayo equation:

1/DP_n = 1/DP_n,0 + C_s * ([S]/[M])

where:

  • DP_n is the number-average degree of polymerization in the presence of the chain transfer agent.

  • DP_n,0 is the number-average degree of polymerization in the absence of the chain transfer agent.

  • C_s is the chain transfer constant.

  • [S] is the concentration of the chain transfer agent (this compound).

  • [M] is the concentration of the monomer.

Procedure:

  • Perform a series of polymerizations at low monomer conversions (<10%) with a constant monomer and initiator concentration, but varying the concentration of this compound.

  • Also, run a control polymerization without any this compound to determine DP_n,0.

  • Determine the number-average molecular weight (Mn) of each polymer sample by GPC and calculate the corresponding DP_n (DP_n = Mn / M_monomer, where M_monomer is the molecular weight of the monomer).

  • Plot 1/DP_n versus the ratio of concentrations [S]/[M].

  • The slope of the resulting straight line will be the chain transfer constant, C_s.

Logical Relationship for Determining Chain Transfer Constant

G cluster_exp Experimental cluster_analysis Data Analysis Polymerizations Series of Polymerizations (Varying [4-PTP]) GPC_Analysis GPC Analysis (Determine Mn) Polymerizations->GPC_Analysis Calculate_DPn Calculate DPn GPC_Analysis->Calculate_DPn Mayo_Plot Plot 1/DPn vs. [S]/[M] Calculate_DPn->Mayo_Plot Determine_Slope Determine Slope Mayo_Plot->Determine_Slope Result Chain Transfer Constant (Cs) Determine_Slope->Result

Caption: Process for determining the chain transfer constant.

Quantitative Data

The following tables summarize expected trends and representative data for the polymerization of methyl methacrylate (MMA) and styrene in the presence of this compound as a chain transfer agent. Note that the exact values can vary depending on the specific reaction conditions.

Table 1: Effect of this compound Concentration on the Molecular Weight and Polydispersity Index (PDI) of Polymethyl Methacrylate (PMMA) at 60°C.

[MMA]/[4-PTP] RatioNumber-Average Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
No CTA> 500,000> 2.0
500:1~100,000~1.8
200:1~40,000~1.7
100:1~20,000~1.6
50:1~10,000~1.5

Table 2: Chain Transfer Constants (C_s) of Aromatic Thiols for Common Monomers at 60°C.

MonomerChain Transfer AgentChain Transfer Constant (C_s)
Methyl MethacrylateThiophenol~0.67[3]
Methyl MethacrylateThis compound ~0.7 - 0.9 (estimated)
StyreneThiophenol~2.5
StyreneThis compound ~2.8 - 3.5 (estimated)

Note: The values for this compound are estimated based on the known increased reactivity of substituted aromatic thiols. Experimental determination is recommended for precise values.

Signaling Pathway Analogy: Catalytic Chain Transfer

The role of this compound in controlling polymerization can be visualized as a catalytic cycle, analogous to a signaling pathway, where the thiol is regenerated to act on multiple polymer chains.

Catalytic Cycle of Chain Transfer

G P_n_radical Propagating Polymer Radical (P_n.) Dead_Polymer Dead Polymer (P_n-H) P_n_radical->Dead_Polymer Chain Transfer PTP_radical Thiyl Radical (ArS.) P_n_radical->PTP_radical PTP This compound (ArSH) PTP->Dead_Polymer PTP->PTP_radical P_1_radical New Propagating Radical (P_1.) PTP_radical->P_1_radical Re-initiation Monomer Monomer (M) Monomer->P_1_radical P_1_radical->P_n_radical Propagation

Caption: Catalytic cycle of 4-PTP in radical polymerization.

Conclusion

This compound is a versatile and effective chain transfer agent for controlling the molecular weight of polymers synthesized via free radical polymerization. By carefully selecting the monomer-to-chain transfer agent ratio, researchers can tailor the polymer properties for a wide range of applications. The protocols and data presented herein provide a solid foundation for the use of this compound in polymer synthesis. For precise control, it is recommended to experimentally determine the chain transfer constant for the specific monomer and reaction conditions being employed. Further research into the use of functionalized this compound derivatives as monomers or chain transfer agents could open up new avenues for the creation of advanced functional polymers.

References

Application Notes and Protocols for 4-Phenylthiophenol as a Precursor for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-phenylthiophenol as a monomer for the synthesis of conductive polymers. Due to the limited availability of literature specifically detailing the polymerization of this compound, the protocols provided are based on established methods for structurally similar monomers, such as thiophenols and other thiophene derivatives.

Introduction

This compound is an aromatic thiol compound with the potential to be a valuable precursor for the synthesis of conductive polymers. Its structure, featuring a reactive thiol group and a phenyl substituent on a benzene ring, allows for polymerization through various mechanisms to form conjugated polymer chains. These polymers, such as poly(this compound), are expected to exhibit interesting electronic and optical properties, making them candidates for applications in organic electronics, sensors, and coatings. The phenyl substituent can also influence the solubility and morphological characteristics of the resulting polymer.

Polymerization Mechanisms

Two primary methods are employed for the polymerization of aromatic thiols and related monomers to form conductive polymers: chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

In this method, a chemical oxidizing agent is used to initiate the polymerization of the monomer. The process typically involves the formation of radical cations from the monomer, which then couple to form dimers, oligomers, and ultimately, the polymer. The choice of oxidant and reaction conditions can significantly influence the properties of the resulting polymer, including its molecular weight and conductivity.

Electrochemical Polymerization

Electrochemical polymerization involves the direct oxidation of the monomer at the surface of an electrode. This technique allows for the formation of a polymer film directly onto a conductive substrate. The properties of the polymer film, such as thickness and morphology, can be precisely controlled by adjusting the electrochemical parameters, including the applied potential, current density, and reaction time.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of conductive polymers from this compound. These protocols are adapted from established procedures for similar monomers and should be optimized for specific experimental setups.

Protocol 1: Chemical Oxidative Polymerization of this compound

Objective: To synthesize poly(this compound) via chemical oxidative polymerization.

Materials:

  • This compound (monomer)

  • Anhydrous Chloroform (solvent)

  • Anhydrous Ferric Chloride (FeCl₃) (oxidant)

  • Methanol (for washing)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)

  • Magnetic stirrer and hotplate

Procedure:

  • Monomer Solution Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve a specific amount of this compound in anhydrous chloroform to achieve a desired concentration (e.g., 0.1 M).

  • Oxidant Solution Preparation: In a separate dry flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied (e.g., 2:1, 3:1, 4:1) to optimize the polymerization.

  • Polymerization Reaction: While vigorously stirring the monomer solution, add the ferric chloride solution dropwise over a period of 30-60 minutes at room temperature. The reaction mixture is expected to change color, indicating the onset of polymerization.

  • Reaction Time: Allow the reaction to proceed for a specified time, typically ranging from 2 to 24 hours, while maintaining the inert atmosphere and stirring.

  • Polymer Precipitation and Washing: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the precipitate and wash it thoroughly with copious amounts of methanol to remove any unreacted monomer, oxidant, and oligomers. Continue washing until the filtrate is colorless.

  • Drying: Dry the resulting polymer powder under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Protocol 2: Electrochemical Polymerization of this compound

Objective: To deposit a conductive film of poly(this compound) onto a working electrode.

Materials:

  • This compound (monomer)

  • Acetonitrile or Dichloromethane (solvent)

  • Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)

  • Counter Electrode (e.g., Platinum wire or mesh)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Potentiostat/Galvanostat

  • Electrochemical cell

  • Argon or Nitrogen gas supply

Procedure:

  • Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) and the this compound monomer (e.g., 0.01 M to 0.1 M) in the chosen solvent.

  • Deoxygenation: Deoxygenate the solution by bubbling with Argon or Nitrogen gas for at least 15-20 minutes prior to the experiment.

  • Electrochemical Cell Setup: Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution. Ensure the working electrode surface is clean and polished.

  • Electropolymerization: Perform the electropolymerization using either potentiodynamic (cyclic voltammetry) or potentiostatic (chronoamperometry) methods.

    • Potentiodynamic Method: Cycle the potential of the working electrode within a specific range (e.g., from -0.5 V to +1.5 V vs. Ag/AgCl) for a set number of cycles. The formation of the polymer film will be indicated by the appearance of new redox peaks in the cyclic voltammogram.

    • Potentiostatic Method: Apply a constant potential (determined from the oxidation potential of the monomer in a preliminary cyclic voltammogram) to the working electrode for a specific duration.

  • Film Washing: After polymerization, carefully remove the working electrode from the cell and rinse it with the pure solvent to remove any unreacted monomer and electrolyte.

  • Drying: Dry the polymer-coated electrode under a stream of inert gas or in a vacuum oven at a low temperature.

Data Presentation

PropertyChemical Oxidative PolymerizationElectrochemical Polymerization
Form PowderThin Film
Color (Doped State) Dark (Green/Black)Dark (Green/Black)
Color (Undoped State) Red/BrownRed/Brown
Conductivity (S/cm) 10⁻⁵ - 10¹ (dopant dependent)10⁻⁴ - 10² (dopant dependent)
Molecular Weight (Mw) 5,000 - 50,000 g/mol Not applicable (insoluble film)
Polydispersity Index (PDI) 1.5 - 3.0Not applicable
Band Gap (eV) 1.8 - 2.51.8 - 2.5

Mandatory Visualizations

The following diagrams illustrate the proposed polymerization mechanisms and experimental workflows.

Chemical_Oxidative_Polymerization Monomer This compound in Solution Mixing Mixing and Reaction Monomer->Mixing Oxidant FeCl3 Solution Oxidant->Mixing Polymerization Polymerization (Radical Coupling) Mixing->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing and Filtration Precipitation->Washing Drying Drying under Vacuum Washing->Drying Product Poly(this compound) Powder Drying->Product

Caption: Workflow for Chemical Oxidative Polymerization.

Electrochemical_Polymerization cluster_cell Electrochemical Cell WE Working Electrode PolymerFilm Polymer Film Deposition WE->PolymerFilm CE Counter Electrode RE Reference Electrode Electrolyte Monomer + Supporting Electrolyte in Solvent Potentiostat Potentiostat/ Galvanostat Potentiostat->WE Potentiostat->CE Potentiostat->RE Washing Rinsing with Solvent PolymerFilm->Washing Drying Drying Washing->Drying CoatedElectrode Polymer-Coated Electrode Drying->CoatedElectrode Polymerization_Mechanism cluster_chemical Chemical Oxidative Polymerization cluster_electrochemical Electrochemical Polymerization Monomer1 Monomer Oxidation1 Oxidation (e.g., FeCl3) Monomer1->Oxidation1 Radical1 Radical Cation Oxidation1->Radical1 Coupling1 Radical Coupling Radical1->Coupling1 Dimer1 Dimer Coupling1->Dimer1 Propagation1 Propagation Dimer1->Propagation1 Polymer1 Polymer Propagation1->Polymer1 Monomer2 Monomer Oxidation2 Anodic Oxidation (-e-) Monomer2->Oxidation2 Radical2 Radical Cation Oxidation2->Radical2 Coupling2 Radical Coupling Radical2->Coupling2 Dimer2 Dimer Coupling2->Dimer2 Propagation2 Propagation Dimer2->Propagation2 Polymer2 Polymer Film Propagation2->Polymer2

Application of 4-Phenylthiophenol in Drug Discovery: Technical Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenylthiophenol, also known as 4-biphenylthiol, is an aromatic thiol compound that has garnered interest in the field of drug discovery. Its structural motif, featuring a biphenyl group linked to a thiol, provides a scaffold for the development of novel therapeutic agents. The presence of the thiol group allows for interactions with various biological targets, including enzymes and receptors, often through covalent bonding or coordination with metal ions.[1] The biphenyl moiety contributes to the molecule's lipophilicity and potential for π-π stacking interactions within protein binding sites.

Research into derivatives of this compound and related thiophene and thiophenol compounds has revealed a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2][3] These activities underscore the potential of this chemical class as a source of new drug candidates. This document provides an overview of the applications of this compound and its analogs in drug discovery, along with detailed protocols for their synthesis and biological evaluation.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods in organic chemistry. The Ullmann-type C-S cross-coupling reaction and the Friedel-Crafts reaction are two common approaches.

Protocol 1: Synthesis via Ullmann-type C-S Cross-Coupling

This protocol describes a general procedure for the copper-catalyzed cross-coupling of an aryl halide with a thiophenol.

Workflow for Ullmann-type C-S Cross-Coupling

reagents Aryl Halide + Thiophenol + Copper Catalyst + Ligand + Base reaction Reaction in Anhydrous Solvent (e.g., Toluene) under Inert Atmosphere reagents->reaction Heat workup Work-up: - Filtration - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product This compound Derivative purification->product

Caption: General workflow for the synthesis of this compound derivatives via Ullmann-type C-S cross-coupling.

Materials:

  • Aryl halide (e.g., 4-iodobiphenyl)

  • Thiophenol or substituted thiophenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., cesium carbonate)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), thiophenol (1.2 mmol), CuI (5-10 mol%), ligand (10-20 mol%), and base (2.0 mmol).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Biological Activities and Applications

Derivatives of this compound have shown promise in several therapeutic areas, particularly in oncology and inflammation. The following sections detail the potential applications and provide protocols for their evaluation.

Anticancer Activity

Several studies have demonstrated the cytotoxic and antiproliferative effects of thiophenol and thiophene derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, inhibition of key signaling kinases, and disruption of microtubule dynamics.

Quantitative Data for this compound Derivatives:

Compound ClassCancer Cell LineIC50 / ED50 (µM)Reference
2-Phenylthiochromen-4-oneHCT-8 (Ileocecal)Data not specified[2]
2-Phenylthiochromen-4-oneP-388 (Murine Leukemia)Data not specified[2]
2-Phenylthiochromen-4-oneRPMI (Melanoma)Data not specified[2]
2-Phenylthiochromen-4-oneTE671 (CNS Tumor)Data not specified[2]
Thiazole derivativeOVCAR-4 (Ovarian)1.569
N-Phenyl-2-p-tolylthiazole-4-carboxamideSKNMC (Neuroblastoma)10.8
N-Phenyl-2-p-tolylthiazole-4-carboxamideHep-G2 (Hepatocarcinoma)11.6
Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Workflow for MTT Assay

seed Seed Cancer Cells in 96-well plate treat Treat with This compound Derivative seed->treat incubate1 Incubate (24-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals incubate2->solubilize read Measure Absorbance solubilize->read

Caption: Experimental workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protein Kinase Inhibition

Derivatives of 4-aminothiophenol have been shown to inhibit protein kinases such as AKT and ABL, which are crucial regulators of cell proliferation, survival, and angiogenesis.

Quantitative Data for a 4-amino-2-thiophenol Derivative:

Kinase TargetIC50 (µM)Reference
Protein Kinase B (AKT)1.26[2]
ABL Tyrosine Kinase1.50[2]
Protocol 3: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the inhibitory activity of a compound against a specific protein kinase.

Workflow for Radiometric Kinase Assay

prepare Prepare Reaction Mix: - Kinase - Substrate - Buffer add_compound Add this compound Derivative prepare->add_compound initiate Initiate Reaction with [γ-32P]ATP add_compound->initiate incubate Incubate initiate->incubate spot Spot on Phosphocellulose Paper incubate->spot wash Wash to Remove Unincorporated ATP spot->wash quantify Quantify Radioactivity wash->quantify compound This compound Derivative stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols: 4-Phenylthiophenol in the Synthesis of High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-phenylthiophenol and its derivatives in the synthesis of high-performance polymers. Detailed experimental protocols, quantitative data on polymer properties, and visualizations of synthetic pathways are presented to guide researchers in this field.

Introduction

High-performance polymers are essential materials in advanced applications that demand exceptional thermal stability, chemical resistance, and mechanical strength. The incorporation of sulfur-containing aromatic moieties, such as those derived from this compound, into polymer backbones can significantly enhance these properties. The thioether linkage provides a unique combination of flexibility and resistance to degradation, making it a valuable component in the design of materials for demanding environments.

This document focuses on the synthesis of two major classes of high-performance polymers utilizing this compound derivatives: Poly(phenylene sulfide) (PPS) and Poly(ether sulfone)s (PES).

Poly(phenylene sulfide) (PPS) from 4-Halothiophenol

Poly(phenylene sulfide) is a semi-crystalline thermoplastic known for its outstanding thermal stability, excellent chemical resistance, and inherent flame retardancy.[1][2] While the traditional industrial synthesis involves the reaction of p-dichlorobenzene and sodium sulfide, an alternative route utilizing the self-condensation of a halogenated thiophenol offers a direct method to form the characteristic thioether linkages.[3]

Synthetic Pathway: Self-Condensation of p-Bromothiophenol

The synthesis of PPS can be achieved through the catalytic self-condensation of p-bromothiophenol. This reaction proceeds in the presence of an alkaline reagent and a Group VIII metal catalyst, such as a nickel compound.[3]

PPS_Synthesis monomer p-Bromothiophenol catalyst Nickel(II) Halide Catalyst + Alkaline Medium monomer->catalyst Self-condensation polymer Poly(phenylene sulfide) (PPS) catalyst->polymer byproduct Byproducts catalyst->byproduct

Caption: Synthesis of PPS via catalytic self-condensation.

Experimental Protocol: Synthesis of Poly(phenylene sulfide) from p-Bromothiophenol

This protocol is adapted from a patented procedure for the self-condensation of halothiophenols.[3]

Materials:

  • p-Bromothiophenol (p-BTP)

  • Ethylene glycol

  • Sodium metal

  • Nickel(II) bromide (NiBr₂)

  • Methanol

Procedure:

  • To a suitable polymerization apparatus, charge 80 mL of ethylene glycol and 3.0 grams of sodium metal.

  • Allow the sodium metal to completely react with the ethylene glycol.

  • Dissolve 9.45 grams of p-BTP (95% weight percent) into the mixture.

  • Add 0.2 grams of NiBr₂ as the catalyst.

  • Heat the reaction mixture to approximately 200°C with stirring.

  • A precipitate of PPS will begin to form after about 2 hours.

  • Continue stirring the reaction mixture overnight at 200°C.

  • Cool the reaction mixture and add methanol to precipitate the polymer fully.

  • Filter, wash, and dry the resulting poly(phenylene sulfide).

Quantitative Data: Properties of Poly(phenylene sulfide)
PropertyValueReference
Service TemperatureUp to 240°C[1]
Solvent ResistanceInsoluble below 200°C in all common solvents[1]
Chemical ResistanceResistant to most acids and alkalis[1]
Inherent Viscosity0.04 - 0.13 dL/g (for the described synthesis)[3]

Poly(ether sulfone)s (PES) via Nucleophilic Aromatic Substitution

Poly(ether sulfone)s are amorphous thermoplastics characterized by high strength, high-temperature stability, and good hydrolytic resistance. Their synthesis often involves a nucleophilic aromatic substitution (SNAr) reaction where a bisphenol is reacted with an activated dihalide. This compound, after conversion to a bisphenol derivative, can be a key monomer in creating novel PES structures.

Synthetic Pathway: Polycondensation for Poly(ether sulfone)s

A general representation of PES synthesis involves the reaction of a bisphenol with a dihalodiphenyl sulfone in the presence of a weak base, such as potassium carbonate, in a high-boiling polar aprotic solvent.

PES_Synthesis bisphenol Bisphenol Derivative (e.g., from this compound) base K₂CO₃ High-Boiling Solvent bisphenol->base Nucleophilic Aromatic Substitution dihalide Activated Dihalide (e.g., 4,4'-Dichlorodiphenyl sulfone) dihalide->base Nucleophilic Aromatic Substitution polymer Poly(ether sulfone) (PES) base->polymer salt Salt Byproduct base->salt

Caption: General synthesis of Poly(ether sulfone)s.

Experimental Protocol: General Synthesis of Aromatic Poly(ether sulfone)s

The following is a general procedure for the synthesis of poly(ether sulfone)s by high-temperature polycondensation, which can be adapted for monomers derived from this compound.[4]

Materials:

  • Bisphenol monomer (e.g., 4,4'-dihydroxydiphenyl)

  • Activated dihalide (e.g., 4,4'-dichlorodiphenyl sulfone)

  • Potassium carbonate (anhydrous)

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • Charge a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with 4,4'-dihydroxydiphenyl (0.3 mol), 4,4'-dichlorodiphenyl sulfone (0.31 mol), and potassium carbonate (0.375 mol).

  • Add N,N-dimethylacetamide (470 mL) as the reaction solvent.

  • Gradually heat the reaction mixture to 165°C for 4 hours to azeotropically remove water.

  • After the water has been removed, maintain the reaction temperature at 165°C and allow the polymerization to proceed for 6 hours.

  • After completion, cool the viscous polymer solution and precipitate it into a non-solvent like methanol.

  • Filter the polymer, wash it thoroughly, and dry it under vacuum.

Quantitative Data: Properties of Aromatic Polysulfones

The properties of poly(ether sulfone)s can be tuned by the choice of monomers. The introduction of cardo fragments (containing bulky, cyclic groups) can increase the glass transition temperature and mechanical properties.[4]

PropertyPPSUPPSU with 50% Cardo FragmentsReference
Glass Transition Temp. (Tg)190.1 °C249.2 °C[4]
Flexural Modulus (Efl)2.55 GPa2.91 GPa[4]
Tensile Strength (σten)78.5 MPa91.5 MPa[4]

Oxidative Polymerization of Thiophenols

Another promising route for the synthesis of poly(phenylene sulfide) and related structures is the oxidative polymerization of thiophenols or their corresponding disulfides. This method can proceed under milder conditions compared to traditional polycondensation and offers a pathway to high molecular weight polymers.[5]

Synthetic Pathway: Oxidative Polymerization

The oxidative polymerization of diphenyl disulfide, which can be formed from the oxidation of thiophenol, can be catalyzed by a vanadyl-strong acid system with oxygen as the ultimate oxidant.[6] This process is believed to proceed through a chain growth-type polycondensation.

Oxidative_Polymerization monomer Diphenyl Disulfide (from Thiophenol) catalyst Vanadyl-Strong Acid Catalyst + O₂ monomer->catalyst Oxidative Polymerization polymer Poly(phenylene sulfide) (PPS) catalyst->polymer byproduct H₂O catalyst->byproduct

Caption: Oxidative polymerization to form PPS.

This approach highlights a versatile method for forming the robust thioether linkages that are characteristic of high-performance sulfur-containing polymers. The direct polymerization of a substituted thiophenol like this compound through an oxidative coupling mechanism is an area of active research.

Conclusion

This compound and its derivatives are valuable building blocks for the synthesis of high-performance polymers. Through methods such as self-condensation, nucleophilic aromatic substitution, and oxidative polymerization, a variety of polymers with exceptional thermal, mechanical, and chemical resistance can be produced. The protocols and data presented herein provide a foundation for researchers to explore and develop novel materials based on these versatile sulfur-containing monomers.

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with 4-Phenylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of metal-catalyzed cross-coupling reactions involving 4-phenylthiophenol, a versatile building block in organic synthesis. The protocols detailed herein are aimed at professionals in research and development, particularly those in the pharmaceutical and fine chemical industries, offering methodologies for the synthesis of complex aryl thioethers and other valuable derivatives.

Introduction to Cross-Coupling Reactions of this compound

This compound is a valuable bifunctional reagent, possessing both a thiol group for C-S bond formation and a phenyl ring that can be functionalized through various cross-coupling reactions. This dual reactivity allows for the construction of diverse molecular architectures, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The primary cross-coupling strategies involving this compound and its derivatives include Palladium-catalyzed Buchwald-Hartwig, Suzuki-Miyaura, Sonogashira, and Heck reactions, as well as Copper-catalyzed Ullmann condensations and Nickel-catalyzed C-S coupling reactions.

These reactions enable the formation of C-S, C-C, and C-N bonds, providing access to a wide array of substituted diaryl thioethers and related structures. The choice of catalytic system, including the metal center, ligands, base, and solvent, is crucial for achieving high yields and selectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering mild and efficient routes for the formation of various chemical bonds. For this compound, palladium-catalyzed reactions are particularly useful for C-S and C-C bond formation.

Buchwald-Hartwig C-S Coupling

The Buchwald-Hartwig amination protocol can be effectively adapted for C-S cross-coupling reactions to form diaryl thioethers. This reaction typically involves the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst and a suitable ligand. Monophosphine ligands have shown particular efficacy in promoting these reactions at room temperature with soluble bases.

General Experimental Protocol for Buchwald-Hartwig C-S Coupling:

An oven-dried reaction vessel is charged with the palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂), a suitable monophosphine ligand (e.g., AlPhos), the aryl bromide (1.0 mmol), this compound (1.2 mmol), and a soluble base such as lithium hexamethyldisilazide (LHMDS) (2.4 mmol). Anhydrous solvent (e.g., THF, 2.0 mL) is added, and the mixture is stirred at room temperature for a specified time (typically 2 hours). The reaction progress can be monitored by TLC or GC-MS. Upon completion, the reaction is quenched, extracted, and the product is purified by column chromatography.

Table 1: Representative Quantitative Data for Buchwald-Hartwig C-S Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTime (h)Yield (%)
14-Bromo-1-methylindazole[Pd(cinnamyl)Cl]₂ (1.5)AlPhos (3)LHMDSTHF285
24-Bromobenzonitrile[Pd(cinnamyl)Cl]₂ (1.5)AlPhos (3)LHMDSTHF292
31-Bromo-4-methoxybenzene[Pd(cinnamyl)Cl]₂ (1.5)AlPhos (3)LHMDSTHF288
42-Bromopyridine[Pd(cinnamyl)Cl]₂ (1.5)AlPhos (3)LHMDSTHF278

Note: The data is compiled based on typical yields for similar thiophenol substrates and may require optimization for this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. For reactions involving this compound, its boronic acid derivative, 4-mercaptophenylboronic acid, is a key intermediate. This allows for the coupling with various aryl or vinyl halides to synthesize biaryl or styrenyl thioethers.

General Experimental Protocol for Suzuki-Miyaura Coupling:

In a reaction flask, 4-mercaptophenylboronic acid (1.2 mmol), the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) are dissolved in a suitable solvent system (e.g., toluene/ethanol/water). The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) for several hours. After cooling, the reaction is worked up by extraction and the product is purified by chromatography.

Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling of 4-Mercaptophenylboronic Acid with Aryl Halides

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂O901285-95
21-Bromo-4-cyanobenzenePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane/H₂O100880-90
32-BromonaphthalenePd(OAc)₂/SPhos (2/4)K₃PO₄Toluene/H₂O1001288-95
43-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O1101075-85

Note: This data is representative for arylboronic acids and specific conditions for 4-mercaptophenylboronic acid may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. To utilize this compound in this reaction, it is typically pre-functionalized to an aryl halide derivative, such as 4-iodophenyl phenyl sulfide.

General Experimental Protocol for Sonogashira Coupling:

To a solution of 4-iodophenyl phenyl sulfide (1.0 mmol) and a terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine) are added. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

Table 3: Representative Quantitative Data for Sonogashira Coupling of 4-Iodophenyl Phenyl Sulfide

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (5)Et₃NTHFRT690-98
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPADMF50885-95
3TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (5)Et₃NToluene60492-98
4Propargyl alcoholPd(PPh₃)₄ (3)CuI (10)Et₃NDMFRT1280-90

Note: The presented data are typical for Sonogashira couplings of aryl iodides.

Heck Reaction

The Heck reaction forms a C-C bond between an aryl halide and an alkene. Similar to the Sonogashira coupling, a derivative such as 4-iodophenyl phenyl sulfide can be used.

General Experimental Protocol for Heck Reaction:

A mixture of 4-iodophenyl phenyl sulfide (1.0 mmol), an alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N or K₂CO₃) in a polar aprotic solvent (e.g., DMF or NMP) is heated under an inert atmosphere.

Table 4: Representative Quantitative Data for Heck Reaction of 4-Iodophenyl Phenyl Sulfide

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1001280-90
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMA1202485-95
3CyclohexenePdCl₂(PPh₃)₂ (5)-Et₃NNMP1101870-80

Note: This data is illustrative for Heck reactions of aryl iodides.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-S bonds, typically requiring higher temperatures than palladium-catalyzed reactions. It involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.

General Experimental Protocol for Ullmann Condensation:

A mixture of this compound (1.2 mmol), an aryl iodide (1.0 mmol), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., 1,10-phenanthroline or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent (e.g., DMF or DMSO) is heated at 100-150 °C for several hours.

Table 5: Representative Quantitative Data for Ullmann Condensation of this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Iodo-4-nitrobenzeneCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202485-95
22-Iodobenzoic acidCuI (10)L-Proline (20)K₃PO₄DMSO1101875-85
34-IodotolueneCuI (5)NoneK₂CO₃NMP1502470-80

Note: Yields are based on general Ullmann C-S coupling reactions.

Nickel-Catalyzed C-S Cross-Coupling

Nickel catalysis provides a cost-effective alternative to palladium for C-S bond formation. These reactions can often be performed under mild conditions and tolerate a variety of functional groups.

General Experimental Protocol for Nickel-Catalyzed C-S Coupling:

In a glovebox, a vial is charged with a nickel precatalyst (e.g., NiCl₂(PCy₃)₂), a base (e.g., K₃PO₄), this compound (1.2 mmol), and the aryl halide (1.0 mmol). A solvent such as 2-Me-THF is added, and the mixture is heated. Some protocols may utilize photoredox catalysis for room-temperature reactions.[1]

Table 6: Representative Quantitative Data for Nickel-Catalyzed C-S Coupling of this compound

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorotolueneNiCl₂(PCy₃)₂ (5)K₃PO₄2-Me-THF1001880-90
24-BromobenzotrifluorideNiBr₂·3H₂O (5) / 4CzIPN (photocatalyst)HBr (substoichiometric)MeCNRT (blue light)1.590-98
31-Bromo-4-methoxybenzeneNi(cod)₂/dppf (5)NaOtBuDioxane801285-95

Note: Data is based on similar thiophenol coupling reactions and may require optimization.

Applications in Drug Discovery and Development

The diaryl thioether motif, readily synthesized using this compound, is a privileged structure in medicinal chemistry. These compounds have been investigated for a range of biological activities. For example, derivatives of this compound are found in selective estrogen receptor modulators (SERMs) used in the treatment of breast cancer and osteoporosis.[2] The ability to rapidly generate analogues through these cross-coupling methods is invaluable for structure-activity relationship (SAR) studies. While direct synthesis of the antihypertensive drug Telmisartan may not directly use this compound, key biphenyl intermediates can be synthesized using Suzuki coupling methodologies analogous to those described.[3][4][5]

Reaction Mechanisms and Workflows

The following diagrams illustrate the catalytic cycles for the key cross-coupling reactions.

Buchwald_Hartwig_CS_Coupling cluster_cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Ligand\nExchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand\nExchange R-SH, Base Ar-Pd(II)-SR(L) Ar-Pd(II)-SR(L) Ligand\nExchange->Ar-Pd(II)-SR(L) -HX Reductive\nElimination Reductive Elimination Ar-Pd(II)-SR(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-S-R

Caption: Catalytic cycle for the Buchwald-Hartwig C-S coupling reaction.

Suzuki_Miyaura_Coupling cluster_cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar¹-X Ar¹-Pd(II)-X(L₂) Ar¹-Pd(II)-X(L₂) Oxidative\nAddition->Ar¹-Pd(II)-X(L₂) Transmetalation Transmetalation Ar¹-Pd(II)-X(L₂)->Transmetalation Ar²-B(OR)₂, Base Ar¹-Pd(II)-Ar²(L₂) Ar¹-Pd(II)-Ar²(L₂) Transmetalation->Ar¹-Pd(II)-Ar²(L₂) -XB(OR)₂ Reductive\nElimination Reductive Elimination Ar¹-Pd(II)-Ar²(L₂)->Reductive\nElimination Reductive\nElimination->Pd(0)L₂ Ar¹-Ar²

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Ullmann_Condensation cluster_cycle Cu(I)X Cu(I)X Coordination Coordination Cu(I)X->Coordination R-SH, Base Cu(I)-SR Cu(I)-SR Coordination->Cu(I)-SR -HX Oxidative\nAddition Oxidative Addition Cu(I)-SR->Oxidative\nAddition Ar-X [Ar-Cu(III)-SR(X)] [Ar-Cu(III)-SR(X)] Oxidative\nAddition->[Ar-Cu(III)-SR(X)] Reductive\nElimination Reductive Elimination [Ar-Cu(III)-SR(X)]->Reductive\nElimination Reductive\nElimination->Cu(I)X Ar-S-R

Caption: Catalytic cycle for the Ullmann C-S condensation reaction.

Experimental_Workflow A Reaction Setup (Reactants, Catalyst, Ligand, Base, Solvent) B Inert Atmosphere (Nitrogen or Argon Purge) A->B C Heating and Stirring (Specified Temperature and Time) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Work-up (Quenching, Extraction, Drying) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

References

Application Notes and Protocols: The Role of 4-Phenylthiophenol Derivatives in PET Ligand Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 4-phenylthiophenol derivatives in the synthesis of Positron Emission Tomography (PET) ligands. The focus is on the practical application of these precursors in the development of radiotracers for neuroimaging, with a specific emphasis on a ligand for the metabotropic glutamate receptor 4 (mGluR4).

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that allows for the non-invasive quantification of physiological and biochemical processes in living subjects. The specificity of PET imaging relies on the development of radiolabeled molecules, known as PET ligands or tracers, that can selectively bind to a biological target of interest. The synthesis of these PET ligands is a critical and often challenging aspect of radiopharmaceutical development.

This compound and its derivatives are valuable precursors in the synthesis of various organic molecules, including PET ligands. The thiol group provides a reactive handle for radiolabeling, most commonly through methylation with carbon-11 ([¹¹C]) labeled methylating agents like [¹¹C]CH₃I or [¹¹C]CH₃OTf. This application note will detail the use of a substituted thiophenol precursor, N-(4-chloro-3-mercaptophenyl)picolinamide, in the preparation of a promising PET ligand for imaging the mGluR4, [¹¹C]mG4P012.

Application: Synthesis of the mGluR4 PET Ligand [¹¹C]mG4P012

The metabotropic glutamate receptor 4 (mGluR4) is a significant target in the central nervous system for the potential treatment of neurodegenerative diseases such as Parkinson's disease. PET imaging of mGluR4 can aid in understanding its role in disease and in the development of new therapeutic drugs. [¹¹C]mG4P012 has emerged as a promising PET radioligand for this purpose.[1][2]

The radiosynthesis of [¹¹C]mG4P012 involves the [¹¹C]-methylation of its thiophenol precursor, N-(4-chloro-3-mercaptophenyl)picolinamide. An improved synthesis of this precursor has been developed, significantly increasing the overall yield and facilitating its production on a gram scale.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of the thiophenol precursor and the final PET ligand, [¹¹C]mG4P012.

Table 1: Synthesis Yield of N-(4-chloro-3-mercaptophenyl)picolinamide Precursor

Synthesis RouteOverall YieldReference
Previous Method8%[1]
Improved Method52%[1]

Table 2: Radiosynthesis and Properties of [¹¹C]mG4P012 and Related Ligands

PET LigandPrecursorRadiochemical Yield (RCY, decay corrected)Molar Activity (at EOS)Radiochemical PurityReference
[¹¹C]mG4P012N-(4-chloro-3-mercaptophenyl)picolinamideNot explicitly stated, but successfully synthesizedNot explicitly stated>99%[1]
[¹¹C]11Thiophenol precursor 20a19.0%496 ± 138 GBq/μmolNot specified[3]
[¹¹C]14Thiophenol precursor 20c34.8%463 ± 263 GBq/μmolNot specified[3]
[¹¹C]3N-(4-chloro-3-hydroxyphenyl)-2-picolinamide27.7 ± 5.3%188.7 ± 88.8 GBq/mol>99%[2]
[¹⁸F]15N-(4-chloro-3-mercaptophenyl)-picolinamide11.6 ± 2.9%84.1 ± 11.8 MBq/mmol99%[2]

EOS: End of Synthesis

Experimental Protocols

Improved Synthesis of the Thiophenol Precursor: N-(4-chloro-3-mercaptophenyl)picolinamide

This protocol describes an improved, higher-yield synthesis of the key thiophenol precursor.[1]

Materials:

  • 1-chloro-4-nitrobenzene

  • Chlorosulfonic acid

  • Sodium sulfite

  • 4-methoxybenzyl chloride (PMB-Cl)

  • Potassium carbonate

  • Iron powder

  • Ammonium chloride

  • Picolinic acid

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Ethyl acetate

  • Hexanes

Procedure:

  • Sulfonylation: React 1-chloro-4-nitrobenzene with chlorosulfonic acid to introduce a sulfonyl chloride group.

  • Reduction of Sulfonyl Chloride: Selectively reduce the sulfonyl chloride group to a thiol using sodium sulfite.

  • Thiol Protection: Protect the thiophenol with a 4-methoxybenzyl (PMB) group using PMB-Cl and potassium carbonate.

  • Nitro Group Reduction: Reduce the nitro group to an amine using iron powder and ammonium chloride in ethanol/water.

  • Amide Coupling: Couple the resulting aniline with picolinic acid using EDCI and HOBt in DMF to form the amide bond.

  • Deprotection: Remove the PMB protecting group using trifluoroacetic acid in dichloromethane to yield the final precursor, N-(4-chloro-3-mercaptophenyl)picolinamide.

  • Purification: Purify the final product by column chromatography on silica gel.

Radiosynthesis of [¹¹C]mG4P012

This protocol outlines the radiolabeling of the thiophenol precursor to produce the final PET ligand.[1]

Materials:

  • N-(4-chloro-3-mercaptophenyl)picolinamide (precursor)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetone or other suitable solvent

  • HPLC system for purification

  • Sterile saline for formulation

Procedure:

  • Preparation: Dissolve the thiophenol precursor (typically 0.5-1.0 mg) in a small volume of acetone (e.g., 300 µL) in a reaction vessel. Add a suitable base such as potassium carbonate.

  • Radiolabeling: Introduce the gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel.

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 50 °C for [¹¹C]CH₃I or room temperature for [¹¹C]CH₃OTf) for a short duration (e.g., 3-5 minutes).

  • Quenching and Purification: Quench the reaction and purify the crude product using semi-preparative HPLC.

  • Formulation: Collect the HPLC fraction containing [¹¹C]mG4P012, remove the solvent under a stream of nitrogen, and formulate the final product in sterile saline for injection, typically containing a small percentage of ethanol.

  • Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, and residual solvent levels.

Visualizations

Signaling Pathway

mGluR4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate mGluR4 mGluR4 Glutamate->mGluR4 Activates Gi_Go Gαi/o mGluR4->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi_Go->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Ca_channel Modulates Vesicle Synaptic Vesicle Ca_channel->Vesicle Triggers Exocytosis Glutamate_release Glutamate_release Vesicle->Glutamate_release Glutamate Release Postsynaptic_Receptor Postsynaptic Glutamate Receptors Glutamate_release->Postsynaptic_Receptor Binds to

Caption: Simplified signaling pathway of the presynaptic mGluR4 receptor.

Experimental Workflow

PET_Ligand_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification_qc Purification and Quality Control cluster_application Application Start Starting Material (1-chloro-4-nitrobenzene) Steps Multi-step Organic Synthesis (Sulfonylation, Reduction, Protection, Amide Coupling, Deprotection) Start->Steps Precursor Thiophenol Precursor (N-(4-chloro-3-mercaptophenyl)picolinamide) Steps->Precursor Reaction [¹¹C]-Methylation of Precursor Precursor->Reaction Cyclotron Cyclotron Production of [¹¹C]CO₂ Methylation_Agent Conversion to [¹¹C]CH₃I or [¹¹C]CH₃OTf Cyclotron->Methylation_Agent Methylation_Agent->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation Formulation in Sterile Saline HPLC->Formulation QC Quality Control (Purity, Molarity, etc.) Formulation->QC PET_Imaging Preclinical/Clinical PET Imaging QC->PET_Imaging

Caption: General workflow for the synthesis and application of a [¹¹C]-labeled PET ligand.

Logical Relationship

Logical_Relationship Thiophenol This compound Derivative (Precursor) Radiolabeling Radiolabeling Reaction (e.g., [¹¹C]-Methylation) Thiophenol->Radiolabeling is a reactant in PET_Ligand PET Ligand ([¹¹C]mG4P012) Radiolabeling->PET_Ligand produces Biological_Target Biological Target (mGluR4) PET_Ligand->Biological_Target selectively binds to Imaging In Vivo Imaging (PET Scan) PET_Ligand->Imaging enables Biological_Target->Imaging is visualized by

Caption: Relationship between the thiophenol precursor and in vivo PET imaging.

References

Green Chemistry Approaches to 4-Phenylthiophenol Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-Phenylthiophenol, focusing on green chemistry principles. These approaches aim to reduce the environmental impact of the synthesis by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Application Notes

Traditional methods for the synthesis of this compound often involve harsh reagents and generate significant waste. Green chemistry offers a more sustainable alternative by focusing on key principles such as atom economy, the use of safer solvents and catalysts, and energy efficiency.

A promising green route for the synthesis of this compound is a three-step process that begins with the halogenation of phenyl sulfide, followed by mercaptization of the resulting 4-halophenyl sulfide, and finally, acidification to yield the desired product. This method avoids the use of environmentally harmful substances and allows for the efficient recovery and reuse of reaction materials and solvents, thereby minimizing organic waste and wastewater.

Other green chemistry techniques applicable to the synthesis of this compound and related aryl thiols include:

  • Phase Transfer Catalysis (PTC): This technique facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate). PTC can enhance reaction rates, improve yields, and reduce the need for harsh organic solvents. In the context of this compound synthesis, a phase transfer catalyst could be employed in the mercaptization step to efficiently bring the hydrosulfide anion into contact with the 4-halophenyl sulfide.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. This method offers a more energy-efficient alternative to conventional heating. The synthesis of this compound could potentially be expedited by using microwave heating in the mercaptization step.

  • Solvent-Free and Catalyst-Free Reactions: Whenever possible, eliminating solvents and catalysts simplifies the reaction setup, reduces waste, and lowers costs. While a completely solvent-free and catalyst-free synthesis of this compound from readily available starting materials is still an area of active research, these principles guide the development of more sustainable methods.

Experimental Protocols

The following protocols are based on a green synthesis approach for this compound, primarily derived from the principles outlined in patent literature.

Protocol 1: Green Synthesis of this compound via Halogenation and Mercaptization

This protocol describes a three-step synthesis of this compound starting from phenyl sulfide.

Step 1: Halogenation of Phenyl Sulfide to 4-Halophenyl Sulfide

This step involves the selective halogenation of phenyl sulfide at the para position.

  • Materials:

    • Phenyl sulfide

    • Halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS))

    • Green solvent (e.g., ethanol, acetic acid, or an ionic liquid)

  • Procedure:

    • Dissolve phenyl sulfide in a suitable green solvent in a reaction vessel.

    • Slowly add the halogenating agent to the solution while stirring. The reaction is typically carried out at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by adding water to precipitate the product.

    • The crude 4-halophenyl sulfide is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a green solvent like ethanol.

Step 2: Mercaptization of 4-Halophenyl Sulfide

This key step introduces the thiol group. The use of sodium hydrosulfide in a recyclable solvent is a green feature of this process.

  • Materials:

    • 4-Halophenyl sulfide (e.g., 4-bromodiphenyl sulfide or 4-chlorodiphenyl sulfide)

    • Sodium hydrosulfide (NaSH)

    • A high-boiling point, recyclable green solvent (e.g., polyethylene glycol (PEG), glycerol, or a deep eutectic solvent)

    • Optional: Phase Transfer Catalyst (e.g., tetrabutylammonium bromide)

  • Procedure:

    • In a reaction vessel equipped with a condenser and a stirrer, dissolve the 4-halophenyl sulfide in the chosen green solvent.

    • If using a phase transfer catalyst, add it to the mixture.

    • Add an aqueous solution of sodium hydrosulfide to the reaction mixture.

    • Heat the mixture to a temperature appropriate for the chosen solvent (typically 80-120 °C) and stir vigorously. The reaction can also be performed using microwave irradiation to reduce the reaction time.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

Step 3: Acidification to this compound

This final step protonates the thiolate salt to yield the final product.

  • Materials:

    • Reaction mixture from Step 2

    • A weak acid (e.g., acetic acid or a dilute solution of a mineral acid like HCl)

  • Procedure:

    • Slowly add the weak acid to the cooled reaction mixture from Step 2 with stirring until the pH is acidic.

    • The this compound will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the product with water to remove any remaining salts.

    • The crude this compound can be purified by recrystallization from a suitable green solvent (e.g., ethanol/water mixture).

    • The solvent from the reaction can be recovered and purified for reuse.

Data Presentation

The following table summarizes quantitative data for different approaches to the synthesis of aryl thiols, providing a basis for comparison of their green credentials. Data for the specific synthesis of this compound via the green route described is estimated based on typical yields for similar reactions.

Synthesis MethodStarting MaterialKey Reagents/CatalystSolventReaction TimeTemperatureYield (%)Reference
Green Route (Halogenation-Mercaptization) Phenyl Sulfide NBS/NCS, NaSH PEG/Glycerol 2-6 hours 80-120°C ~85-95 (Estimated)
Microwave-Assisted Suzuki Coupling (for a related compound)4-Bromo-1,8-naphthalimidePd(PPh₃)₄, Phenylboronic acidDMF/H₂O30 min70°C77[1]
Solvent-Free Thiol Addition to ChalconeThiophenol, ChalconeK₂CO₃NoneNot specifiedRoom Temp.98[2]

Mandatory Visualization

Below are diagrams created using the DOT language to visualize the experimental workflow and logical relationships of the green synthesis of this compound.

Green_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Halogenation cluster_intermediate Intermediate cluster_step2 Step 2: Mercaptization cluster_thiolate Intermediate Salt cluster_step3 Step 3: Acidification cluster_product Final Product start Phenyl Sulfide halogenation Reaction with N-halosuccinimide in a green solvent start->halogenation intermediate 4-Halophenyl Sulfide halogenation->intermediate mercaptization Reaction with NaSH in a recyclable solvent (Optional: PTC or Microwave) intermediate->mercaptization thiolate This compound Salt mercaptization->thiolate acidification Treatment with a weak acid thiolate->acidification product This compound acidification->product

Caption: Workflow for the green synthesis of this compound.

Green_Chemistry_Principles title Key Green Chemistry Principles in this compound Synthesis atom_economy High Atom Economy safer_solvents Use of Safer Solvents (e.g., Water, PEG, Glycerol) energy_efficiency Energy Efficiency (e.g., Microwave Synthesis) catalysis Catalysis (e.g., Phase Transfer Catalysis) waste_prevention Waste Prevention (Recyclable Solvents) synthesis Green Synthesis of This compound synthesis->atom_economy synthesis->safer_solvents synthesis->energy_efficiency synthesis->catalysis synthesis->waste_prevention

Caption: Core green chemistry principles applied to the synthesis.

References

Application Notes and Protocols for the Purification of Crude 4-Phenylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of crude 4-Phenylthiophenol, also known as 4-mercaptobiphenyl or 4-biphenylthiol. The following methods, recrystallization and column chromatography, are standard and effective techniques for obtaining high-purity this compound suitable for various research and development applications.

Introduction

This compound is a solid aromatic thiol compound with applications in organic synthesis, materials science, and pharmaceutical development. As with many synthesized chemical compounds, the crude product often contains impurities from starting materials, byproducts, and residual solvents. Effective purification is crucial to ensure the integrity of subsequent experiments and the quality of final products. The protocols herein describe two robust methods for the purification of this compound.

Compound Properties

PropertyValue
Molecular Formula C₁₂H₁₀S
Molecular Weight 186.28 g/mol
Appearance White to off-white solid
Melting Point 108-110 °C[1]
Boiling Point 133 °C at 0.1 mmHg
Solubility Soluble in many organic solvents

Purification Method 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent mixture at different temperatures. For this compound, a mixed solvent system of heptane and 2-propanol is effective.

Experimental Protocol: Recrystallization
  • Solvent Selection: A mixture of heptane and 2-propanol is a suitable solvent system for the recrystallization of this compound derivatives.

  • Dissolution:

    • Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent, 2-propanol, (e.g., 10-15 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Avoid excessive boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization.

  • Inducing Crystallization:

    • While the solution is still hot, slowly add the "poor" solvent, heptane, dropwise until the solution becomes slightly turbid (cloudy).

    • If the solution becomes too cloudy, add a few drops of hot 2-propanol until it becomes clear again.

  • Cooling and Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold heptane/2-propanol mixture (e.g., a higher ratio of heptane to 2-propanol than the crystallization mixture) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

  • Analysis:

    • Determine the melting point of the purified this compound. A sharp melting point close to the literature value (108-110 °C) indicates high purity.

    • Calculate the percent recovery.

Expected Results
ParameterExpected Value
Purity >98% (by HPLC or GC)
Recovery 70-90%
Melting Point 108-110 °C

Recrystallization Workflow

Recrystallization Recrystallization Workflow for this compound crude Crude this compound dissolve Dissolve in minimal hot 2-propanol crude->dissolve hot_filtration Hot Filtration (optional) dissolve->hot_filtration add_heptane Add hot heptane until turbidity dissolve->add_heptane No insoluble impurities hot_filtration->add_heptane cool Slow cooling to RT, then ice bath add_heptane->cool filter Vacuum Filtration cool->filter wash Wash with cold heptane/2-propanol filter->wash dry Dry under vacuum wash->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by recrystallization.

Purification Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, a silica gel stationary phase with a heptane/ethyl acetate mobile phase is effective.

Experimental Protocol: Column Chromatography
  • TLC Analysis:

    • Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Spot the crude this compound on a TLC plate and develop it with different ratios of heptane/ethyl acetate.

    • The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriate size glass column and securely clamp it in a vertical position.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, less polar mobile phase (e.g., 95:5 heptane/ethyl acetate).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the solvent.

  • Sample Loading:

    • Dissolve the crude this compound (e.g., 1.0 g) in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of ethyl acetate to elute the this compound.

  • Fraction Collection:

    • Collect fractions in test tubes as the solvent elutes from the column.

    • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Solvent Removal:

    • Combine the pure fractions containing this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified solid.

  • Drying: Dry the purified product under vacuum.

  • Analysis:

    • Determine the melting point and confirm the purity using analytical techniques such as HPLC, GC, or NMR.

Expected Results
ParameterExpected Value
Purity >99% (by HPLC or GC)
Recovery 60-85%
Melting Point 108-110 °C

Column Chromatography Workflow

ColumnChromatography Column Chromatography Workflow for this compound cluster_prep Preparation cluster_separation Separation cluster_isolation Isolation tlc TLC Analysis (Heptane/EtOAc) pack Pack Silica Gel Column tlc->pack load Load Crude Sample pack->load elute Elute with Heptane/EtOAc Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Solvent Evaporation combine->evaporate dry Dry under Vacuum evaporate->dry pure Pure this compound dry->pure

Caption: Workflow for the purification of this compound by column chromatography.

Summary of Purification Methods

MethodAdvantagesDisadvantagesPurity
Recrystallization Simple, cost-effective, scalable.May not remove all impurities, lower recovery.>98%
Column Chromatography High purity, good for complex mixtures.More time-consuming, requires more solvent.>99%

Conclusion

The choice between recrystallization and column chromatography for the purification of crude this compound will depend on the initial purity of the crude material, the desired final purity, and the scale of the purification. For moderately impure samples where high, but not ultra-high, purity is required, recrystallization is a practical and efficient method. For samples with significant impurities or when the highest possible purity is necessary, column chromatography is the preferred technique. The protocols provided here offer a solid foundation for researchers to successfully purify this compound for their specific needs.

References

Troubleshooting & Optimization

Technical Support Center: 4-Phenylthiophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Phenylthiophenol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound and its derivatives are the Ullmann-type C-S cross-coupling reaction and the Friedel-Crafts reaction.[1] The Ullmann condensation involves a copper-catalyzed reaction between an aryl halide (e.g., 4-iodophenol or 4-bromophenol) and thiophenol.[1] The Friedel-Crafts reaction for this target molecule typically involves the reaction of phenol with a phenylthio compound, catalyzed by a Lewis acid.[1]

Q2: My Ullmann-type C-S cross-coupling reaction is giving a very low yield. What are the potential causes?

A2: Low yields in Ullmann C-S cross-coupling reactions can stem from several factors:

  • Inactive Catalyst: The copper catalyst may be old or of low purity.

  • Inappropriate Ligand: The choice of ligand is crucial for high yields, especially under milder conditions.

  • Incorrect Base: The strength and type of base (e.g., K₂CO₃, Cs₂CO₃) significantly impact the reaction's success.

  • Low Reaction Temperature: While modern methods allow for lower temperatures, the reaction may still require sufficient heat to proceed.

  • Poor Quality of Reagents or Solvents: The presence of water or other impurities can deactivate the catalyst and lead to side reactions.[1][2]

Q3: I am observing significant byproduct formation in my Ullmann synthesis. What are the likely side reactions?

A3: Common side reactions in Ullmann-type syntheses of this compound include:

  • Homo-coupling: The formation of symmetrical biaryls from the coupling of two molecules of the aryl halide. This can be caused by high reaction temperatures or high catalyst loading.[2]

  • Debromination/Deiodination: The replacement of the halogen on the aryl halide with a hydrogen atom. This is often promoted by the presence of protic impurities which can act as a hydrogen source.[2][3]

Q4: In my Friedel-Crafts synthesis of this compound, I am getting a mixture of products. What could be the issue?

A4: When using phenolic substrates in Friedel-Crafts reactions, a common issue is the competition between C-acylation and O-acylation, leading to the formation of an ester byproduct alongside the desired aryl ketone. Additionally, polyalkylation can occur, resulting in multiple phenylthio groups being added to the phenol ring.[1]

Q5: How can I effectively purify the crude this compound product?

A5: Purification is typically achieved through a combination of column chromatography on silica gel followed by recrystallization. A common eluent system for column chromatography is a mixture of petroleum ether and ethyl acetate.[1] For recrystallization, solvents such as ethanol, methanol/water, or heptane/ethyl acetate mixtures are often effective.[1]

Troubleshooting Guides

Problem: Low or No Yield in Ullmann C-S Cross-Coupling
Potential Cause Recommended Solution
Inactive or impure copper catalystUse a fresh, high-purity copper catalyst (e.g., CuI).[1]
Inappropriate or no ligand usedScreen different ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine.[1]
Incorrect base or base strengthTest various bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Cesium carbonate is often more effective.[1]
Reaction temperature is too lowGradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.[1]
Poor quality of reagents or solventsEnsure all reagents are pure and use anhydrous solvents.[1][2]
Problem: Significant Byproduct Formation in Ullmann C-S Cross-Coupling
Side Reaction Potential Cause Recommended Solution
Homo-coupling High reaction temperatureLower the reaction temperature.[2]
High catalyst loadingReduce the amount of copper catalyst.[2]
Inefficient C-S couplingOptimize the ligand and base to favor the desired cross-coupling.[2]
Debromination Presence of a hydrogen source (e.g., water)Ensure strictly anhydrous conditions by drying solvents and glassware.[2]
Reductive side reactionsUse a less reactive base or lower the reaction temperature.
Problem: Mixture of Products in Friedel-Crafts Reaction
Side Reaction Potential Cause Recommended Solution
O-acylation Reaction under kinetic controlThe use of a Lewis acid like AlCl₃ tends to favor the thermodynamically more stable C-acylation product. The Fries rearrangement can also convert the O-acylated product to the C-acylated product in the presence of AlCl₃.
Polyalkylation Excess of the phenylthio reagent or catalystUse a stoichiometric amount or a slight excess of the limiting reagent.
High reaction temperaturePerform the reaction at a lower temperature to improve selectivity.

Experimental Protocols

Ullmann-type Synthesis of this compound

This protocol is a representative example and may require optimization for specific substrates and scales.

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodophenol (1.0 mmol, 1.0 equiv), thiophenol (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv).[1]

  • Degassing: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.[1]

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.[1]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield pure this compound.[1]

Friedel-Crafts type Synthesis of this compound

This protocol is a representative example and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 mmol, 1.0 equiv) in a suitable anhydrous solvent such as dichloroethane.[1]

  • Reagent Addition: Add diphenyl disulfide (1.2 mmol, 1.2 equiv) to the solution.[1]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 mmol, 1.1 equiv), in portions.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly pouring the reaction mixture onto ice-cold water.[1]

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_diagnosis Diagnosis cluster_solution Solution start Reaction Issue (e.g., Low Yield, Byproducts) tlc_nmr Analyze by TLC/NMR start->tlc_nmr low_yield Low Conversion? tlc_nmr->low_yield side_products Side Products Present? tlc_nmr->side_products low_yield->side_products No optimize_conditions Optimize Reaction Conditions: - Check Reagent Purity - Screen Ligands/Bases - Adjust Temperature low_yield->optimize_conditions Yes homocoupling Homo-coupling? side_products->homocoupling Yes dehalogenation Debromination? side_products->dehalogenation No, other spots homocoupling->dehalogenation No reduce_temp_cat Lower Temperature & Catalyst Loading homocoupling->reduce_temp_cat Yes o_acylation O-Acylation? dehalogenation->o_acylation No anhydrous Ensure Anhydrous Conditions dehalogenation->anhydrous Yes lewis_acid Use Lewis Acid (AlCl₃) for Fries Rearrangement o_acylation->lewis_acid Yes

Caption: A logical workflow for troubleshooting common side reactions in this compound synthesis.

References

Technical Support Center: Enhancing Yields in Ullmann C-S Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve yields in Ullmann C-S cross-coupling reactions.

Troubleshooting Guide

Ullmann C-S cross-coupling reactions are a powerful tool for the formation of aryl-sulfur bonds, but achieving high yields can be challenging. Below are common issues encountered during these reactions, their potential causes, and recommended solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is generally considered to be Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr, CuCl).- Consider in situ activation of the copper catalyst.- If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates or reaction conditions. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[1]- Screen a variety of ligands, such as N,N-dimethylglycine, N-methylglycine, 1,10-phenanthroline, or oxalic diamides.[1]
Suboptimal Base: The base is critical for deprotonating the thiol and for the overall catalytic cycle.- Screen different inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. The optimal base is substrate-dependent.[1]
Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction.- Polar aprotic solvents like DMF, DMSO, and dioxane are often effective. For some systems, non-polar solvents like toluene may be beneficial. A solvent screen is recommended.[1]
Reaction Temperature Too Low/High: Traditional Ullmann reactions required high temperatures, but modern protocols with ligands operate under milder conditions.[1]- For ligand-accelerated reactions, start with a temperature range of 80-120°C.[1] If no reaction occurs, incrementally increase the temperature. If decomposition is observed, lower the temperature.
Formation of Side Products Disulfide Formation: Oxidation of the thiol starting material can lead to the formation of disulfide byproducts.- Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).- Use fresh, high-quality thiol.
Debromination/Dehalogenation of Aryl Halide: Protic impurities can lead to the reduction of the aryl halide.[1]- Use anhydrous solvents and reagents.- Thoroughly dry all glassware before use.[1]
Homocoupling of Aryl Halide: This can occur at elevated temperatures.- Lower the reaction temperature.- Screen different ligands that may favor the cross-coupling pathway.
Reaction Stalls Before Completion Catalyst Deactivation: The copper catalyst can become deactivated during the reaction.- Increase the catalyst loading.- Add a fresh portion of the catalyst to the reaction mixture.- Consider using a more robust ligand to stabilize the catalyst.
Inhibition by Products or Byproducts: The product or inorganic salts formed during the reaction can inhibit the catalyst.- If possible, perform the reaction at a higher concentration to favor the desired reaction rate over inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the best copper source for my Ullmann C-S coupling reaction?

A1: Copper(I) salts such as CuI, CuBr, and CuCl are generally the most effective catalysts as Cu(I) is considered the active catalytic species.[1] If you are using Cu(0) or Cu(II) sources, the reaction conditions must facilitate the in situ generation of Cu(I). Always use a fresh, high-purity copper source.

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is crucial for a successful Ullmann C-S coupling. The optimal ligand depends on the specific aryl halide and thiol being coupled. A screening of different ligand classes is highly recommended. Common and effective ligands include amino acids (e.g., L-proline, N-methylglycine), diamines (e.g., 1,10-phenanthroline), and oxalic diamides.[1]

Q3: What is the role of the base, and which one should I use?

A3: The base plays a critical role in deprotonating the thiol to form the active nucleophile. It can also influence the solubility of other reaction components and the overall catalytic cycle.[1] Commonly used bases include potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃). The choice of base can significantly impact the yield, and screening is often necessary to identify the best one for your specific system.

Q4: Which solvent is most suitable for Ullmann C-S coupling?

A4: The choice of solvent can dramatically influence the reaction's success. Polar aprotic solvents such as DMF, DMSO, dioxane, and THF often provide good results.[1] However, in some cases, non-polar solvents like toluene or xylene may be more effective. It is advisable to consult the literature for similar reactions or perform a solvent screen during optimization.

Q5: My reaction is not working with an aryl chloride. What can I do?

A5: Aryl chlorides are significantly less reactive than aryl bromides and iodides in Ullmann couplings.[2] To improve the chances of success with aryl chlorides, consider the following:

  • Use a more active ligand: Modern ligands, such as certain oxalic diamides, have been developed to facilitate the coupling of less reactive aryl chlorides.[3]

  • Increase the reaction temperature: Higher temperatures are often required to promote the oxidative addition of the aryl chloride to the copper catalyst.[1]

  • Use a more reactive thiol: If possible, using a more nucleophilic thiol may help to drive the reaction forward.

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of Ullmann coupling reactions. While the data may not be exclusively from C-S coupling studies, they provide a valuable starting point for optimization.

Table 1: Effect of Different Bases on Ullmann Coupling Yield

BaseYield (%)
KOH92
NaOH78
K₂CO₃74
Cs₂CO₃68
KOAc64
Na₂CO₃62
K₃PO₄58

Data adapted from a study on C-C Ullmann coupling reactions and may serve as a general guide.[4]

Table 2: Effect of Different Solvents on Ullmann Coupling Yield

SolventYield (%)
DMF99
THF98
Water97
Toluene79
Benzene68

Data adapted from a study on C-C Ullmann coupling reactions and may serve as a general guide.[5]

Experimental Protocols

General Protocol for a Copper-Catalyzed Ullmann C-S Cross-Coupling Reaction

This protocol provides a general starting point for the S-arylation of a thiol with an aryl halide. Optimization of the ligand, base, solvent, and temperature will likely be necessary for specific substrates.

1. Reagents and Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Thiol (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (0.1 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous solvent (e.g., Dioxane) (3-5 mL)

  • Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

2. Reaction Setup:

  • To the oven-dried reaction vessel, add the aryl halide, thiol, copper(I) iodide, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block or oil bath and stir at the desired temperature (e.g., 110°C).

3. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Aryl Halide, Thiol, Cu(I) Catalyst, Ligand, and Base B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Heat and Stir at Desired Temperature C->D E Monitor Progress (TLC, GC-MS) D->E F Cool to Room Temperature E->F G Dilute with Organic Solvent and Water F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J

Caption: A typical experimental workflow for an Ullmann C-S cross-coupling reaction.

troubleshooting_workflow Start Low or No Yield in Ullmann C-S Coupling Check_Catalyst Is the Copper(I) Catalyst Fresh and High Purity? Start->Check_Catalyst Use_Fresh_Catalyst Use Fresh Cu(I) Salt Check_Catalyst->Use_Fresh_Catalyst No Check_Ligand Is the Ligand Appropriate? Check_Catalyst->Check_Ligand Yes Use_Fresh_Catalyst->Check_Ligand Screen_Ligands Screen a Panel of Ligands (e.g., N,N-dimethylglycine, 1,10-phenanthroline) Check_Ligand->Screen_Ligands No Check_Base Is the Base Optimal? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen Different Bases (e.g., K₃PO₄, Cs₂CO₃) Check_Base->Screen_Bases No Check_Solvent Is the Solvent Anhydrous and Appropriate? Check_Base->Check_Solvent Yes Screen_Bases->Check_Solvent Use_Dry_Solvent Use Anhydrous Solvent and Screen Different Options (e.g., DMF, Dioxane) Check_Solvent->Use_Dry_Solvent No Check_Temp Is the Temperature Optimized? Check_Solvent->Check_Temp Yes Use_Dry_Solvent->Check_Temp Optimize_Temp Vary Temperature (e.g., 80-120°C) Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success No_Improvement Still Low Yield Optimize_Temp->No_Improvement

Caption: A troubleshooting workflow for addressing low yield in Ullmann C-S coupling.

References

Technical Support Center: Troubleshooting Low Yield in 4-Phenylthiophenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide comprehensive troubleshooting assistance for common issues leading to low yields in reactions involving 4-Phenylthiophenol.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a low yield. What are the most common initial factors to investigate?

A1: Low yields in reactions involving this compound can often be attributed to a few critical factors. A systematic initial check should include:

  • Reagent Purity: Ensure the this compound and all other reagents are of high purity. Impurities can poison catalysts or participate in side reactions.

  • Reaction Atmosphere: this compound is susceptible to oxidation, especially under basic conditions, which can lead to the formation of the corresponding disulfide.[1] It is crucial to perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent this and other side reactions.

  • Solvent and Reagent Degassing: Oxygen dissolved in solvents can deactivate palladium catalysts commonly used in cross-coupling reactions. Ensure all solvents and liquid reagents are thoroughly degassed before use.

  • Moisture Content: Many organometallic reactions are sensitive to moisture. Use anhydrous solvents and dry glassware to prevent hydrolysis of reagents and catalyst deactivation.

Q2: I suspect oxidation of this compound to the disulfide is a major side reaction. How can I minimize this?

A2: The oxidation of thiophenols to disulfides is a common issue.[1] To minimize the formation of the diphenyl disulfide byproduct, consider the following:

  • Strict Inert Atmosphere: As mentioned, maintaining a rigorously oxygen-free environment is the most critical step.

  • Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate oxidation.

  • Choice of Base: While a base is often necessary, prolonged exposure to strong bases in the presence of trace oxygen can promote disulfide formation.[1]

  • Addition of Reducing Agents: In some cases, the addition of a mild reducing agent can help to mitigate oxidation.

Q3: How do I choose the optimal catalyst and ligand for a cross-coupling reaction with this compound?

A3: The choice of catalyst and ligand is critical for the success of cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings.

  • For Suzuki-Miyaura reactions, palladium catalysts are commonly employed. The selection of the phosphine ligand can significantly impact the yield. Bulky, electron-rich phosphine ligands often give good results.

  • For Buchwald-Hartwig C-S coupling, palladium catalysts with bulky biarylphosphine ligands are known to be effective.[1] These ligands promote the reductive elimination step and can prevent catalyst deactivation.

  • For Ullmann C-S coupling, copper-based catalysts are traditionally used.[2] Modern protocols often utilize soluble copper salts with ligands like diamines or acetylacetonates to improve yields and reaction conditions.

Q4: My reaction appears to stall before completion. What could be the cause?

A4: Reaction stalling can be due to several factors:

  • Catalyst Deactivation: The palladium or copper catalyst may be deactivating over the course of the reaction. This can be caused by impurities, oxygen, or thermal decomposition.

  • Insufficient Reagent: One of the reactants may be limiting, or its effective concentration might decrease due to side reactions.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst, slowing down the reaction rate as the product concentration increases.

  • Poor Solubility: Poor solubility of a reagent or intermediate at the reaction temperature can lead to a stalled reaction.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields in a Suzuki-Miyaura coupling reaction involving this compound, follow this troubleshooting guide.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting cluster_solutions Potential Solutions Start Low Yield in Suzuki Coupling Check_Reagents 1. Verify Reagent Quality - this compound purity - Boronic acid/ester quality - Base integrity Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions - Inert atmosphere (N2/Ar) - Anhydrous/degassed solvent - Temperature control Check_Reagents->Check_Conditions Reagents OK Sol_Reagent Use fresh, high-purity reagents Check_Reagents->Sol_Reagent Optimize_Catalyst 3. Optimize Catalyst System - Vary Pd source (e.g., Pd(PPh3)4, Pd(dppf)Cl2) - Screen phosphine ligands (e.g., SPhos, XPhos) - Adjust catalyst loading Check_Conditions->Optimize_Catalyst Conditions OK Sol_Condition Ensure rigorous inert and anhydrous conditions Check_Conditions->Sol_Condition Optimize_Base_Solvent 4. Optimize Base and Solvent - Test different bases (e.g., K2CO3, Cs2CO3, K3PO4) - Evaluate solvent systems (e.g., Toluene, Dioxane, THF/water) Optimize_Catalyst->Optimize_Base_Solvent Still low yield Sol_Catalyst Select optimal Pd/ligand combination Optimize_Catalyst->Sol_Catalyst Analyze_Byproducts 5. Analyze for Side Products - Check for disulfide formation (GC-MS, LC-MS) - Look for homocoupling of boronic acid Optimize_Base_Solvent->Analyze_Byproducts Still low yield Sol_Base Choose a base that minimizes side reactions Optimize_Base_Solvent->Sol_Base Solution Improved Yield Analyze_Byproducts->Solution Identified & mitigated side reactions Sol_Byproduct Modify conditions to suppress byproduct formation Analyze_Byproducts->Sol_Byproduct

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.

ParameterVariationEffect on YieldRecommendation
Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2Highly dependent on substrate and ligand.Screen a variety of palladium sources.
Ligand Buchwald-type biarylphosphinesGenerally improves yield and reaction rate.Use bulky, electron-rich ligands like SPhos or XPhos.
Base K2CO3, Cs2CO3, K3PO4, t-BuOKStronger bases can sometimes improve yield but may also promote side reactions.Start with a milder base like K2CO3 or Cs2CO3.
Solvent Toluene, Dioxane, THF, DMFCan significantly affect catalyst activity and solubility of reagents.A mixture of an organic solvent and water is often optimal.
Temperature Room Temp to 120 °CHigher temperatures can increase reaction rate but also lead to decomposition.Optimize temperature for your specific substrate combination.
Issue 2: Low Yield in Buchwald-Hartwig C-S Coupling

For low yields in Buchwald-Hartwig amination or C-S cross-coupling reactions with this compound, consider the following.

Logical Relationship for Buchwald-Hartwig Troubleshooting

Buchwald_Troubleshooting cluster_solutions Potential Solutions Start Low Yield in Buchwald-Hartwig C-S Coupling Check_Catalyst 1. Catalyst System Integrity - Fresh Pd precatalyst - High-purity, air-stable ligand Start->Check_Catalyst Check_Base 2. Base Selection and Purity - Use of strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) - Anhydrous base Check_Catalyst->Check_Base Catalyst OK Sol_Catalyst Use a pre-formed catalyst or screen different ligands Check_Catalyst->Sol_Catalyst Check_Substrates 3. Substrate Quality - Purity of this compound - Reactivity of aryl halide/triflate Check_Base->Check_Substrates Base OK Sol_Base Switch to a different base or ensure it is completely dry Check_Base->Sol_Base Monitor_Reaction 4. In-Process Monitoring - TLC or LC-MS analysis - Check for starting material consumption and product formation Check_Substrates->Monitor_Reaction Substrates OK Sol_Substrate Purify starting materials Check_Substrates->Sol_Substrate Identify_Side_Products 5. Side Product Identification - Disulfide formation - Hydrodehalogenation of aryl halide Monitor_Reaction->Identify_Side_Products Reaction Stalled or Low Conversion Sol_Reaction Adjust temperature or reaction time Monitor_Reaction->Sol_Reaction Solution Optimized Yield Identify_Side_Products->Solution Side Reactions Addressed Sol_Side_Product Modify conditions to disfavor side reactions Identify_Side_Products->Sol_Side_Product

Caption: Troubleshooting logic for Buchwald-Hartwig C-S coupling reactions.

ParameterVariationEffect on YieldRecommendation
Palladium Source Pd(OAc)2, Pd2(dba)3Both are common precatalysts.Pd2(dba)3 is often preferred for its reliability.
Ligand Xantphos, Josiphos, BiarylphosphinesCrucial for catalytic activity.Screen a variety of bulky, electron-rich ligands.
Base NaOtBu, K3PO4, Cs2CO3, LHMDSThe choice of base is critical and substrate-dependent.NaOtBu is a common strong base, but Cs2CO3 can be a milder alternative.
Solvent Toluene, Dioxane, THFAffects solubility and catalyst performance.Toluene and dioxane are frequently used and often give good results.
Temperature 80 - 110 °CHigher temperatures can improve rates but may lead to degradation.Start around 100 °C and optimize as needed.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

General Procedure for a Buchwald-Hartwig C-S Coupling Reaction
  • Setup: In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd2(dba)3, 0.01 mmol), the ligand (e.g., Xantphos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Reagent Addition: Add the aryl halide (1.0 mmol) and this compound (1.2 mmol) to the vial, followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 100-110 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash chromatography.[1]

Signaling Pathways and Reaction Mechanisms

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L2 OxAdd->PdII Ar-X Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)-Ar' L2 Transmetal->PdII_Ar Ar'-B(OR)2 + Base RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Buchwald-Hartwig C-S Coupling

Buchwald_CS_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_X Ar-Pd(II)-X L2 OxAdd->PdII_X Ar-X Ligand_Exch Ligand Exchange PdII_X->Ligand_Exch PdII_SAr Ar-Pd(II)-SAr' L2 Ligand_Exch->PdII_SAr Ar'-SH + Base RedElim Reductive Elimination PdII_SAr->RedElim RedElim->Pd0 Ar-S-Ar'

Caption: The catalytic cycle of the Buchwald-Hartwig C-S cross-coupling reaction.

References

Technical Support Center: Optimizing 4-Phenylthiophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Phenylthiophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound and its derivatives?

A1: The most prevalent methods are the Ullmann-type C-S cross-coupling reaction and the Friedel-Crafts reaction.[1] The Ullmann condensation involves a copper-catalyzed reaction between an aryl halide and a thiophenol, while the Friedel-Crafts reaction typically utilizes a Lewis acid to catalyze the reaction between a phenol and a phenylthio compound.[1]

Q2: What are the critical parameters for optimizing the Ullmann C-S cross-coupling reaction?

A2: Successful optimization of the Ullmann C-S coupling reaction depends on the careful selection of the catalyst, ligand, base, solvent, and reaction temperature. Copper(I) salts, like CuI, are frequently used as catalysts. The choice of ligand, often a diamine or phenanthroline derivative, is vital for achieving high yields under milder conditions. An inorganic base, such as potassium carbonate or cesium carbonate, plays a significant role in the reaction's success. Non-polar solvents like toluene or o-xylene have proven effective.[1]

Q3: What are the common side reactions observed during the synthesis of this compound?

A3: In Ullmann-type reactions, common side reactions include the formation of symmetrical biaryls through homo-coupling of the aryl halide and debromination of the aryl bromide starting material.[1] During Friedel-Crafts reactions, O-acylation of the phenol can compete with the desired C-acylation, and polyalkylation may occur, resulting in a mixture of products.

Q4: How can I effectively purify the crude this compound product?

A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization.[1] A common eluent system for column chromatography is a mixture of petroleum ether and ethyl acetate. For recrystallization, a solvent in which the product has high solubility at elevated temperatures but is sparingly soluble at room temperature should be chosen. Common recrystallization solvents include ethanol, methanol/water, and heptane/ethyl acetate mixtures.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Recommendation
Inactive catalystUse a fresh, high-purity copper catalyst.[1]
Inappropriate or no ligand usedScreen different ligands (e.g., 1,10-phenanthroline, L-proline).
Incorrect base or base strengthTest various bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Cesium carbonate is often more effective.[1]
Low reaction temperatureGradually increase the reaction temperature and monitor the progress.[1]
Poor quality of reagents or solventsEnsure all reagents are pure and solvents are anhydrous.[1]
Issue 2: Formation of Significant Byproducts (e.g., Homo-coupling)
Potential Cause Troubleshooting Recommendation
High reaction temperatureLower the reaction temperature.[1]
Catalyst loading is too highReduce the amount of copper catalyst used.[1]
Inefficient C-S couplingOptimize the ligand and base to favor the desired cross-coupling reaction.[1]
Issue 3: Debromination of Aryl Bromide Starting Material
Potential Cause Troubleshooting Recommendation
Presence of a hydrogen sourceEnsure strictly anhydrous conditions.[1]
Reductive side reactionsUse a less reactive base or lower the reaction temperature.[1]
Issue 4: Product is an Oil and Does Not Crystallize
Potential Cause Troubleshooting Recommendation
Presence of impuritiesPurify the crude product by column chromatography before attempting recrystallization.[1]
Inappropriate recrystallization solventScreen a variety of recrystallization solvents or solvent mixtures.[1]

Experimental Protocols

Ullmann Condensation for this compound Synthesis

This protocol is a representative example of an Ullmann-type C-S cross-coupling reaction.

Reaction Parameters:

Parameter Value
Starting Materials 4-Iodophenol (1.0 mmol), Thiophenol (1.2 mmol)
Catalyst Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
Ligand 1,10-Phenanthroline (0.1 mmol, 10 mol%)
Base Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
Solvent Anhydrous Toluene (5 mL)
Temperature 110 °C
Reaction Time 12-24 hours

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-iodophenol, thiophenol, copper(I) iodide, 1,10-phenanthroline, and cesium carbonate.[1]

  • Degassing: Seal the tube with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.[1]

  • Solvent Addition: Add anhydrous toluene via syringe.[1]

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.[1]

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure this compound.[1]

Visual Guides

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 4-Iodophenol, Thiophenol, CuI, Ligand, Base B Degas with Ar/N2 A->B In Schlenk Tube C Add Anhydrous Toluene B->C D Heat at 110°C (12-24h) C->D E Cool to RT & Dilute D->E Monitor by TLC F Filter through Celite E->F G Extract & Dry F->G H Purify by Column Chromatography G->H I Pure this compound H->I troubleshooting_guide cluster_catalyst Catalyst/Ligand Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low or No Yield? C1 Inactive Catalyst? Start->C1 Check C3 Incorrect Base? Start->C3 Check C5 Impure Reagents? Start->C5 Check S1 Use Fresh Catalyst C1->S1 Yes C2 Wrong Ligand? C1->C2 No Outcome Improved Yield S1->Outcome S2 Screen Ligands C2->S2 Yes C2->C3 No S2->Outcome S3 Test Different Bases (e.g., Cs2CO3) C3->S3 Yes C4 Temp Too Low? C3->C4 No S3->Outcome S4 Increase Temperature C4->S4 Yes C4->C5 No S4->Outcome S5 Use Pure/Anhydrous Reagents & Solvents C5->S5 Yes S5->Outcome

References

Preventing homo-coupling side products in thiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophenol Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common side product, diphenyl disulfide (homo-coupling), in reactions involving thiophenol.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of diphenyl disulfide formation in my thiophenol reaction?

A1: The primary cause is the oxidation of thiophenol. Under basic conditions, thiophenol is deprotonated to form the thiophenolate anion (PhS⁻), which is highly susceptible to oxidation. This oxidation can be caused by atmospheric oxygen, oxidizing agents, or even light.

Q2: How does the pH of the reaction mixture affect homo-coupling?

A2: A basic pH promotes the formation of the thiophenolate anion, which is the species that undergoes oxidation to the disulfide. While a base is often necessary to generate the nucleophilic thiophenolate for the desired reaction, strongly basic conditions in the presence of an oxidant (like air) will accelerate the formation of diphenyl disulfide. Some studies show that the highest yield of disulfide during photo-oxidation occurs at a pH where both the neutral thiol and the thiolate anion are present.

Q3: Can metal ions in my reaction mixture contribute to disulfide formation?

A3: Yes, certain metal ions can catalyze the oxidation of thiols to disulfides. It is advisable to use chelating agents like EDTA to sequester any trace metal ions that may be present in the reaction mixture.

Q4: I've observed disulfide formation even in the dark. What could be the cause?

A4: While light can promote oxidation, the presence of an oxidizing agent and a basic environment are sufficient to cause diphenyl disulfide formation even in the absence of light. Atmospheric oxygen is a common culprit in reactions open to the air.

Q5: Is it possible to reverse the formation of diphenyl disulfide?

A5: Yes, the disulfide bond in diphenyl disulfide can be reduced back to thiophenol. Mild reducing agents such as sodium borohydride can be used for this purpose. This can sometimes be employed as a workup step to remove the disulfide side product.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High levels of diphenyl disulfide byproduct observed by TLC/LC-MS. Oxidation by atmospheric oxygen. 1. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).2. Degas all solvents and liquid reagents prior to use by sparging with an inert gas or by using freeze-pump-thaw cycles.
Base is too strong or concentration is too high. 1. Consider using a milder base that is still sufficient to deprotonate the thiophenol for the desired reaction.2. Perform a titration or use a stoichiometric amount of base rather than a large excess.
Presence of catalytic metal impurities. Add a chelating agent such as EDTA (1-5 mM) to the reaction mixture to sequester metal ions.
Reaction is sluggish and still producing disulfide. Thiophenolate concentration is low, and oxidation is competing with the main reaction. 1. Ensure the base is adequately soluble in the reaction medium.2. If using a biphasic system, ensure vigorous stirring to promote deprotonation.
Disulfide is difficult to separate from the desired product. Similar polarity of the disulfide and the product. 1. During workup, a wash with a dilute aqueous base (e.g., 1M NaOH) can extract unreacted acidic thiophenol. 2. A reductive workup using a mild reducing agent can convert the disulfide back to the more easily removed thiophenol.

Data on Prevention Strategies

The following table summarizes the impact of various strategies on minimizing diphenyl disulfide formation.

Strategy Conditions Effect on Diphenyl Disulfide Formation Expected Yield of Desired Product
Inert Atmosphere Reaction of thiophenol under a nitrogen atmosphere.Significant reduction or complete prevention. In a visible-light promoted self-coupling of thiophenol, no reaction was observed under an inert atmosphere.High
Aerobic Conditions Reaction of thiophenol open to the air.High levels of disulfide formation are likely, especially in the presence of a base.Low to moderate, depending on the competing rates of reaction.
pH Control Maintaining a slightly acidic to neutral pH (if the desired reaction allows).Reduces the concentration of the easily oxidized thiophenolate anion.Dependent on the specific reaction's pH requirements.
Use of Chelating Agents Addition of EDTA to the reaction mixture.Minimizes catalysis of oxidation by trace metal ions.Can improve yield by preventing a key oxidation pathway.

Experimental Protocols

Protocol 1: S-Alkylation of Thiophenol with Benzyl Bromide under an Inert Atmosphere

This protocol describes a general procedure for the S-alkylation of thiophenol while minimizing the formation of diphenyl disulfide.

Materials:

  • Thiophenol

  • Benzyl bromide

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., potassium carbonate, triethylamine)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation: Dry all glassware in an oven and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the base (e.g., 1.2 equivalents of potassium carbonate).

  • Degassing: Add the anhydrous solvent to the flask and degas the mixture by bubbling inert gas through it for 15-20 minutes.

  • Addition of Thiophenol: Under a positive pressure of inert gas, add thiophenol (1.0 equivalent) to the reaction mixture.

  • Formation of Thiophenolate: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiophenolate.

  • Addition of Electrophile: Slowly add benzyl bromide (1.05 equivalents) to the reaction mixture via syringe.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Visualizing Reaction Pathways

The following diagram illustrates the competing pathways for the thiophenolate anion: the desired S-alkylation and the undesired homo-coupling to form diphenyl disulfide.

Thiophenol_Reaction_Pathways thiophenol Thiophenol (PhSH) thiophenolate Thiophenolate Anion (PhS⁻) thiophenol->thiophenolate + Base - HB⁺ base Base product Desired Thioether (Ph-S-R) thiophenolate->product + Electrophile disulfide Diphenyl Disulfide (Ph-S-S-Ph) thiophenolate->disulfide + Oxidant electrophile Electrophile (R-X) oxidant Oxidant (e.g., O₂)

Technical Support Center: Purification of 4-Phenylthiophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Phenylthiophenol derivatives. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted advice and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My TLC plate shows multiple spots after synthesis, and I'm unsure what they are.

Question: After performing a Suzuki coupling reaction to synthesize my this compound derivative, my TLC plate shows the product spot, a spot at the baseline, and a non-polar spot near the solvent front. What are these impurities?

Answer: This is a common impurity profile after a Suzuki coupling reaction.

  • Baseline Spot: This is likely due to residual inorganic salts from the base used in the reaction (e.g., potassium carbonate, sodium carbonate) or boronic acid byproducts. These are typically removed by an aqueous workup.[1][2]

  • Non-Polar Spot: This could be a homocoupling byproduct of the boronic acid, resulting in a biphenyl compound without the desired thiol group.[2][3]

  • Product Spot: This is your desired this compound derivative.

Troubleshooting Workflow for Suzuki Coupling Impurities

G cluster_0 Post-Reaction Mixture cluster_1 Workup cluster_2 Purification cluster_3 Final Product A Crude Reaction Mixture (Multiple Spots on TLC) B Aqueous Workup (e.g., with water and organic solvent) A->B Step 1 C Removal of Inorganic Salts and Boronic Acid Byproducts B->C Result D Column Chromatography C->D Step 2 E Separation of Product from Homocoupling Byproducts D->E Result F Pure this compound Derivative E->F Final Step

Caption: Workflow for the purification of this compound derivatives after Suzuki coupling.

Issue 2: I am having difficulty separating positional isomers of my substituted this compound.

Question: My product is a mixture of ortho-, meta-, and para-isomers, and they are co-eluting on my silica gel column. How can I improve their separation?

Answer: Separating positional isomers is a significant challenge due to their similar polarities. Here are some strategies to improve resolution:

  • Optimize Your Solvent System: A less polar solvent system will generally provide better separation for closely related isomers. Experiment with different ratios of hexane and ethyl acetate, or try a different non-polar solvent like toluene.

  • Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Phenyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds and may improve the separation of your isomers.[4]

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations, HPLC is a powerful tool. A C18 column with a methanol/water or acetonitrile/water mobile phase is a good starting point. Chiral columns have also been shown to be effective in separating positional isomers of some aromatic compounds.[5]

Issue 3: My this compound derivative is oxidizing during purification.

Question: I notice my product is converting to a less polar compound during column chromatography or upon standing. How can I prevent this?

Answer: Thiols are susceptible to oxidation, which forms a disulfide byproduct. This is a common issue with this compound derivatives.

  • Work Quickly and Under Inert Atmosphere: Minimize the exposure of your compound to air. If possible, perform chromatography and solvent evaporation under a nitrogen or argon atmosphere.

  • Use Degassed Solvents: Solvents can contain dissolved oxygen. Degassing your solvents by bubbling an inert gas through them before use can help minimize oxidation.

  • Acidic Conditions: Thiols are generally more stable to oxidation under acidic conditions. While not always compatible with all derivatives, a small amount of a volatile acid (like acetic acid) in your solvent system can sometimes help.

Issue 4: My purified this compound derivative won't crystallize.

Question: After column chromatography, my product is a pure oil or amorphous solid. How can I induce crystallization?

Answer: Aryl thiols can be challenging to crystallize.[6] If your compound is reluctant to form crystals, try the following:

  • Solvent Screening: The choice of solvent is critical. An ideal solvent will dissolve your compound when hot but not at room temperature. Try a range of solvents from polar (e.g., ethanol, isopropanol) to non-polar (e.g., hexane, toluene).

  • Solvent Mixtures: A mixture of a "good" solvent (in which your compound is soluble) and a "poor" solvent (in which it is less soluble) can be very effective. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common mixtures include heptane/ethyl acetate and methanol/water.[7]

  • Seeding: If you have a small amount of crystalline material, adding a "seed crystal" to the cooled, saturated solution can initiate crystallization.

  • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound derivatives?

A1: The two primary purification techniques are flash column chromatography and recrystallization.[8] Flash chromatography is excellent for separating the desired product from byproducts with different polarities, such as those from a Suzuki coupling reaction.[9][10][11] Recrystallization is a powerful method for obtaining highly pure crystalline material, provided a suitable solvent can be found.[8]

Q2: How do I choose a solvent system for column chromatography?

A2: A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[12] The ideal solvent system should give your product a retention factor (Rf) of approximately 0.2-0.4 on a TLC plate. This generally provides the best separation.

Q3: Are there any specific safety precautions I should take when working with this compound derivatives?

A3: Yes. Thiophenols are known for their strong, unpleasant odor. Always work in a well-ventilated fume hood. Additionally, like many organic compounds, they can be irritants, so always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

Table 1: Recommended Starting Solvent Systems for Flash Column Chromatography

Compound PolarityRecommended Solvent SystemStarting Ratio (Polar:Non-polar)
Non-polarEthyl Acetate / Hexane1:19 to 1:9
Moderately PolarEthyl Acetate / Hexane1:9 to 1:1
PolarMethanol / Dichloromethane1:19 to 1:9

Data compiled from general principles of column chromatography.[12]

Table 2: Common Recrystallization Solvents for Biphenyl and Thiol Derivatives

Solvent(s)TypeNotes
Ethanol or MethanolSingle SolventGood for more polar derivatives.[6]
TolueneSingle SolventEffective for some biphenyl derivatives.[8]
Hexane / Ethyl AcetateSolvent PairA versatile combination for a range of polarities.[7]
Methanol / WaterSolvent PairSuitable for compounds with some water solubility.[7]
Dichloromethane / CyclohexaneSolvent PairCan be effective for certain greasy compounds.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and crack-free packing. Drain the solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Diagram for Column Chromatography Protocol

G A Prepare Silica Slurry B Pack Column A->B C Load Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: General Procedure for Recrystallization of a this compound Derivative

  • Dissolution: In a flask, add the crude this compound derivative and a small amount of the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

References

How to avoid decomposition during 4-Phenylthiophenol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the decomposition of 4-Phenylthiophenol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary decomposition pathway for this compound?

The most common decomposition pathway for this compound is its oxidation to 4,4'-bis(phenylthio)benzene (diphenyl disulfide). This reaction involves the coupling of two thiol molecules to form a disulfide bond.[1][2]

Q2: What factors promote the decomposition of this compound?

Several factors can accelerate the decomposition of this compound, primarily through oxidation:

  • Presence of Oxygen: Atmospheric oxygen is a key oxidant. Reactions open to the air are highly susceptible to disulfide formation.[2]

  • Basic Conditions: In the presence of a base, this compound is deprotonated to form the thiophenolate anion. This anion is highly nucleophilic but also exceptionally sensitive to oxidation.[1][2]

  • Presence of Oxidizing Agents: Contaminants or reagents with oxidizing properties will readily convert the thiol to the disulfide.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of decomposition and other side reactions.[3]

Q3: How can I detect the formation of the disulfide byproduct?

You can monitor the formation of the disulfide byproduct using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The disulfide product is typically less polar than the starting thiol. It will appear as a separate spot with a higher Rf value on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These methods are highly effective for separating and quantifying the starting material, desired product, and disulfide byproduct.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While crude NMR spectra can sometimes be complex, the signals corresponding to the disulfide can be identified and compared with a known standard.[6]

Q4: What are the recommended storage and handling conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container.[7] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. Always handle the compound in a well-ventilated fume hood, away from incompatible materials like oxidizing agents and strong acids.[7]

Troubleshooting Guides

This section addresses specific problems that may be encountered during reactions involving this compound.

Problem 1: Low or no yield of the desired product, with a significant amount of unreacted starting material.

Potential Cause Troubleshooting Solution
Impure Starting Material The purity of this compound is critical. Verify the purity of your starting material using techniques like NMR or melting point analysis.[8] If necessary, purify it by recrystallization or vacuum distillation before use.[9]
Insufficient Activation Many reactions require the deprotonation of the thiol to the more nucleophilic thiophenolate.[2] Ensure you are using a suitable base in the correct stoichiometric amount. The pKa of thiophenol is approximately 6.6, so a base strong enough to deprotonate it is required.[2]
Low Reaction Temperature The reaction may require more thermal energy to proceed at a reasonable rate. Cautiously increase the reaction temperature while monitoring for any signs of decomposition.
Poor Solvent Choice The solvent can significantly impact reaction rates. Ensure you are using a dry, appropriate solvent for the specific transformation. For nucleophilic substitution reactions, polar aprotic solvents like DMF or DMSO are often effective.

Problem 2: The reaction mixture turns cloudy or a precipitate forms, and TLC analysis shows a new, less polar spot.

Potential Cause Troubleshooting Solution
Oxidation to Disulfide This is the most likely cause. The disulfide byproduct is often less soluble than the starting thiol, causing it to precipitate. This indicates the presence of oxygen in the reaction.
Air Leak in Setup Carefully check all joints and septa in your reaction setup to ensure it is airtight. A constant positive pressure of inert gas (nitrogen or argon) should be maintained.[8]
Oxygen in Solvents/Reagents Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. Ensure reagents are not sources of dissolved oxygen.
Prolonged Exposure in Basic Media The thiophenolate is highly susceptible to oxidation.[1][2] Minimize the time the thiol spends in a basic solution before the addition of the electrophile. Consider adding the base to the reaction mixture immediately before adding the other reactant.

Table 1: Summary of Conditions Affecting this compound Stability

Parameter Condition to Avoid Recommended Condition Rationale
Atmosphere Air / OxygenInert Gas (Nitrogen, Argon)Prevents the primary oxidative pathway to the disulfide.[2]
pH Strongly Basic (prolonged)Neutral or add base just-in-timeThe thiophenolate anion is highly susceptible to oxidation.[2]
Temperature Excessive HeatOptimal temperature for the desired reactionMinimizes thermal decomposition and unwanted side reactions.[3]
Light UV or prolonged light exposureStore in amber vials/protect from lightCan catalyze radical-mediated decomposition pathways.
Contaminants Oxidizing agents, metal impuritiesUse pure, high-quality reagentsPrevents catalyzed oxidation and side reactions.[7]

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for S-Alkylation using this compound

This protocol outlines a general method for the alkylation of this compound, emphasizing steps to prevent decomposition.

  • Setup: All glassware should be oven-dried and assembled hot under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) in a suitable anhydrous, degassed solvent (e.g., DMF, THF, or Acetonitrile).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a suitable base (e.g., Sodium Hydride (1.1 eq.) or Potassium Carbonate (1.5 eq.)) portion-wise. Stir the mixture at this temperature for 15-30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) dropwise to the stirred suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagrams

DecompositionPathway Thiol 2 x this compound (R-SH) Disulfide 4,4'-bis(phenylthio)benzene (R-S-S-R) Thiol->Disulfide [O2], Base

Caption: Primary decomposition pathway of this compound.

ExperimentalWorkflow A 1. Setup (Dry Glassware, Inert Gas) B 2. Add Solvent & this compound A->B C 3. Degas Solution (N2 Sparge or Freeze-Pump-Thaw) B->C D 4. Add Base (Forms Thiophenolate Anion) C->D E 5. Add Electrophile D->E F 6. Monitor Reaction (TLC / LC-MS) E->F G 7. Aqueous Work-up F->G H 8. Purification G->H

Caption: Workflow for minimizing decomposition in this compound reactions.

TroubleshootingTree Start Reaction Issue Detected Node1 Low Yield or No Reaction Start->Node1 Node2 Unexpected Side Product (e.g., Disulfide) Start->Node2 Cause1A Impure Reagents? Node1->Cause1A Cause1B Insufficient Base? Node1->Cause1B Cause1C Incorrect Temp? Node1->Cause1C Cause2A Air (O2) Leak? Node2->Cause2A Cause2B Solvents Not Degassed? Node2->Cause2B Solution1A Solution: Purify Starting Material & Dry Solvents Cause1A->Solution1A Solution1B Solution: Use Stronger Base or Check Stoichiometry Cause1B->Solution1B Solution1C Solution: Optimize Temperature Cause1C->Solution1C Solution2A Solution: Check Setup for Leaks, Maintain N2/Ar Flow Cause2A->Solution2A Solution2B Solution: Use Properly Degassed Solvents Cause2B->Solution2B

Caption: Troubleshooting decision tree for this compound reactions.

References

Managing reaction temperature for selective 4-Phenylthiophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selective synthesis of 4-Phenylthiophenol. The focus is on managing reaction temperature to optimize yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing 4-(phenylthio)phenol and its derivatives are the Ullmann-type C-S cross-coupling reaction and the Friedel-Crafts reaction. The Ullmann condensation involves a copper-catalyzed reaction between an aryl halide and a thiophenol, while the Friedel-Crafts reaction typically utilizes a Lewis acid to catalyze the reaction between a phenol and a phenylthio compound.

Q2: What are the critical parameters to control for a successful Ullmann C-S cross-coupling reaction?

A2: Optimizing an Ullmann C-S coupling reaction depends on the careful selection of the catalyst (e.g., CuI), ligand (e.g., 1,10-phenanthroline), base (e.g., Cs₂CO₃), solvent, and reaction temperature.[1] The choice of ligand is particularly crucial for achieving high yields under milder conditions.

Q3: What are the typical side reactions observed during the synthesis of this compound?

A3: In Ullmann-type reactions, common side reactions include the formation of symmetrical biaryls through homo-coupling of the aryl halide and debromination of the aryl bromide starting material. In Friedel-Crafts reactions, O-acylation of the phenol can compete with the desired C-acylation, and polyalkylation may also occur.

Q4: How can the crude this compound product be purified?

A4: Purification is typically achieved through column chromatography on silica gel, followed by recrystallization. A common solvent system for column chromatography is a mixture of petroleum ether and ethyl acetate. For recrystallization, a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature, such as ethanol or a methanol/water mixture, should be chosen.

Troubleshooting Guides

Issue 1: Low or No Yield
Potential Cause Troubleshooting Recommendation
Reaction temperature is too low. Gradually increase the reaction temperature in 5-10 °C increments while monitoring the reaction progress by TLC.[2] For modern ligand-accelerated Ullmann reactions, a starting temperature range of 40-120 °C is recommended.[1]
Inactive catalyst or reagents. Use fresh, high-purity copper catalyst and ensure all reagents are pure and solvents are anhydrous. The reactivity of sulfurizing agents can diminish over time.[2]
Inappropriate ligand or no ligand used. Screen different ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, as they are crucial for achieving high yields under milder conditions.
Incorrect base or base strength. Test different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Cesium carbonate is often more effective.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Recommendation
High reaction temperature. Lower the reaction temperature. High temperatures can promote side reactions like homo-coupling.
Catalyst loading is too high. Reduce the amount of copper catalyst to minimize byproduct formation.
Inefficient C-S coupling. Optimize the ligand and base to promote the desired cross-coupling over side reactions.
Presence of a hydrogen source (leading to debromination). Ensure anhydrous conditions and consider using a less reactive base or lowering the reaction temperature.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of base, solvent, and temperature on the yield of an Ullmann C-S coupling reaction for the synthesis of 4-(Phenylthio)phenol.

EntryBase (equiv.)SolventTemperature (°C)Yield (%)
1K₂CO₃ (2.0)DMF12075
2Cs₂CO₃ (2.0)Toluene11092
3K₃PO₄ (2.0)Dioxane10088
4t-BuOK (2.0)DMSO11060
Data is representative and compiled from various sources on Ullmann C-S coupling reactions.

Experimental Protocols

Protocol 1: Ullmann C-S Cross-Coupling for 4-(Phenylthio)phenol Synthesis
  • Reaction Setup: In an oven-dried Schlenk tube, combine 4-iodophenol (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).

  • Degassing: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add 5 mL of anhydrous toluene via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Reaction for 4-(Phenylthio)phenol Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve phenol (1.0 mmol) in a suitable solvent such as dichloroethane.

  • Reagent Addition: Add diphenyl disulfide (1.2 mmol) to the solution.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 mmol).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction by slowly adding ice-cold water.

  • Extraction: Extract the aqueous layer with dichloromethane.

Visualizations

experimental_workflow cluster_ullmann Ullmann C-S Cross-Coupling cluster_friedel_crafts Friedel-Crafts Reaction U1 Reaction Setup: - 4-Iodophenol - Thiophenol - CuI, Ligand, Base U2 Degassing: Evacuate & Backfill with Inert Gas U1->U2 U3 Solvent Addition: Anhydrous Toluene U2->U3 U4 Reaction: 110°C, 12-24h U3->U4 U5 Work-up & Purification U4->U5 F1 Reaction Setup: - Phenol - Diphenyl Disulfide F2 Catalyst Addition: Lewis Acid (AlCl₃) at 0°C F1->F2 F3 Reaction: Warm to RT, 4-6h F2->F3 F4 Quenching: Ice-cold Water F3->F4 F5 Extraction & Purification F4->F5

Caption: Experimental workflows for this compound synthesis.

troubleshooting_logic Start Low Yield or Byproduct Formation CheckTemp Check Reaction Temperature Start->CheckTemp TempHigh Temperature Too High? CheckTemp->TempHigh If byproducts TempLow Temperature Too Low? CheckTemp->TempLow If low yield ActionLowerTemp Lower Temperature TempHigh->ActionLowerTemp Yes CheckReagents Check Reagents & Catalyst TempHigh->CheckReagents No ActionIncreaseTemp Gradually Increase Temperature TempLow->ActionIncreaseTemp Yes TempLow->CheckReagents No OptimizeConditions Optimize Ligand/Base/ Solvent ActionLowerTemp->OptimizeConditions ActionIncreaseTemp->OptimizeConditions ActionFreshReagents Use Fresh/Pure Reagents CheckReagents->ActionFreshReagents Purity issue CheckReagents->OptimizeConditions No purity issue ActionFreshReagents->OptimizeConditions

Caption: Troubleshooting logic for synthesis optimization.

References

Effect of solvent choice on 4-Phenylthiophenol reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for experiments involving 4-phenylthiophenol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction outcomes by selecting the appropriate solvent.

General FAQs and Troubleshooting

Q1: My this compound is not dissolving in the reaction solvent. What should I do?

A1: this compound has limited solubility in some common solvents. It is slightly soluble in chloroform and methanol. For many cross-coupling reactions, solvents like toluene, DMF, THF, or dioxane are used, where solubility is generally better. If you are experiencing solubility issues, consider the following:

  • Gentle Warming: Slightly warming the mixture can help dissolve the starting material.

  • Solvent Screening: Test the solubility of this compound in a small amount of your intended solvents before starting a large-scale reaction.

  • Co-solvent System: Using a mixture of solvents can improve solubility. For instance, in Suzuki couplings, an ethanol/water or toluene/water mixture is common, which can help dissolve both organic and inorganic reagents.[1]

Q2: I am observing multiple products or significant byproduct formation. Could the solvent be the cause?

A2: Yes, the solvent can significantly influence reaction selectivity. For instance, in Ullmann-type couplings, polar solvents like DMF may favor the desired C-S bond formation, while non-polar solvents like toluene might lead to different outcomes or lower yields depending on the specific catalyst and ligand system.[2][3] Unwanted side reactions, such as the oxidation of this compound to its disulfide, can also be solvent-dependent.

Troubleshooting Guide: C-S Cross-Coupling Reactions (Ullmann & Chan-Lam Type)

Copper-catalyzed C-S cross-coupling reactions are a primary method for utilizing this compound. However, success is highly dependent on reaction conditions.

FAQs

Q3: Which solvent system is best for an Ullmann C-S coupling with this compound?

A3: There is no single "best" solvent, as the optimal choice depends heavily on the substrates, catalyst, and ligand.

  • Polar Aprotic Solvents: Traditionally, high-boiling polar solvents like DMF, NMP, and nitrobenzene were used for Ullmann reactions.[4] Studies have shown that THF and DMF can provide excellent yields.[3]

  • Non-Polar Solvents: More recent methods, often employing specific ligands, have found non-polar solvents like toluene and o-xylene to be highly effective, sometimes outperforming their polar counterparts.[2] The recommendation is to perform a small-scale solvent screen to determine the best conditions for your specific reaction.

Q4: My Chan-Lam coupling reaction is not working. What solvent should I try?

A4: Chan-Lam couplings are versatile and have been shown to work in a variety of solvents, including dichloromethane (DCM), acetonitrile (MeCN), methanol (MeOH), THF, and DMF.[5][6] The reaction is often run in air at room temperature.[6] If you are experiencing issues, consider changing from a non-polar to a polar aprotic solvent or vice-versa.

Troubleshooting Low Yield in C-S Coupling

If you are experiencing low to no yield in your Ullmann or Chan-Lam coupling reaction, follow this troubleshooting workflow.

G start Low / No Yield check_reagents Verify Reagent Quality (this compound, Aryl Halide, Catalyst, Base) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Use Fresh Reagents & Anhydrous Solvents reagents_ok->replace_reagents No solvent_issue Solvent Issue? reagents_ok->solvent_issue Yes replace_reagents->start screen_solvents Screen Solvents: 1. Toluene (Non-polar) 2. Dioxane (Moderately Polar) 3. DMF (Polar Aprotic) solvent_issue->screen_solvents Yes base_issue Base Issue? solvent_issue->base_issue No success Reaction Optimized screen_solvents->success screen_bases Screen Bases: K2CO3, Cs2CO3, K3PO4 base_issue->screen_bases Yes temp_issue Temperature Issue? base_issue->temp_issue No screen_bases->success inc_temp Increase Temperature (e.g., 110-140 °C) temp_issue->inc_temp Yes ligand_issue Ligand Missing/Incorrect? temp_issue->ligand_issue No inc_temp->success ligand_issue->start No add_ligand Add/Screen Ligands (e.g., Phenanthroline, N,N'-Dimethylethylenediamine) ligand_issue->add_ligand Yes add_ligand->success

Caption: Troubleshooting workflow for low yield in C-S coupling reactions.

Solvent Effects on Ullmann Coupling Yield

The choice between polar and non-polar solvents can dramatically affect the outcome of Ullmann couplings. The optimal solvent is often dependent on the specific catalyst and ligand system used.

Reaction TypeSolventYield (%)Reference
C-O CouplingToluene58.3[2]
C-O Couplingo-Xylene67.9[2]
C-O CouplingNMP0[2]
C-N CouplingToluene63[3]
C-N CouplingDMF94[3]
C-N CouplingTHF90[3]
Experimental Protocol: Ullmann C-S Coupling

This protocol describes a general procedure for the synthesis of 4-(phenylthio)phenol derivatives.[7]

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 4-iodophenol, 1.0 mmol), this compound (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), a suitable ligand (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), and a base (e.g., cesium carbonate, 2.0 mmol).

  • Degassing: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add 5 mL of anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction's progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reaction Guide: Oxidation of this compound

This compound can be readily oxidized to the corresponding disulfide, which can be an unwanted side reaction or the desired product. The choice of solvent and oxidant plays a key role.

FAQs

Q5: My this compound is decomposing, and I see a new, less polar spot on my TLC. What is happening?

A5: You are likely observing the oxidative homocoupling of this compound to form bis(4-phenoxyphenyl) disulfide. This reaction can occur in the presence of an oxidant, including atmospheric oxygen, and is often facilitated by a base. The rate of this reaction is highly solvent-dependent.

Q6: How can I selectively oxidize this compound to the disulfide?

A6: Several methods exist for the selective oxidation of thiols. A common and efficient method uses iodine as the oxidant in a wet polar solvent. Using wet acetonitrile or methanol can lead to quantitative conversion in minutes at room temperature.[8]

Solvent Effects on Thiophenol Oxidation Yield

The following table summarizes the effect of the solvent on the oxidative coupling of thiophenol using iodine as the oxidant.

Thiophenol:Iodine RatioSolvent System (v/v)TimeYield (%)Reference
1:0.5CH₃CN-H₂O (5:1)Immediate100[8]
1:0.5CH₃OH-H₂O (5:1)0.17 min100[8]
1:0.4CH₃CN-H₂O (5:1)3 min93[8]
1:0.25CH₃CN-H₂O (5:1)4 min40[8]

Experimental Workflow: Solvent Screening for Reaction Optimization

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization A Define Reaction (Substrates, Catalyst, Base) B Select Diverse Solvents (e.g., Toluene, THF, DMF, MeCN) A->B C Run Small-Scale Parallel Reactions (Same Temp, Time, Concentration) B->C D Analyze Outcome (TLC, LC-MS, GC-MS for Conversion/Yield) C->D E Identify Best Performing Solvent(s) D->E F Optimize Parameters (Temperature, Concentration) E->F G Consider Co-solvent System (e.g., EtOH/H2O) F->G If solubility/rate issues persist H Confirm Optimal Conditions F->H G->H I Scale-Up Reaction H->I

Caption: General workflow for systematic solvent screening to optimize a reaction.

Reaction Guide: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, this compound acts as a nucleophile, displacing a leaving group (typically a halide) on an electron-deficient aromatic ring.

FAQs

Q7: What type of solvent is recommended for an SNAr reaction with this compound?

A7: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally the solvents of choice for SNAr reactions.[9] These solvents are effective at dissolving the reagents and stabilizing the charged intermediate (Meisenheimer complex) without strongly solvating the nucleophile, thus enhancing its reactivity. Protic solvents like methanol can also be used, but they may reduce the nucleophilicity of the thiolate through hydrogen bonding, potentially slowing the reaction.[10]

Q8: My SNAr reaction is very slow in methanol. Should I change the solvent?

A8: Yes. If your reaction is slow in a protic solvent like methanol, switching to a polar aprotic solvent like DMSO or DMF is highly recommended. The rate enhancement can be significant. For example, studies on SNAr reactions with anilines have shown dramatic rate increases when switching from methanol to DMSO.[10] This is because DMSO is less effective at solvating the nucleophile via hydrogen bonding, leaving it more "naked" and reactive.

Mechanism of SNAr and the Role of Solvent

The solvent plays a critical role in stabilizing the key intermediate in an SNAr reaction.

G cluster_solvent Polar Aprotic Solvent (e.g., DMF, DMSO) reagents Ar-X + PhS⁻ (Reactants) ts1 Transition State 1 reagents->ts1 intermediate Meisenheimer Complex (Anionic Intermediate) ts1->intermediate ts2 Transition State 2 intermediate->ts2 product Ar-SPh + X⁻ (Product) ts2->product stabilization Stabilizes charged intermediate and transition states stabilization->intermediate

References

Reproducibility issues in published 4-Phenylthiophenol syntheses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common reproducibility issues encountered during the synthesis of 4-Phenylthiophenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst: The copper source may be oxidized or of poor quality. The active catalytic species is often considered to be Cu(I).[1] 2. Inappropriate ligand or no ligand used: Ligands play a crucial role in stabilizing the copper catalyst and facilitating the reaction.[1][2] 3. Incorrect base or base strength: The base is critical for several steps in the catalytic cycle.[1] 4. Reaction temperature is too low or too high: Traditional Ullmann reactions required very high temperatures, but modern ligand-accelerated protocols operate under milder conditions.[1] 5. Poor quality of reagents or solvents: The presence of water or other protic impurities can lead to side reactions.[1]1. Use a fresh, high-purity copper(I) salt (e.g., CuI). Consider in situ activation of the copper catalyst. If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[1] 2. Screen a variety of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine.[3] 3. Test different bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Cesium carbonate is often more effective.[3] 4. If using a modern ligand system, start with temperatures in the range of 80-120 °C. If no reaction is observed, incrementally increase the temperature. Conversely, if decomposition is observed, lower the temperature.[1][3] 5. Ensure all reagents are pure and solvents are anhydrous.[1][3]
Formation of Significant Byproducts (e.g., homo-coupling, debromination) 1. High reaction temperature: Can promote side reactions. 2. Inefficient C-S coupling: Leading to homo-coupling of the starting materials. 3. Presence of a hydrogen source: Can lead to debromination of the aryl bromide.[3] 4. Reductive side reactions. [3]1. Lower the reaction temperature.[3] 2. Reduce the amount of copper catalyst and optimize the ligand and base to promote the desired cross-coupling.[3] 3. Ensure anhydrous conditions.[3] 4. Use a less reactive base or lower the reaction temperature.[3]
Product is an Oil and Does Not Crystallize 1. Presence of impurities: Impurities can inhibit crystallization. 2. Inappropriate recrystallization solvent. [3]1. Purify the crude product by column chromatography before recrystallization.[3] 2. Screen a variety of recrystallization solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing 4-(phenylthio)phenol and its derivatives are the Ullmann-type C-S cross-coupling reaction and the Friedel-Crafts reaction.[3] The Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a thiophenol, while the Friedel-Crafts reaction typically uses a Lewis acid to catalyze the reaction between a phenol and a phenylthio compound.[3] Another modern approach is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction.[4][5]

Q2: How do I choose the right ligand for an Ullmann C-S coupling reaction?

A2: The choice of ligand is crucial for a successful Ullmann C-S coupling reaction.[2] Diamine and phenanthroline derivatives are commonly used and have been shown to be effective in achieving high yields under milder conditions.[3] It is often necessary to screen a variety of ligands to find the optimal one for your specific substrates and reaction conditions.[1]

Q3: What are common side reactions in the synthesis of this compound derivatives?

A3: In Ullmann-type reactions, common side reactions include the formation of symmetrical biaryls through homo-coupling of the aryl halide and debromination of the aryl bromide starting material.[3] In Friedel-Crafts reactions, O-acylation of the phenol can compete with the desired C-acylation, and polyalkylation can occur, leading to a mixture of products.[3]

Q4: How can I purify the crude this compound product?

A4: Purification is typically achieved through column chromatography on silica gel followed by recrystallization.[3] A common solvent system for column chromatography is a petroleum ether/ethyl acetate gradient.[3] For recrystallization, it may be necessary to screen various solvents or solvent mixtures to obtain pure crystals.

Data Presentation

The following tables summarize the impact of different reaction parameters on the yield of diaryl thioether synthesis, based on studies of similar C-S cross-coupling reactions. This data can serve as a starting point for the optimization of 4-(phenylthio)phenol synthesis.

Table 1: Effect of Catalyst and Ligand on Diaryl Thioether Synthesis

EntryCatalyst (mol%)Ligand (mol%)Yield (%)
1CuI (5)None<10
2CuI (5)1,10-phenanthroline (10)>90
3Cu₂O (5)N,N'-dimethylethylenediamine (10)85
4Cu(OAc)₂ (5)L-proline (10)78

Data is representative and compiled from various sources on Ullmann C-S coupling reactions.[3]

Table 2: Effect of Base and Solvent on Diaryl Thioether Synthesis

EntryBaseSolventTemperature (°C)Yield (%)
1K₂CO₃Toluene11075
2Cs₂CO₃Toluene110>95
3K₃PO₄DMF10088
4DBUDioxane10065

Data is representative and compiled from various sources on Ullmann C-S coupling reactions.[3]

Experimental Protocols

Ullmann-type C-S Cross-Coupling Reaction

This protocol is a general procedure for the synthesis of 4-(phenylthio)phenol.

Reaction Setup:

  • To an oven-dried Schlenk tube, add 4-iodophenol (1.0 mmol), thiophenol (1.2 mmol), copper(I) iodide (CuI, 0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol).[3]

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add 5 mL of anhydrous toluene via syringe.[3]

Reaction:

  • Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Dilute with ethyl acetate and filter through a pad of Celite.[3]

  • Wash the filtrate with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the pure 4-(phenylthio)phenol.[3]

Friedel-Crafts Reaction

This protocol describes a general method for the synthesis of 4-(phenylthio)phenol derivatives.

Reaction Setup:

  • In a round-bottom flask, dissolve phenol (1.0 mmol) in a suitable solvent such as dichloroethane.[3]

  • Add diphenyl disulfide (1.2 mmol) to the solution.[3]

  • Cool the mixture in an ice bath and slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.1 mmol).[3]

Reaction:

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.[3]

  • Monitor the reaction progress by TLC.[3]

Work-up and Purification:

  • Carefully quench the reaction by slowly adding ice-cold water.[3]

  • Extract the aqueous layer with dichloromethane.[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Low or No Yield Observed check_reagents Check Purity and Integrity of Reagents and Solvents start->check_reagents check_catalyst Evaluate Catalyst Activity check_reagents->check_catalyst Reagents OK purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents Impurities Suspected check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_catalyst->check_conditions Catalyst Active new_catalyst Use Fresh/High-Purity Catalyst check_catalyst->new_catalyst Inactivity Suspected optimize_ligand Optimize Ligand and Base check_conditions->optimize_ligand Conditions OK adjust_conditions Adjust Temperature/Time Ensure Inert Atmosphere check_conditions->adjust_conditions Suboptimal screen_ligands Screen Different Ligands/Bases optimize_ligand->screen_ligands No Improvement success Successful Synthesis optimize_ligand->success Optimization Successful purify_reagents->check_reagents new_catalyst->check_catalyst adjust_conditions->check_conditions screen_ligands->optimize_ligand

Caption: Troubleshooting workflow for this compound synthesis.

LogicalRelationships Logical Relationships of Synthesis Issues cluster_causes Potential Causes cluster_factors Contributing Factors low_yield Low Yield catalyst_issues Catalyst Inactivity low_yield->catalyst_issues ligand_base_issues Suboptimal Ligand/Base low_yield->ligand_base_issues condition_issues Incorrect Reaction Conditions low_yield->condition_issues reagent_issues Poor Reagent Quality low_yield->reagent_issues oxidation Oxidation of Cu(I) catalyst_issues->oxidation poor_solubility Poor Ligand Solubility ligand_base_issues->poor_solubility wrong_pka Incorrect Base pKa ligand_base_issues->wrong_pka low_temp Temperature Too Low condition_issues->low_temp high_temp Temperature Too High (Decomposition) condition_issues->high_temp moisture Presence of Water reagent_issues->moisture

Caption: Logical relationships of this compound synthesis issues.

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activities of 4-Phenylthiophenol and Resveratrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of 4-Phenylthiophenol and the well-characterized polyphenol, resveratrol. While resveratrol is a widely studied natural antioxidant, the synthetic organosulfur compound this compound and its derivatives are gaining interest for their potential as radical scavengers. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective comparison for research and drug development purposes.

Quantitative Antioxidant Activity

Direct comparative studies on the antioxidant activity of this compound and resveratrol are limited in publicly available literature. However, by compiling data from various sources on resveratrol and closely related thiophenol analogues, we can draw some inferences. The following table summarizes key antioxidant activity metrics, such as IC50 values from DPPH and ABTS assays, which represent the concentration of the compound required to scavenge 50% of the free radicals. Lower IC50 values indicate higher antioxidant activity.

Disclaimer: The data for this compound is extrapolated from studies on structurally similar thiophenol compounds due to the absence of direct experimental values for this compound in the reviewed literature. This should be considered a limitation of the current comparison.

CompoundDPPH Assay (IC50)ABTS Assay (IC50/TEAC)Cellular Antioxidant Assay (CAA) (EC50)References
Resveratrol 74.0 - 77.9 µMIC50: 2.86 µg/mLEC50: 1.66 µg/mL[1][2]
Thiophenol Analogues (as a proxy for this compound) Generally higher IC50 values compared to phenol analoguesModerate Trolox Equivalent (TE) valuesData not available[3][4]

Experimental Protocols

Accurate and reproducible assessment of antioxidant activity is crucial. Below are detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: Dissolve the test compounds (this compound, resveratrol) and a positive control (e.g., ascorbic acid, Trolox) in the same solvent to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test sample or standard to an equal volume of the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.[[“]][6][7]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Procedure:

  • Generation of ABTS•+: Prepare the ABTS radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Preparation of Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compounds and a standard (e.g., Trolox).

  • Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature in the dark for a specific time (e.g., 6-30 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the test sample.[8][9][10]

Cellular Antioxidant Assay (CAA)

The CAA measures the antioxidant activity of a compound within a cellular environment, providing more biologically relevant data than purely chemical assays. It assesses the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) in response to peroxyl radicals.

Procedure:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well microplate and grow to confluence.

  • Loading with DCFH-DA: Wash the cells and incubate them with a solution containing DCFH-DA. The DCFH-DA is deacetylated by cellular esterases to the non-fluorescent DCFH, which is trapped within the cells.

  • Treatment with Antioxidants: Treat the cells with various concentrations of the test compounds or a standard antioxidant like quercetin.

  • Induction of Oxidative Stress: After incubation, wash the cells and add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Fluorescence Measurement: Measure the fluorescence of DCF at an excitation wavelength of 485 nm and an emission wavelength of 538 nm over time using a fluorescence microplate reader.

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as EC50 values, the concentration of the compound that produces a 50% reduction in the induced fluorescence.[11][12][13]

Signaling Pathways and Mechanisms of Action

The antioxidant effects of many compounds are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of antioxidant enzymes.

Resveratrol

Resveratrol is known to exert its antioxidant effects through multiple signaling pathways. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) pathway . Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like resveratrol, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, leading to their transcription. This results in the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase.[[“]][9][14]

Resveratrol_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Keap1 Keap1 Resveratrol->Keap1 inhibits ROS Oxidative Stress (ROS) ROS->Keap1 inhibits Nrf2 Nrf2 Keap1->Nrf2 sequesters Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome degraded Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Ub->Nrf2 ubiquitinates Nucleus Nucleus ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, Catalase) ARE->Antioxidant_Enzymes promotes transcription Nrf2_n->ARE binds to

Caption: Resveratrol activates the Nrf2-ARE antioxidant pathway.

This compound

The specific signaling pathways modulated by this compound are not as well-documented as those for resveratrol. However, compounds containing thiol groups, like thiophenols, are known to be potent nucleophiles that can interact with electrophilic species. It is plausible that thiophenols could also modulate the Keap1-Nrf2 pathway . The cysteine residues in Keap1 are sensitive to modification by electrophiles and oxidants. Thiophenols could potentially react with these cysteine residues, leading to a conformational change in Keap1 and the subsequent release and activation of Nrf2. This would be a similar mechanism to that of other known Nrf2 activators.[8][14] Further research is required to confirm the direct interaction of this compound with Keap1 and the downstream activation of the Nrf2 pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the antioxidant activity of two compounds using both in vitro and cell-based assays.

Antioxidant_Assay_Workflow start Start: Compound Selection (this compound vs. Resveratrol) invitro In Vitro Assays start->invitro cellular Cell-Based Assays start->cellular dpph DPPH Assay invitro->dpph abts ABTS Assay invitro->abts ic50 IC50 / EC50 Determination dpph->ic50 teac TEAC Calculation abts->teac caa Cellular Antioxidant Assay (CAA) cellular->caa caa->ic50 data_analysis Data Analysis and Comparison pathway Mechanism of Action Studies data_analysis->pathway conclusion Conclusion and Publication data_analysis->conclusion ic50->data_analysis teac->data_analysis western Western Blot (e.g., Nrf2 activation) pathway->western western->conclusion

Caption: A typical experimental workflow for antioxidant activity comparison.

Conclusion

Resveratrol is a well-established antioxidant with a significant body of research supporting its activity and mechanisms of action, particularly through the activation of the Nrf2 pathway. This compound, as a representative of thiophenol compounds, shows promise as an antioxidant, though direct experimental evidence for its efficacy and cellular mechanisms is currently lacking. The available data on related thiophenol analogues suggest that they possess antioxidant capabilities, but a direct comparison with resveratrol is challenging without specific data for this compound.

For drug development professionals, resveratrol provides a strong benchmark with known signaling targets. This compound and other thiophenol derivatives represent a class of synthetic compounds that warrant further investigation to fully characterize their antioxidant potential and to determine if they offer advantages over well-known natural antioxidants like resveratrol. Future studies should focus on obtaining direct quantitative data for this compound in various antioxidant assays and elucidating its effects on cellular signaling pathways.

References

A Comparative Analysis of 4-Phenylthiophenol and 4-Mercaptophenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmacological research and drug development, the nuanced differences between structurally similar molecules can lead to vastly different biological outcomes. This guide provides a detailed comparative analysis of two such compounds: 4-Phenylthiophenol and 4-mercaptophenol. By examining their performance in key biological assays, including antioxidant, cytotoxicity, and antibacterial tests, this document aims to equip researchers with the objective data necessary to inform their selection and application of these molecules in experimental settings.

Chemical Structures

At a glance, the two molecules differ by the presence of a phenyl group attached to the sulfur atom in this compound, a substitution that significantly influences their physicochemical properties and subsequent biological activities.

This compound:

  • Formula: C₁₂H₁₀S

  • Structure: A phenol ring where the hydrogen of the thiol group is substituted with a phenyl group.

4-Mercaptophenol:

  • Formula: C₆H₆OS

  • Structure: A phenol ring with a thiol (-SH) group at the para position.

Comparative Biological Activity

This section summarizes the available quantitative data from various biological assays to provide a direct comparison of the two compounds.

Antioxidant Activity
Compound DerivativeDPPH Assay (Trolox Equivalents)ABTS Assay (Trolox Equivalents)
Phenol Derivatives (General) Generally HigherGenerally Higher
Thiophenol Derivatives (General) Generally LowerGenerally Lower

Note: This table represents a general trend observed in a comparative study of various phenol and thiophenol derivatives. Specific values for this compound and 4-mercaptophenol were not provided in the compared study.

The general trend suggests that phenol derivatives often exhibit higher radical scavenging activity compared to their thiophenol counterparts in these standard assays. This is an important consideration when selecting a compound for its antioxidant properties.

Cytotoxicity

Evaluating the cytotoxic potential of compounds is crucial in drug development, particularly for oncology research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. Unfortunately, direct comparative cytotoxicity studies between this compound and 4-mercaptophenol on various cancer cell lines are limited in the available literature.

Further research is required to determine the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of cancer cell lines to provide a clear comparison of their cytotoxic potential.

Antibacterial Activity

The antimicrobial properties of phenolic and thiophenolic compounds are of significant interest. While comprehensive broad-spectrum antibacterial data is not available for a direct comparison, a study on 4-mercaptophenol-functionalized gold nanorods has demonstrated its potential antibacterial efficacy.

CompoundOrganismAssayResult (MIC)
4-Mercaptophenol-functionalized Gold NanorodsStaphylococcus aureus (MRSA)Broth Microdilution~6.25 µg/mL[1][2]
This compound--Data not available

MIC: Minimum Inhibitory Concentration

The data indicates that 4-mercaptophenol, when incorporated into a nanoparticle system, exhibits bactericidal activity against a clinically relevant antibiotic-resistant bacterium.[1][2] There is currently no available data on the antibacterial activity of this compound to facilitate a direct comparison.

Enzyme Inhibition

The ability of small molecules to inhibit specific enzymes is a cornerstone of modern pharmacology. While it is known that phenolic and thiophenolic compounds can act as enzyme inhibitors, specific comparative data for this compound and 4-mercaptophenol is scarce. Their potential to inhibit enzymes like tyrosinase, which is involved in melanin production, is an area of interest, but quantitative kinetic data and the nature of inhibition (e.g., competitive, non-competitive) have not been elucidated for these specific compounds.

Experimental Protocols

For researchers looking to conduct their own comparative studies, detailed protocols for the key assays mentioned are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_Solution Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Test Compound/Control DPPH_Solution->Mix Test_Compounds Prepare Test Compound Dilutions Test_Compounds->Mix Control Prepare Positive Control (e.g., Ascorbic Acid) Control->Mix Incubate Incubate in the Dark (e.g., 30 min at RT) Mix->Incubate Measure_Abs Measure Absorbance (e.g., at 517 nm) Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Value Measure_Abs->Calculate

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.

    • Prepare serial dilutions of the test compounds (this compound and 4-mercaptophenol) and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or control to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Cytotoxicity Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, providing a measure of cell viability.

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in a 96-well Plate Incubate_Attach Incubate for Cell Attachment (24h) Seed_Cells->Incubate_Attach Add_Compounds Add Serial Dilutions of Test Compounds Incubate_Attach->Add_Compounds Incubate_Treatment Incubate for a Defined Period (e.g., 24, 48, 72h) Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution and Incubate (e.g., 4h) Incubate_Treatment->Add_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Add_MTT->Add_Solubilizer Measure_Abs Measure Absorbance (e.g., at 570 nm) Add_Solubilizer->Measure_Abs Calculate_Viability Calculate % Cell Viability Measure_Abs->Calculate_Viability Determine_IC50 Determine IC50 Value Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 4-mercaptophenol in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include untreated control wells.

    • Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

    • Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Conclusion and Future Directions

This guide highlights the current understanding of the comparative biological activities of this compound and 4-mercaptophenol. The available data suggests that phenolic compounds may generally possess superior radical scavenging activity. 4-mercaptophenol has shown promise as an antibacterial agent, particularly when integrated into nanocarrier systems.

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of both compounds against a broad panel of cancer cell lines.

  • Broad-Spectrum Antibacterial Testing: Determining the Minimum Inhibitory Concentrations (MICs) of both compounds against a range of Gram-positive and Gram-negative bacteria.

  • Enzyme Inhibition Profiling: Screening both compounds against a panel of relevant enzymes to identify potential targets and elucidating their mechanism of inhibition through kinetic studies.

By systematically addressing these areas, the scientific community can build a more complete and nuanced understanding of the therapeutic potential of this compound and 4-mercaptophenol, ultimately guiding their application in future research and drug development endeavors.

References

A Researcher's Guide to the Reactivity of Substituted Thiophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of various substituted thiophenols, offering valuable insights for researchers engaged in organic synthesis, medicinal chemistry, and materials science. Understanding how different substituents on the aromatic ring influence the nucleophilicity of the thiol group is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired chemical properties. This document summarizes key experimental data, provides detailed experimental protocols for reactivity assessment, and visually represents the underlying principles of substituent effects.

Quantitative Comparison of Thiophenol Reactivity

The reactivity of substituted thiophenols is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, enhancing its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the sulfur, leading to reduced nucleophilicity and slower reaction rates.

A quantitative measure of nucleophilicity is provided by the Mayr-Patz equation, which defines the nucleophilicity parameter N and the sensitivity parameter sN. A higher N value indicates greater nucleophilic reactivity. The following table summarizes these parameters for a series of para- and meta-substituted thiophenolates, as determined from their reactions with a series of quinone methides in DMSO at 20 °C.[1][2]

Thiophenolate DerivativeSubstituent (Position)N [log(k)]sNpKa (DMSO)
4-Methoxythiophenolatep-OCH₃24.970.6811.19
4-Methylthiophenolatep-CH₃24.350.6910.82
ThiophenolateH23.360.7410.28
4-Chlorothiophenolatep-Cl22.800.788.98
3-Chlorothiophenolatem-Cl22.500.788.57
4-Bromothiophenolatep-Br21.750.868.09
3-Trifluoromethylthiophenolatem-CF₃21.300.86-
4-(Trifluoromethyl)thiophenolatep-CF₃19.710.86-
4-Cyanothiophenolatep-CN18.920.875.5
4-Nitrothiophenolatep-NO₂---

Data sourced from J. Org. Chem. 2021, 86, 8, 5965–5972.[1][2] The pKa values refer to the corresponding thiophenols in DMSO.[1] A lower pKa indicates a more acidic thiol, corresponding to a less nucleophilic thiophenolate.

Experimental Protocols

General Synthesis of Substituted Thiophenols

A common method for the synthesis of substituted thiophenols involves the reduction of the corresponding arylsulfonyl chloride or the reaction of an aryl halide with a sulfur source.[3][4]

Example: Synthesis of p-Nitrothiophenol from p-Nitrochlorobenzene

  • Preparation of the reaction mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate (1.1 equivalents) in ethanol.

  • Addition of starting material: To the stirred solution, add p-nitrochlorobenzene (1.0 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Carefully acidify the aqueous solution with a mineral acid (e.g., HCl) until a precipitate is formed.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield p-nitrothiophenol.

Kinetic Measurement of Thiophenol Reactivity (Stopped-Flow Photometry)

The nucleophilic reactivity of substituted thiophenolates can be determined by monitoring the kinetics of their reaction with a reference electrophile, such as a quinone methide, using a stopped-flow instrument.[1][5]

  • Preparation of Solutions:

    • Prepare a stock solution of the substituted thiophenol in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the reference electrophile (e.g., a quinone methide) in the same solvent.

    • Prepare a series of dilutions of the thiophenol solution.

  • Instrumentation Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 20 °C).

    • Set the spectrophotometer to the wavelength of maximum absorbance of the electrophile.

  • Kinetic Run:

    • Load one syringe of the stopped-flow apparatus with the electrophile solution and the other with a thiophenol solution.

    • Rapidly mix the two solutions and record the decrease in absorbance of the electrophile over time.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (kobs) is determined by fitting the absorbance decay to a single exponential function.

    • Plot kobs against the concentration of the thiophenol. The slope of the resulting linear plot gives the second-order rate constant (k) for the reaction.

    • Repeat this procedure for a series of substituted thiophenols to obtain their respective second-order rate constants.

Visualizing Substituent Effects on Thiophenol Reactivity

The electronic effect of a substituent on the benzene ring directly impacts the nucleophilicity of the thiophenol. This relationship can be visualized as a logical flow.

Substituent_Effects substituent Substituent on Aromatic Ring edg Electron-Donating Group (EDG) (-OCH₃, -CH₃) substituent->edg e.g. ewg Electron-Withdrawing Group (EWG) (-Cl, -CN, -NO₂) substituent->ewg e.g. electron_density Electron Density on Sulfur Atom edg->electron_density Increases ewg->electron_density Decreases nucleophilicity Nucleophilicity electron_density->nucleophilicity Directly Proportional reactivity Reactivity with Electrophiles nucleophilicity->reactivity Directly Proportional

Caption: Logical flow of substituent effects on thiophenol reactivity.

This diagram illustrates that electron-donating groups increase the electron density on the sulfur atom, which in turn enhances its nucleophilicity and reactivity towards electrophiles. Conversely, electron-withdrawing groups have the opposite effect, decreasing electron density and thereby reducing nucleophilicity and reactivity. This fundamental principle is a cornerstone of physical organic chemistry and is elegantly quantified by the Hammett equation, which correlates reaction rates with substituent constants.[6][7]

References

A Comparative DFT Analysis of Phenol and Thiophenol Antioxidant Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant mechanisms of phenol and thiophenol, supported by experimental and computational data from Density Functional Theory (DFT) analysis. The following sections detail the key antioxidant pathways, present quantitative data for easy comparison, and outline the experimental and computational methodologies employed in the cited studies.

Introduction to Phenolic and Thiophenolic Antioxidants

Phenolic compounds are widely recognized for their antioxidant properties, playing a crucial role in mitigating oxidative stress by scavenging free radicals.[1][2][3] Their mechanism of action, primarily through hydrogen atom transfer (HAT) or electron transfer processes, has been extensively studied.[3][4] Thiophenols, the sulfur analogs of phenols, are less studied but represent a promising class of antioxidants.[2][3] Due to the lower electronegativity and larger size of the sulfur atom compared to oxygen, thiophenols exhibit distinct physicochemical properties that influence their antioxidant capacity and mechanism.[3][5] This guide delves into a comparative analysis of these two classes of compounds using DFT, a powerful computational tool for elucidating reaction mechanisms and predicting chemical reactivity.

Key Antioxidant Mechanisms

The primary mechanisms by which phenols and thiophenols exert their antioxidant effects are:

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this process is related to the Bond Dissociation Enthalpy (BDE) of the O-H or S-H bond; a lower BDE facilitates the hydrogen atom donation.[3][6]

  • Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process that begins with the transfer of an electron from the antioxidant to the free radical, forming a radical cation. This is followed by the transfer of a proton. The Ionization Potential (IP) is a key descriptor for the initial electron transfer step.[3]

  • Sequential Proton Loss Electron Transfer (SPLET): This mechanism also involves two steps, but in the reverse order of SET-PT. The antioxidant first loses a proton to form an anion, which then donates an electron to the free radical. The Proton Affinity (PA) is the critical parameter for the initial deprotonation step.[2][7]

The predominant mechanism is often dependent on the solvent environment. In the gas phase or non-polar solvents, the HAT mechanism is generally favored.[2][7] In contrast, in aqueous or polar solvents, the SPLET mechanism often becomes dominant due to the stabilization of the resulting anion.[2][7][8]

Quantitative Data Comparison: Phenol vs. Thiophenol

The following table summarizes key DFT-calculated parameters that govern the antioxidant activity of phenol and thiophenol. These values are crucial for understanding their relative efficacy in different antioxidant mechanisms. Lower BDE values suggest a more favorable HAT mechanism, lower IP values indicate a greater tendency for electron donation in the SET-PT mechanism, and lower PA values suggest a more favorable deprotonation step in the SPLET mechanism.

ParameterPhenolThiophenolFavored Compound for the Mechanism
Bond Dissociation Enthalpy (BDE) ~87-88 kcal/mol (O-H)[9]~75-87 kcal/mol (S-H)[6][10]Thiophenol
Ionization Potential (IP) ~8.5 eV[11][12]~8.3 eVThiophenol
Proton Affinity (PA) HigherLower[5][10][13]Thiophenol
pKa ~10[10][13]~6.6[10][13]Thiophenol

Note: The exact values can vary depending on the computational method and basis set used.

Mechanistic Pathways and Logical Relationships

The following diagrams illustrate the key antioxidant mechanisms and the logical workflow of a DFT analysis for evaluating antioxidant properties.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer-Proton Transfer (SET-PT) cluster_SPLET Sequential Proton Loss Electron Transfer (SPLET) HAT_start ArXH + R• HAT_end ArX• + RH HAT_start->HAT_end H• transfer SET_start ArXH + R• SET_intermediate [ArXH]•+ + R- SET_start->SET_intermediate e- transfer SET_end ArX• + RH SET_intermediate->SET_end H+ transfer SPLET_start ArXH SPLET_intermediate ArX- + H+ SPLET_start->SPLET_intermediate Proton loss SPLET_end ArX• + R- SPLET_intermediate->SPLET_end e- transfer to R•

Caption: Key antioxidant mechanisms for phenols (ArOH) and thiophenols (ArSH).

DFT_Workflow cluster_input Inputs cluster_dft DFT Calculations cluster_analysis Analysis cluster_output Output Molecule Phenol / Thiophenol Structure Optimization Geometry Optimization Molecule->Optimization Frequency Frequency Calculation Optimization->Frequency Energy Single Point Energy Optimization->Energy BDE Bond Dissociation Enthalpy (BDE) Energy->BDE IP Ionization Potential (IP) Energy->IP PA Proton Affinity (PA) Energy->PA Mechanism Dominant Antioxidant Mechanism BDE->Mechanism IP->Mechanism PA->Mechanism

Caption: Logical workflow for DFT analysis of antioxidant properties.

Experimental Protocols

The computational and experimental data presented in this guide are based on established methodologies in the field.

DFT Computational Details

The theoretical calculations for phenols and thiophenols are typically performed using Density Functional Theory (DFT) as implemented in software suites like Gaussian.[1][3] A common and reliable method involves the B3LYP functional with a 6-311++G(d,p) basis set for gas-phase calculations.[1][2][3] For calculations in a solvent, a polarizable continuum model (PCM) like the SMD model is often employed to account for solvent effects.[1][2][3]

The key thermochemical parameters are calculated as follows:

  • Bond Dissociation Enthalpy (BDE): BDE is calculated as the enthalpy difference between the products (phenoxyl/thiophenoxyl radical and a hydrogen atom) and the parent phenol/thiophenol molecule.[9]

  • Ionization Potential (IP): IP is determined as the enthalpy difference between the radical cation and the neutral molecule.

  • Proton Affinity (PA): PA is calculated as the enthalpy difference between the neutral molecule and its corresponding anion and a proton.

In Vitro Antioxidant Assays

The antioxidant activity of phenol and thiophenol analogues is often evaluated experimentally using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[2][3][14]

  • DPPH Assay: This assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a specific wavelength.

  • ABTS Assay: This assay involves the generation of the ABTS radical cation, which has a characteristic blue-green color. The antioxidant's ability to reduce the ABTS radical cation and thus decolorize the solution is measured spectrophotometrically.

The results of these assays are often expressed as Trolox equivalents (TE), where Trolox, a water-soluble vitamin E analog, is used as a standard antioxidant.[14]

Concluding Remarks

DFT analysis provides valuable insights into the antioxidant mechanisms of phenols and thiophenols. The computational data, supported by experimental assays, suggest that thiophenols are potent antioxidants, potentially more effective than their phenolic counterparts under certain conditions. This is attributed to their lower S-H bond dissociation enthalpy, lower ionization potential, and greater acidity, which facilitate the key steps in the HAT, SET-PT, and SPLET mechanisms.[3][5][10] This comparative guide highlights the importance of considering both the intrinsic molecular properties and the environmental context when evaluating and designing novel antioxidant compounds for therapeutic applications.

References

A Comparative Guide to Catalysts for 4-Phenylthiophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of 4-Phenylthiophenol, a key intermediate in various pharmaceuticals and functional materials, is of paramount importance. The choice of catalyst is a critical factor that dictates the yield, purity, and overall economic viability of the synthesis. This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, supported by experimental data and detailed protocols.

Two primary synthetic routes dominate the landscape for this compound synthesis: the Ullmann-type C-S cross-coupling reaction and the Friedel-Crafts reaction. Each approach utilizes distinct catalytic systems with varying performance characteristics.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of different catalysts in the synthesis of this compound, drawing from established methodologies. It is important to note that direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is representative of typical outcomes for each catalytic system.[1]

Ullmann-Type C-S Cross-Coupling Catalysts

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a widely employed method for forming carbon-sulfur bonds.[1] Key parameters influencing the reaction's success include the choice of copper source, ligand, base, and solvent.[1]

Catalyst SystemReactantsBaseSolventTemp. (°C)Time (h)Yield (%)Notes
CuI / 1,10-Phenanthroline 4-Iodophenol, ThiophenolCs₂CO₃Toluene11012-24High (not specified)A common and effective system for diaryl thioether synthesis.[1]
CuO Nanoparticles Aryl Halide, ThiophenolKOHDMAcRoom Temp.Not specifiedUp to 95%A ligand-free, heterogeneous system allowing for catalyst recycling.[2]
Ligand-Free CuI Aryl Iodide, ThiophenolK₂CO₃NMP80-11018-24GoodA simpler system, though potentially requiring higher temperatures and longer reaction times.[3]
Friedel-Crafts Reaction Catalyst

The Friedel-Crafts reaction offers an alternative route, typically employing a Lewis acid catalyst to promote the electrophilic substitution of a phenol with a sulfur-containing reagent.[1]

CatalystReactantsSolventTemp. (°C)Time (h)Yield (%)Notes
AlCl₃ Phenol, Diphenyl disulfideDichloroethaneRoom Temp.4-6Moderate (not specified)A classic method, though potentially suffering from side reactions like O-acylation and polyalkylation.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further optimization.

Protocol 1: Ullmann-Type Synthesis using CuI / 1,10-Phenanthroline

This protocol is adapted from a standard procedure for the synthesis of 4-(Phenylthio)phenol.[1]

Materials:

  • 4-Iodophenol (1.0 mmol)

  • Thiophenol (1.2 mmol)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add 4-iodophenol, thiophenol, CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Protocol 2: Friedel-Crafts Synthesis using AlCl₃

This protocol describes a general procedure for the Friedel-Crafts synthesis of 4-(Phenylthio)phenol derivatives.[1]

Materials:

  • Phenol (1.0 mmol)

  • Diphenyl disulfide (1.2 mmol)

  • Aluminum chloride (AlCl₃, 1.1 mmol)

  • Dichloroethane

Procedure:

  • In a round-bottom flask, dissolve phenol in a suitable solvent such as dichloroethane.

  • Add diphenyl disulfide to the solution.

  • Cool the mixture in an ice bath and slowly add AlCl₃.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the experimental workflows and the logical relationships in catalyst selection.

experimental_workflow cluster_ullmann Ullmann-Type C-S Coupling cluster_friedel_crafts Friedel-Crafts Reaction U1 Reactant Mixing (4-Iodophenol, Thiophenol, Catalyst, Ligand, Base) U2 Inert Atmosphere (Evacuate/Backfill with Ar/N2) U1->U2 U3 Solvent Addition (Anhydrous Toluene) U2->U3 U4 Heating & Stirring (110°C, 12-24h) U3->U4 U5 Work-up (Filtration, Extraction, Drying) U4->U5 U6 Purification (Column Chromatography) U5->U6 F1 Reactant Mixing (Phenol, Diphenyl disulfide) F2 Cooling (Ice Bath) F1->F2 F3 Catalyst Addition (AlCl3) F2->F3 F4 Reaction (Room Temp, 4-6h) F3->F4 F5 Quenching (Ice-cold Water) F4->F5 F6 Work-up & Purification (Extraction, Chromatography) F5->F6 catalyst_selection start Desired Attributes? high_yield High Yield & Mild Conditions start->high_yield High Performance cost_effective Cost-Effectiveness & Simplicity start->cost_effective Economic Viability heterogeneous Heterogeneous & Recyclable start->heterogeneous Sustainability ullmann_ligand Ullmann: CuI / Ligand high_yield->ullmann_ligand friedel_crafts Friedel-Crafts: AlCl3 cost_effective->friedel_crafts ullmann_nano Ullmann: CuO Nanoparticles heterogeneous->ullmann_nano

References

Validating the Structure of 4-Phenylthiophenol using Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the structure of synthesized or isolated compounds is a critical step in the research and development pipeline. Mass spectrometry is a powerful analytical technique for elucidating the structure of molecules. This guide provides a comparative framework for validating the structure of 4-Phenylthiophenol using electron ionization mass spectrometry (EI-MS). We will compare its expected fragmentation pattern with those of structurally similar compounds: Benzenethiol, 4-(Methylthio)thiophenol, and 4-Biphenylthiol.

Predicted and Observed Mass Spectra Fragmentation

The table below summarizes the predicted major fragment ions for this compound and the experimentally observed fragments for the comparative compounds. The relative intensity of these peaks can be used to differentiate between these structurally related molecules.

Compound Molecular Ion (M+•) Key Fragment Ions (m/z) and their Interpretation
This compound 186 (Predicted)185 : [M-H]+, Loss of a hydrogen atom. 154 : [M-S]+•, Loss of a sulfur atom to form the biphenyl radical cation. 153 : [M-SH]+, Loss of a sulfhydryl radical. 109 : [C6H5S]+, Thiophenyl cation. 77 : [C6H5]+, Phenyl cation.
Benzenethiol 110109 : [M-H]+, Formation of the stable thiophenyl cation is a dominant peak.[1] 84 : [M-C2H2]+•, Loss of acetylene. 66 : [C5H6]+•, Cyclopentadienyl cation.[1] 45 : [CHS]+.
4-(Methylthio)thiophenol 156155 : [M-H]+. 141 : [M-CH3]+, Loss of a methyl group is a prominent fragmentation.[2] 113 : [M-CH3S]+. 97 : [C5H5S]+. 45 : [CHS]+.
4-Biphenylthiol 186185 : [M-H]+. 154 : [M-S]+•, Loss of sulfur to form the biphenyl radical cation, expected to be a major peak. 152 : [M-H2S]+•, Loss of hydrogen sulfide. 139 : Loss of CS. 77 : [C6H5]+.

Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for validating the structure of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis and Validation Sample This compound Sample Dissolution Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample->Dissolution Injection Inject into GC-MS Dissolution->Injection Separation GC Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (e.g., Quadrupole) Ionization->Detection MassSpectrum Obtain Mass Spectrum Detection->MassSpectrum FragmentationAnalysis Analyze Fragmentation Pattern MassSpectrum->FragmentationAnalysis Comparison Compare with Reference Spectra and Predicted Fragments FragmentationAnalysis->Comparison Validation Structure Validated / Not Validated Comparison->Validation

Caption: Workflow for GC-MS based structural validation.

Experimental Protocols

A standard protocol for the analysis of this compound and similar compounds using GC-MS with electron ionization is detailed below.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the sample.

  • Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to an appropriate concentration (e.g., 100 µg/mL).

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[3]

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 40-550.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and compare it to the predicted fragmentation of this compound and the reference spectra of alternative compounds.

  • Utilize a mass spectral library (e.g., NIST) to aid in identification.

Logical Relationship for Spectral Interpretation

The following diagram outlines the logical process for interpreting the mass spectrum to validate the structure of this compound.

logic Start Acquired Mass Spectrum FindM Identify Molecular Ion Peak (m/z = 186 for C12H10S) Start->FindM CheckFragments Identify Key Fragment Ions FindM->CheckFragments CompareAlts Compare with Spectra of Alternative Structures CheckFragments->CompareAlts Decision Is Fragmentation Consistent with this compound? CompareAlts->Decision Validated Structure Validated Decision->Validated Yes NotValidated Structure Not Validated Decision->NotValidated No

Caption: Logic for mass spectrum interpretation and validation.

References

A Comparative Analysis of Thiophenols: Cross-Validation of Experimental and Theoretical Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties and reactivity of thiophenols is crucial. This guide provides a comprehensive cross-validation of experimental and theoretical data for this important class of organosulfur compounds. By objectively comparing experimental findings with computational predictions, this document aims to offer a reliable reference for studies in drug discovery, materials science, and antioxidant research.

This guide summarizes key quantitative data in structured tables, details the experimental and computational methodologies employed, and provides visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the chemistry of thiophenols.

Key Physicochemical Properties: A Tale of Two Methodologies

The properties of thiophenols, such as their acidity and the strength of the sulfur-hydrogen bond, are pivotal to their chemical behavior. Below, we compare experimentally determined values with those obtained from theoretical calculations for two fundamental properties: S-H bond dissociation enthalpy and acidity (pKa).

S-H Bond Dissociation Enthalpy (BDE)

The S-H bond dissociation enthalpy is a critical parameter for understanding the antioxidant potential and reactivity of thiophenols in hydrogen atom transfer (HAT) reactions.

CompoundExperimental BDE (kJ/mol)Theoretical BDE (kJ/mol)Experimental MethodComputational Method
Thiophenol349.4 ± 4.5[1]346.8[1]Time-Resolved Photoacoustic Calorimetry (TR-PAC)G3(MP2)
Thiophenol321.3 ± 1.3347.1Photodissociation studiesCASPT2
4-MethylthiophenolNot specifiedNot specifiedTR-PAC[1]Not specified
4-MethoxythiophenolNot specifiedNot specifiedTR-PAC[1]Not specified
4-ChlorothiophenolNot specifiedNot specifiedTR-PAC[1]Not specified
4-TrifluoromethylthiophenolNot specifiedNot specifiedTR-PAC[1]Not specified

Note: While specific values for substituted thiophenols were investigated, they were not explicitly stated in the provided abstract.

The data reveals a strong concordance between the experimental value for thiophenol's S-H BDE obtained by TR-PAC and high-level G3(MP2) theoretical calculations.[1] Another experimental study using photodissociation reported a lower value, which was in contrast to their own CASPT2 calculation. It is noteworthy that substituent effects on the S-H bond dissociation enthalpy of thiophenols are less pronounced than on the O-H bond of corresponding phenols.[1] Theoretical studies using Density Functional Theory (DFT) with the UB3LYP/6-311++g(d,p) level of theory have also been employed to predict these energies.[2][3]

Acidity (pKa)

The acidity of the thiol group influences the nucleophilicity of the corresponding thiophenolate and is a key factor in many of its reactions.

CompoundExperimental pKaTheoretical pKaExperimental MethodComputational Method
Thiophenol6.62[4]Not specifiedPotentiometric TitrationDFT with explicit water molecules (ωB97XD/6-31+G(d,p))[5]
Substituted Thiols (various)4 - 12Within 1 unit of experimentalVariousDFT with explicit water molecules (ωB97XD/6-31+G(d,p) and B3LYP)[5]

Thiophenol is significantly more acidic than phenol (pKa 9.95), a trend that holds for thiols versus their corresponding alcohols.[4][6][7] Computational models that include explicit water molecules in the calculation have shown excellent agreement with experimental pKa values for a range of substituted thiols, with average errors as low as -0.11 ± 0.50 pKa units.[5]

Experimental and Computational Protocols

A detailed understanding of the methodologies used to generate the above data is essential for critical evaluation and replication of the results.

Experimental Protocols

Time-Resolved Photoacoustic Calorimetry (TR-PAC)

This technique is used to measure the enthalpy changes in photochemical reactions.

  • Sample Preparation : The thiophenol of interest is dissolved in a suitable solvent.

  • Photoexcitation : The sample is irradiated with a nanosecond laser pulse, which initiates the photochemical reaction (e.g., S-H bond homolysis).[8]

  • Acoustic Wave Detection : The heat released during the reaction generates a pressure wave (acoustic wave) in the sample, which is detected by a piezoelectric transducer.

  • Data Analysis : The amplitude and shape of the acoustic wave are analyzed to determine the amount of heat released and the kinetics of the reaction. By comparing the signal from the sample with that of a calorimetric reference, the enthalpy of the reaction can be calculated.[8]

Antioxidant Activity Assays (DPPH and ABTS)

These are common spectrophotometric assays to evaluate the radical scavenging ability of compounds.[9]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

    • Reagent Preparation : A stock solution of DPPH in methanol or ethanol is prepared.[10]

    • Reaction : A solution of the thiophenol at various concentrations is mixed with the DPPH solution.[10]

    • Incubation : The mixture is incubated in the dark for a specified time (e.g., 30 minutes).[10]

    • Measurement : The absorbance of the solution is measured at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.[10]

    • Calculation : The percentage of scavenging activity is calculated, and the IC50 value (concentration required to scavenge 50% of the DPPH radicals) is determined.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

    • Reagent Preparation : The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate.[9]

    • Reaction : The thiophenol solution is added to the ABTS•+ solution.

    • Measurement : The absorbance is measured at approximately 734 nm. A decrease in absorbance indicates radical scavenging.

    • Calculation : The scavenging activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

High-Performance Liquid Chromatography (HPLC) for Thiophenol Analysis

HPLC is a powerful technique for the separation, identification, and quantification of thiophenols.

  • Sample Preparation : Samples, such as industrial wastewater, are collected and may undergo solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[11]

  • Derivatization : Since thiophenols may lack a strong chromophore or fluorophore, they are often derivatized with a labeling agent (e.g., 9-(2-iodoethyl)acridone) to enhance detection.[11]

  • Chromatographic Separation : The derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate the different thiophenol derivatives.

  • Detection : The separated compounds are detected using a fluorescence or UV-Vis detector.

  • Quantification : The concentration of each thiophenol is determined by comparing its peak area to a calibration curve prepared with known standards.

Computational Methodology

Density Functional Theory (DFT) for BDE and pKa Calculations

DFT is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems.

  • Geometry Optimization : The 3D structures of the thiophenol and its corresponding radical (for BDE) or thiophenolate (for pKa) are optimized to find the lowest energy conformation. This is often done using a functional like B3LYP with a basis set such as 6-311++G(d,p).[2][3][12]

  • Frequency Calculation : Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation : Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate electronic energies. For BDEs, functionals like M06-2X have shown high accuracy.[6]

  • Property Calculation :

    • BDE : The bond dissociation enthalpy is calculated as the difference between the sum of the enthalpies of the thiophenoxyl radical and a hydrogen atom, and the enthalpy of the parent thiophenol.[6]

    • pKa : The pKa is calculated from the Gibbs free energy change of the deprotonation reaction in solution. Solvation effects are crucial and are often modeled using a polarizable continuum model (PCM) and by including explicit solvent molecules.[5]

Reaction Mechanisms and Pathways

Visualizing the reaction pathways of thiophenols provides a clearer understanding of their reactivity.

Thiol Addition to o-Quinones

Experimental and computational studies have shown that the addition of thiols to o-quinones proceeds via a free-radical chain mechanism, rather than a direct nucleophilic addition.[1][2][13] This pathway explains the observed regiochemistry of the products.

Thiol_Addition_to_o_Quinone cluster_initiation Initiation cluster_propagation Propagation Thiol Thiol Thiyl_Radical Thiyl_Radical Thiol->Thiyl_Radical Oxidation o-Quinone o-Quinone Semiquinone_Radical Semiquinone_Radical o-Quinone->Semiquinone_Radical Reduction Thiyl_Radical_Prop Thiyl Radical Adduct_Radical Adduct Radical Thiyl_Radical_Prop->Adduct_Radical Addition o-Quinone_Prop o-Quinone o-Quinone_Prop->Adduct_Radical Thiol_Adduct Thiol Adduct Adduct_Radical->Thiol_Adduct H-atom abstraction Thiol_Prop Thiol Thiol_Prop->Thiol_Adduct Thiyl_Radical_Prop2 Thiyl Radical Thiol_Prop->Thiyl_Radical_Prop2

Caption: Free-radical mechanism for the addition of thiols to o-quinones.

Leuckart Thiophenol Reaction

The Leuckart thiophenol reaction is a classic method for the synthesis of thiophenols from diazonium salts.[3][14][15]

Leuckart_Thiophenol_Reaction Aryl_Diazonium_Salt Aryl_Diazonium_Salt Diazoxanthate Diazoxanthate Aryl_Diazonium_Salt->Diazoxanthate Xanthate Potassium Alkyl Xanthate Xanthate->Diazoxanthate Aryl_Xanthate Aryl_Xanthate Diazoxanthate->Aryl_Xanthate Decomposition (Cu+, heat) Aryl_Thiol Aryl Thiol Aryl_Xanthate->Aryl_Thiol Alkaline Hydrolysis Aryl_Thioether Aryl Thioether Aryl_Xanthate->Aryl_Thioether Warming

Caption: Pathway of the Leuckart thiophenol synthesis.

Conclusion

The convergence of experimental data and theoretical calculations provides a robust foundation for understanding the properties and reactivity of thiophenols. High-level computational models are proving to be increasingly reliable in predicting key parameters such as bond dissociation enthalpies and pKa values, offering a powerful tool to complement and guide experimental investigations. For researchers in drug development and related fields, this integrated approach is invaluable for predicting the behavior of thiophenol-containing molecules and designing novel compounds with desired properties. The detailed protocols and mechanistic diagrams provided in this guide serve as a practical resource for both experimentalists and computational chemists working with this versatile class of compounds.

References

A Comparative Guide to the Synthesis of 4-Phenylthiophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of established and novel synthetic methodologies for the preparation of 4-phenylthiophenol, a key intermediate in pharmaceutical and materials science, is presented. This guide provides a comprehensive comparison of reaction pathways, performance metrics, and detailed experimental protocols to aid researchers in selecting the most suitable route for their specific applications.

This compound, also known as 4-biphenylthiol, is a crucial building block in the synthesis of various organic molecules, including pharmaceuticals, liquid crystals, and self-assembled monolayers. The selection of an appropriate synthetic route is paramount for achieving high yields, purity, and cost-effectiveness. This guide outlines and compares several key methods for its preparation, ranging from classical organometallic approaches to modern catalyzed reactions.

Comparison of Synthetic Routes for this compound

The following table summarizes the key performance indicators for four distinct synthetic routes to this compound, providing a quantitative basis for comparison.

Route Starting Material Key Reagents Reaction Time Temperature Yield (%) Key Advantages Key Disadvantages
1. Grignard Reagent 4-BromobiphenylMg, S₈, HCl~4-6 hours0 °C to reflux~70-80%High yield, well-establishedMoisture-sensitive, requires inert atmosphere
2. Newman-Kwart Rearrangement 4-HydroxybiphenylN,N-Dimethylthiocarbamoyl chloride, heat, KOH>24 hoursHigh (220-250 °C)~60-70%Avoids odorous thiols until the final stepHigh temperatures, long reaction times
3. Sulfonyl Chloride Reduction BiphenylChlorosulfonic acid, Zn, H₂SO₄~8-12 hours0 °C to reflux~65-75%Readily available starting materialUse of strong acids and reducing agents
4. Copper-Catalyzed C-S Coupling 4-IodobiphenylS₈, K₂CO₃, CuI, NaBH₄~12-18 hours90 °C~75-85%Good functional group tolerance, milder than GrignardUse of a catalyst, multi-step one-pot

Experimental Protocols and Methodologies

Detailed experimental procedures for the aforementioned synthetic routes are provided below. These protocols are based on established literature and offer a practical guide for laboratory implementation.

Route 1: Grignard Reagent Synthesis

This method involves the formation of a Grignard reagent from 4-bromobiphenyl, which then reacts with elemental sulfur.

Experimental Workflow

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction and Workup A 4-Bromobiphenyl D Reaction under N₂ A->D B Magnesium turnings B->D C Anhydrous THF C->D E Grignard Reagent D->E Formation of 4-biphenylmagnesium bromide G Reaction at 0 °C to rt E->G F Elemental Sulfur (S₈) in Anhydrous THF F->G H Acidic Workup (HCl) G->H I Extraction and Purification H->I J This compound I->J

Caption: Workflow for the Grignard synthesis of this compound.

Protocol:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings are stirred in anhydrous tetrahydrofuran (THF).

  • A solution of 4-bromobiphenyl in anhydrous THF is added dropwise, and the mixture is refluxed until the magnesium is consumed.

  • The resulting Grignard reagent is cooled to 0 °C, and a solution of elemental sulfur in anhydrous THF is added slowly.

  • The reaction mixture is stirred at room temperature for several hours.

  • The reaction is quenched by the slow addition of aqueous hydrochloric acid.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification by chromatography or distillation yields this compound.

Route 2: Newman-Kwart Rearrangement

This route begins with 4-hydroxybiphenyl and proceeds through a thiocarbamate intermediate.

Signaling Pathway

G A 4-Hydroxybiphenyl D O-(4-Biphenyl) dimethylthiocarbamate A->D B N,N-Dimethylthiocarbamoyl chloride B->D C Base (e.g., NaH) C->D E Thermal Rearrangement (220-250 °C) D->E Heating F S-(4-Biphenyl) dimethylthiocarbamate E->F G Hydrolysis (KOH) F->G H This compound G->H

Caption: Newman-Kwart rearrangement pathway to this compound.

Protocol:

  • 4-Hydroxybiphenyl is deprotonated with a strong base, such as sodium hydride, in an inert solvent.

  • N,N-Dimethylthiocarbamoyl chloride is added to the resulting phenoxide to form O-(4-biphenyl) dimethylthiocarbamate.

  • The isolated thiocarbamate is heated to a high temperature (typically 220-250 °C) to induce the intramolecular rearrangement to S-(4-biphenyl) dimethylthiocarbamate.

  • The S-thiocarbamate is then hydrolyzed with a strong base, such as potassium hydroxide, in an alcoholic solvent.

  • Acidification of the reaction mixture, followed by extraction and purification, affords this compound.

Route 3: Reduction of 4-Biphenylsulfonyl Chloride

This method utilizes the reduction of a sulfonyl chloride, which can be prepared from biphenyl.

Experimental Workflow

G cluster_prep Sulfonyl Chloride Synthesis cluster_reaction Reduction and Workup A Biphenyl C Reaction at 0 °C A->C B Chlorosulfonic acid B->C D Sulfonyl Chloride C->D Formation of 4-biphenylsulfonyl chloride G Reduction Reaction D->G E Zinc dust E->G F Sulfuric acid F->G H Workup and Purification G->H I This compound H->I

Caption: Synthesis of this compound via sulfonyl chloride reduction.

Protocol:

  • Biphenyl is reacted with an excess of chlorosulfonic acid at low temperature (0-5 °C) to yield 4-biphenylsulfonyl chloride.

  • The sulfonyl chloride is isolated by pouring the reaction mixture onto ice.

  • The crude 4-biphenylsulfonyl chloride is then reduced to the corresponding thiol. A common method involves using zinc dust and sulfuric acid in a suitable solvent.

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the product is isolated by extraction and purified by standard methods.

Route 4: Copper-Catalyzed Carbon-Sulfur Cross-Coupling

This newer approach offers a milder alternative to the Grignard route, starting from 4-iodobiphenyl.[1]

Logical Relationship

G A 4-Iodobiphenyl E Coupling Reaction (90 °C, DMF) A->E B Elemental Sulfur (S₈) B->E C CuI (catalyst) C->E D K₂CO₃ (base) D->E F Di(4-biphenyl) disulfide E->F G In situ Reduction (NaBH₄) F->G H This compound G->H

Caption: Copper-catalyzed synthesis of this compound.

Protocol:

  • A mixture of 4-iodobiphenyl, elemental sulfur, copper(I) iodide, and potassium carbonate in a solvent such as DMF is heated.[1]

  • The reaction proceeds to form the di(4-biphenyl) disulfide intermediate.[1]

  • After the initial coupling reaction is complete, a reducing agent, such as sodium borohydride, is added directly to the reaction mixture to cleave the disulfide bond in situ.[1]

  • An acidic workup followed by extraction and purification provides the desired this compound.[1]

Concluding Remarks

The choice of synthetic route for this compound depends on several factors, including the available starting materials, scale of the reaction, and tolerance for specific reagents and conditions. The Grignard route is a high-yielding and well-understood method, though it requires stringent anhydrous conditions. The Newman-Kwart rearrangement is advantageous for avoiding the handling of volatile thiols until the final step but requires high temperatures. The reduction of the corresponding sulfonyl chloride is a viable option when biphenyl is the most accessible starting material. For syntheses requiring good functional group tolerance and milder conditions, the copper-catalyzed C-S coupling presents a modern and efficient alternative. Researchers and drug development professionals are encouraged to consider these factors when selecting the optimal synthetic strategy for their needs.

References

A Comparative In Vitro Analysis of 4-Phenylthiophenol's Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-Phenylthiophenol's Performance Against Other Antioxidants with Supporting Experimental Data.

The search for potent antioxidant compounds is a critical endeavor in the development of therapeutics for a myriad of diseases rooted in oxidative stress. While phenolic compounds have been extensively studied for their antioxidant properties, their structural analogues, thiophenols, are emerging as a promising class of radical scavengers. This guide provides a comparative in vitro assessment of the antioxidant efficacy of this compound and its analogues against a range of other antioxidants, supported by data from established experimental assays.

Comparative Antioxidant Activity: Experimental Data

The radical scavenging capabilities of a series of phenol and thiophenol analogues were quantitatively assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. The antioxidant activity is expressed as Trolox Equivalents (TE), where a higher TE value signifies a greater antioxidant capacity. Trolox, a water-soluble derivative of vitamin E, serves as a standard for comparison.

The data reveals that while some phenol derivatives exhibit superior scavenging activity, certain thiophenol analogues, including those structurally related to this compound, demonstrate comparable or even enhanced efficacy in specific assays.[1] Notably, the antioxidant mechanism can be influenced by the assay environment, with the Hydrogen Atom Transfer (HAT) mechanism often predominating in the gas phase, while the Sequential Proton Loss Electron Transfer (SPLET) mechanism is more dominant in aqueous conditions.[1][2]

Compound No.Substituent(s)Phenol Derivative (TE)Thiophenol Derivative (TE)
DPPH Assay
1 2-NH₂1.250.85
2 4-NH₂0.900.95
3 4-OH1.100.70
4 4-OCH₃1.300.60
5 2-NH₂, 4-Cl1.200.80
6 2,4-(CH₃)₂1.150.75
13 3,4-(OCH₃)₂1.400.90
17 Naphthyl1.501.10
ABTS Assay
1 2-NH₂1.350.95
2 4-NH₂1.051.10
3 4-OH1.200.80
4 4-OCH₃1.400.70
5 2-NH₂, 4-Cl1.300.90
6 2,4-(CH₃)₂1.250.85
13 3,4-(OCH₃)₂1.501.00
17 Naphthyl1.601.20

Data adapted from a comparative study on phenol and thiophenol analogues.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and for the design of further comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4][5] The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. This color change is measured spectrophotometrically.[4][6]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[4][6]

  • Sample Preparation: The test compounds and a positive control (e.g., Trolox or ascorbic acid) are prepared at various concentrations in the same solvent.[4]

  • Reaction Mixture: A defined volume of the sample or standard is mixed with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.[4][6]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[4][6]

  • Absorbance Measurement: The absorbance of each solution is measured at approximately 517 nm using a spectrophotometer.[4][6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and from this, the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[7][8] The pre-formed radical cation is blue-green, and in the presence of an antioxidant, it is reduced back to the colorless neutral form.[7]

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.[7][8]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.700 ± 0.02 at 734 nm.[7]

  • Sample Preparation: The test compounds and a positive control (e.g., Trolox) are prepared at various concentrations.[7]

  • Reaction Mixture: A small volume of the sample or standard is added to the diluted ABTS•+ working solution in a 96-well microplate.[7][8]

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 6 minutes).[7]

  • Absorbance Measurement: The absorbance of each well is measured at 734 nm using a microplate reader.[7]

  • Calculation: The percentage of inhibition of ABTS•+ is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in antioxidant efficacy testing and the cellular response to oxidative stress, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Antioxidant Sample Dilutions Sample_prep->Mix Standard_prep Prepare Trolox Standard Dilutions Standard_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

Caption: Workflow of the DPPH Radical Scavenging Assay.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Antioxidant Antioxidant (e.g., this compound) Antioxidant->Keap1_Nrf2 stabilizes Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome basal state Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene_Expression Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Gene_Expression activates transcription Cellular_Protection Cellular Protection Against Oxidative Stress Gene_Expression->Cellular_Protection

Caption: The Nrf2-ARE Antioxidant Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of 4-Phenylthiophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of 4-Phenylthiophenol are critical for ensuring laboratory safety and environmental compliance. This guide provides comprehensive, step-by-step procedures for researchers, scientists, and drug development professionals. The information presented is primarily based on the safety data for the closely related compound, thiophenol, and established protocols for handling hazardous chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). All operations involving this compound and its waste must be conducted within a certified chemical fume hood to prevent inhalation of its potent stench and harmful vapors.[1][2]

Essential PPE and Handling Guidelines:

  • Eye Protection : Wear safety glasses and chemical goggles, especially if splashing is possible.[3]

  • Hand Protection : Use appropriate chemical-resistant gloves.[3]

  • Skin and Body Protection : A lab coat is mandatory. For tasks with a higher risk of exposure, consider disposable aprons.[3][4]

  • Ventilation : Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2][3]

  • Ignition Sources : Keep the compound away from heat, sparks, and open flames as it is a flammable liquid.[3][5]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, acids, and strong bases.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to local, state, and federal regulations is mandatory.[4]

  • Waste Segregation and Collection :

    • All waste containing this compound, including residual amounts in containers, contaminated materials (e.g., pipette tips, weighing paper), and solutions, must be collected in a designated hazardous waste container.[1]

    • The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[1]

    • Do not overfill waste containers; they should not be filled beyond 90% of their capacity.

  • Labeling of Waste Containers :

    • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1]

    • Include the primary hazard warnings such as "Toxic," "Flammable," and "Environmental Hazard."

  • Spill Management :

    • Minor Spills :

      • Remove all sources of ignition.[3]

      • Cover the spill with an activated carbon adsorbent or other suitable absorbent material like sand.[3][6]

      • Use a spark-proof tool to collect the absorbed material and place it into a closed, labeled container for disposal.[3]

      • Ensure the area is well-ventilated.[3]

      • Warning : Never use dry, powdered hypochlorite or other strong oxidizers for mercaptan spills, as this can lead to autoignition.[4]

    • Major Spills :

      • Evacuate the area and move upwind.[4]

      • Alert emergency responders, providing them with the location and nature of the hazard.[4]

  • Disposal of Empty Containers :

    • Empty containers retain product residue and can be dangerous.[3]

    • Do not cut, drill, grind, or weld on or near empty containers.[4]

    • Thoroughly empty all contents. Any residual chemical should be collected as hazardous waste.

    • Triple rinse the container and collect all rinsate as chemical waste.[7]

    • After cleaning, deface or remove all labels before disposing of the container.[7]

  • Final Disposal :

    • The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1]

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[1][7]

Hazard and Regulatory Data

The following table summarizes key quantitative data and regulatory information for thiophenol, which serves as a reference for this compound.

ParameterValueSource
EPA Waste Number P014[3]
DOT Hazard Class 6.1 (Toxic)[4]
Flash Point 50 °C (122 °F)[3][5]
Boiling Point 167 - 169 °C[5]
NIOSH REL (Ceiling) 0.1 ppm[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Identify This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Determine Waste Type fume_hood->waste_type liquid_waste Collect in Labeled, Sealed Hazardous Waste Container waste_type->liquid_waste Liquid/Solution solid_waste Collect Contaminated Solids in a Labeled, Sealed Hazardous Waste Bag/Container waste_type->solid_waste Contaminated Solids empty_container Decontaminate Container (Triple Rinse) waste_type->empty_container Empty Container storage Store Waste in a Designated, Secondary Containment Area liquid_waste->storage solid_waste->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste empty_container->collect_rinsate dispose_container Dispose of Clean, Defaced Container empty_container->dispose_container collect_rinsate->liquid_waste disposal_service Arrange for Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_service end Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistics for Handling 4-Phenylthiophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemicals are paramount for both personal safety and environmental protection. This document provides essential, immediate safety and logistical information, including operational and disposal plans for 4-Phenylthiophenol. Given the lack of a specific Safety Data Sheet for this compound, this guidance is based on the known hazards of analogous thiophenol compounds and general best practices for handling aromatic thiols.

Hazard Profile

This compound, like other thiols, should be handled with care due to its potential hazards. Thiols are known for their powerful and unpleasant odors, and they can be irritants to the skin, eyes, and respiratory system.[1] Inhalation or ingestion of similar compounds can lead to more severe health effects.[2] All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]

Physical and Chemical Properties

PropertyValue
Melting Point108-110°C[4]
Boiling Point133°C at 0.1 mmHg[4]
SolubilitySlightly soluble in Chloroform and Methanol[4]

Hazard Classifications (Based on Analogous Compounds)

HazardClassification
FlammabilityFlammable liquid and vapor[5][6][7]
Acute ToxicityFatal if swallowed, in contact with skin, or if inhaled[5]
Skin Corrosion/IrritationCauses skin irritation[5]
Eye Damage/IrritationCauses serious eye damage[5]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects[6][7]
Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure.

Protection LevelEquipmentSpecifications & Rationale
Primary (Essential) Eye and Face ProtectionChemical splash goggles are mandatory. A full-face shield worn over safety glasses is required when there is a significant risk of splashing.[8]
Hand ProtectionDouble-gloving with nitrile gloves is recommended for incidental contact.[9] For prolonged handling, heavy-duty, chemical-resistant gloves should be used. Always inspect gloves before use and remove them properly to avoid skin contact.
Body ProtectionA flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory.
Secondary (Task-Dependent) Respiratory ProtectionAll work must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]
Operational Plan: Step-by-Step Handling Procedure
  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

    • Set up a bleach bath (a 1:1 mixture of commercial bleach and water) in a labeled, covered plastic container within the fume hood for decontaminating glassware.[9]

  • Handling :

    • Always wear the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of this compound within the fume hood to contain its potent odor and any potential vapors.[3][9]

    • For reactions that may release vapors, use a closed or isolated system with an exhaust gas line leading to a bleach trap to neutralize the odor.[9] A bleach trap can be constructed by filling a gas bubbler with commercial-grade bleach.[9]

  • Work-Up and Purification :

    • Keep all containers with this compound and its reaction mixtures tightly sealed when not in immediate use.

    • When using a rotary evaporator or performing vacuum filtration, ensure the exhaust is passed through a bleach trap to capture volatile thiols.[3][9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection

Waste TypeCollection Procedure
Liquid Waste Collect all unused or waste solutions in a designated, sealed, and clearly labeled hazardous waste container.
Solid Waste Place all contaminated solid waste, including gloves, absorbent materials, and empty containers, in a sealed and clearly labeled hazardous waste container.
Contaminated Glassware Immediately after use, rinse glassware with a small amount of a compatible organic solvent (e.g., acetone) and collect the rinse as hazardous waste.[3] Then, immerse the glassware in a bleach bath for at least 24 hours to oxidize any residual thiol before standard cleaning.[3][9]

Disposal Method

The safest and most effective method for the final disposal of this compound waste is incineration at a licensed chemical disposal facility.[10] This ensures the complete destruction of the compound, preventing environmental contamination.[10] Never pour this compound or its waste down the drain.

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling and Reaction cluster_workup Work-Up and Purification cluster_disposal Waste Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood and Bleach Bath prep1->prep2 prep3 Assemble Equipment and Reagents prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Use Bleach Trap for Vapors handle1->handle2 workup1 Keep Containers Sealed handle2->workup1 workup2 Use Bleach Trap for Evaporation/Filtration workup1->workup2 disp1 Segregate Liquid and Solid Waste workup2->disp1 disp2 Decontaminate Glassware in Bleach Bath workup2->disp2 disp3 Label and Seal Hazardous Waste Containers disp1->disp3 disp2->disp3 disp4 Arrange for Incineration disp3->disp4

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.